molecular formula C15H10O8 B192229 Quercetagetin CAS No. 90-18-6

Quercetagetin

货号: B192229
CAS 编号: 90-18-6
分子量: 318.23 g/mol
InChI 键: ZVOLCUVKHLEPEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quercetagetin is a naturally occurring hexahydroxyflavone that serves as a valuable tool in biomedical research due to its multi-target mechanisms of action. In oncology studies, this compound has demonstrated potent antiproliferative effects by inducing programmed cell death; it triggers apoptosis and autophagy in human triple-negative breast cancer cells and ferroptosis in murine breast cancer models . Its activity is linked to the direct inhibition of key pro-survival pathways, including acting as a natural ATP-competitive inhibitor of JNK1 and the PI3-Kinase/AKT signaling cascade, which suppresses cell transformation and delays tumor development in experimental models . Furthermore, derivatives of this compound have shown promise in leukemia research, effectively suppressing the expression of anti-apoptotic proteins Bcl-2 and Mcl-1 . In inflammation and autoimmunity research, this compound exhibits significant therapeutic potential for conditions like rheumatoid arthritis by brilliantly inhibiting inflammatory osteoclastogenesis, thereby protecting against inflammatory bone destruction . Neuroscience investigations reveal that this compound can alleviate injury in models of ischemic stroke, with mechanistic studies indicating it functions by inhibiting ACP5 to maintain macrophage/microglia homeostasis and reduce pro-inflammatory responses . Additional research applications include the study of skin hyperpigmentation, as this compound acts as a potent, reversible mixed-type inhibitor of tyrosinase , and agricultural science, where it improves antioxidant capacity and gut health in livestock under stress . This diverse pharmacological profile makes this compound a versatile compound for investigating cell signaling, death mechanisms, and inflammatory processes across various disease models.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOLCUVKHLEPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237978
Record name Quercetagetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-18-6
Record name Quercetagetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetagetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetagetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quercetagetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUERCETAGETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV68G507VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Quercetagetin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetagetin, a hexahydroxyflavone, is a bioactive flavonoid that has garnered significant scientific interest for its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its primary plant origins. It further details methodologies for its extraction, isolation, and purification, presenting quantitative data in a structured format for comparative analysis. Additionally, this document elucidates the modulatory effects of this compound on key cellular signaling pathways, offering insights for researchers and professionals in drug development.

Natural Sources of this compound

This compound is found in various plants, often alongside its more common counterpart, quercetin (B1663063). The primary and most commercially significant source of this compound is the flower of the marigold, Tagetes erecta.[2][3][4] It is also found in other plants such as Citrus unshiu peel.[5][6]

Data Presentation: this compound Content in Plant Sources

The concentration of this compound can vary depending on the plant species, cultivation conditions, and the specific part of the plant being analyzed. The following table summarizes the available quantitative data on this compound content from its primary natural source.

Plant SourcePlant PartThis compound ContentReference
Tagetes erecta L. (Marigold)Inflorescence Residues (Crude Extract)62.8%[2]
Tagetes erecta L. (Marigold)Inflorescence Residues (Purified Extract)89.91 ± 0.26%[2][4]
Tagetes erecta L. (Marigold)Methanol (B129727) Extract65.18 ± 2.08 µg/mg[3]
Tagetes erecta L. (Marigold)Standardized Extract4%[7]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with organic solvents, followed by various chromatographic techniques to achieve high purity. Industrial methods often utilize the residues from lutein (B1675518) extraction from marigold flowers, making it a cost-effective process.[2][8][9][10][11]

Experimental Protocols

This protocol describes a general method for the extraction of this compound from marigold flower residues.

  • Defatting: The dried and powdered marigold inflorescence residues are first defatted using a non-polar solvent like n-hexane in a Soxhlet apparatus at 80°C for 2 hours. This step removes lipids and other non-polar compounds.[2]

  • Ethanolic Extraction: The defatted material is then extracted with an aqueous ethanol (B145695) solution (typically 70% v/v) for 1.5 hours.[2] Other methods suggest using 90-99% acetone (B3395972) solution.[8][10] Ultrasonic-assisted extraction can be employed to improve efficiency, with parameters such as a frequency of 20 kHz and a power of 400W.[11]

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.[2][12]

High-purity this compound can be obtained from the crude extract using chromatographic methods.

  • Column Chromatography: The crude extract can be subjected to column chromatography using silica (B1680970) gel as the stationary phase. A step-wise gradient of solvents with increasing polarity is used for elution.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating and purifying this compound on a preparative scale.[12][13] A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is employed. The fractions containing this compound are collected based on UV detection.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification and quantification of this compound. A C18 column is commonly used with a mobile phase consisting of an aqueous acidic solution (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[14] Purity is typically assessed by comparing the retention time and UV spectrum with a standard. A purity of over 99% can be achieved.[14]

Experimental Workflow: Isolation and Purification of this compound

Quercetagetin_Isolation Start Dried Marigold Flowers (Tagetes erecta) Defatting Soxhlet Extraction (n-hexane) Start->Defatting Extraction Ethanol/Acetone Extraction (Ultrasonic-Assisted) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Chromatography (Column / HSCCC) Crude_Extract->Purification HPLC Preparative HPLC Purification->HPLC Final_Product High-Purity This compound (>99%) HPLC->Final_Product

General workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Its mechanism of action often involves the modulation of key cellular signaling pathways. While much of the research has focused on the related compound quercetin, specific studies on this compound are emerging.

Anticancer Activity

This compound has demonstrated antiproliferative, necrotic, and apoptotic activity in various tumor cell lines.[1] Its anticancer effects are often attributed to its ability to induce apoptosis through both intrinsic and extrinsic pathways.[1]

  • Intrinsic Apoptotic Pathway: this compound has been shown to induce apoptosis through the activation of caspase-9, a key initiator caspase in the mitochondrial pathway.[1]

  • Signaling Pathway Modulation: While detailed pathway analysis for this compound is still under investigation, studies on its derivatives suggest modulation of pathways involving anti-apoptotic proteins like Mcl-1 and Bcl-2.[15] Furthermore, its structural similarity to quercetin suggests potential interactions with pathways such as PI3K/Akt, MAPK, and Wnt, which are known to be affected by quercetin.[16][17][18]

Anti-inflammatory Activity

This compound has shown potent anti-inflammatory properties. A recent study demonstrated its ability to alleviate inflammatory osteoclastogenesis and collagen antibody-induced arthritis.[19]

  • Nrf2 Signaling: this compound activates the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response and protection against inflammation.[19]

  • Pten/AKT/Nfatc1 Axis: It also suppresses the Pten/AKT/Nfatc1 signaling axis, a key pathway involved in osteoclast differentiation and inflammatory bone destruction.[19]

Diagram of this compound's Anti-inflammatory Signaling Pathway

Quercetagetin_Signaling cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_this compound This compound cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Response LPS LPS Pten Pten LPS->Pten This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates This compound->Pten Suppresses Antioxidant_Response Antioxidant Response (ROS Scavenging) Nrf2->Antioxidant_Response Promotes AKT AKT Pten->AKT Inhibits Nfatc1 Nfatc1 AKT->Nfatc1 Activates Osteoclastogenesis Osteoclastogenesis Nfatc1->Osteoclastogenesis Promotes Inflammation Inflammation Antioxidant_Response->Inflammation Reduces Osteoclastogenesis->Inflammation Contributes to

Modulation of anti-inflammatory signaling pathways by this compound.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. Tagetes erecta stands out as a rich and commercially viable source for its isolation. The methodologies for its extraction and purification are well-established, allowing for the production of high-purity this compound for research and development. Further investigation into its specific molecular targets and mechanisms of action in various signaling pathways will be crucial for its future development as a therapeutic agent. This guide provides a foundational resource for scientists and researchers to advance the study and application of this potent flavonoid.

References

Quercetagetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagetin is a naturally occurring flavonoid, specifically a hexahydroxyflavone, found in various plants, including marigolds (Tagetes species).[1] Like other flavonoids, it possesses a characteristic C6-C3-C6 backbone. Its extensive hydroxylation pattern contributes significantly to its diverse biological activities, which include potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on the underlying signaling pathways and detailed experimental methodologies for its investigation.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one, is structurally distinguished by the presence of six hydroxyl groups attached to its flavone (B191248) core.[2][3] This high degree of hydroxylation is a key determinant of its chemical reactivity and biological functions.

Table 1: Chemical Identifiers and Properties of this compound
PropertyValueReference
CAS Number 90-18-6[1]
Molecular Formula C₁₅H₁₀O₈[1]
Molecular Weight 318.24 g/mol [1]
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one[2][3]
Synonyms 3,3',4',5,6,7-Hexahydroxyflavone, 6-Hydroxyquercetin[2]
SMILES OC1=C(O)C=C(C2=C(O)C(=O)C3=C(O2)C=C(O)C(=C3O)O)C=C1O
InChI InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Appearance Yellow to yellow-green solid
Melting Point Not well-defined; decomposition occurs at high temperatures.
Boiling Point Not available
Solubility Soluble in DMSO. Sparingly soluble in ethanol (B145695) and water.
pKa Not explicitly reported, but the multiple hydroxyl groups suggest several acidic protons.

Biological Activities and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and chelate metal ions, a property conferred by its numerous hydroxyl groups.

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Activation_by_this compound cluster_nucleus Nuclear Events This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inactivates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription STAT1_Inhibition_by_this compound cluster_nucleus Nuclear Events Cytokine Pro-inflammatory Cytokines (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus dimerizes & translocates This compound This compound This compound->JAK inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription Pim1_Inhibition_by_this compound Pim1 Pim-1 Kinase Bad Bad (pro-apoptotic) Pim1->Bad phosphorylates This compound This compound This compound->Pim1 inhibits pBad p-Bad (inactive) Bad->pBad Apoptosis Apoptosis Bad->Apoptosis promotes Cell_Survival Cell Survival pBad->Cell_Survival promotes Pten_AKT_Nfatc1_Modulation This compound This compound PTEN PTEN This compound->PTEN modulates AKT AKT PTEN->AKT inhibits phosphorylation pAKT p-AKT (active) AKT->pAKT NFATc1 NFATc1 pAKT->NFATc1 activates Cell_Proliferation Cell Proliferation & Survival NFATc1->Cell_Proliferation promotes DPPH_Assay_Workflow Start Start Prepare_Solutions Prepare this compound and DPPH solutions in methanol Start->Prepare_Solutions Mix Mix this compound solution with DPPH solution Prepare_Solutions->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate scavenging activity (%) Measure_Absorbance->Calculate End End Calculate->End MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate and allow to attach overnight Start->Seed_Cells Treat_Cells Treat cells with various concentrations of this compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for a defined period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) formation (e.g., 4 hours) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability (%) Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with this compound and appropriate stimuli Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein extracts Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-p-STAT1, anti-STAT1) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection End End Detection->End

References

The Architecture of Quercetagetin Production in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagetin, a hexahydroxyflavone, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. Found in various medicinal plants, most notably in the flowers of the African marigold (Tagetes erecta), the elucidation of its biosynthetic pathway is paramount for metabolic engineering endeavors aimed at enhancing its production for therapeutic applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymatic steps, quantitative data, and comprehensive experimental protocols.

The Biosynthetic Pathway of this compound

The formation of this compound is an elegant extension of the well-established general flavonoid biosynthesis pathway. This intricate process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the central flavonol precursor, quercetin (B1663063). The definitive step in this compound biosynthesis is the subsequent 6-hydroxylation of quercetin.

From L-Phenylalanine to Quercetin: The General Flavonoid Pathway

The initial phase of the pathway involves the conversion of L-phenylalanine to 4-coumaroyl-CoA, a key intermediate that serves as the entry point into flavonoid biosynthesis. This is followed by the formation of the characteristic C6-C3-C6 flavonoid backbone. The key enzymes orchestrating this cascade are:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

  • Chalcone (B49325) Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

  • Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to produce dihydrokaempferol (B1209521).

  • Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol to yield dihydroquercetin.

  • Flavonol Synthase (FLS): A 2-oxoglutarate-dependent dioxygenase that introduces a double bond and a hydroxyl group into dihydroquercetin to form the flavonol quercetin.

The Key Step: 6-Hydroxylation of Quercetin

The conversion of quercetin to this compound is the pivotal and defining reaction in this biosynthetic pathway. This reaction is catalyzed by Flavonol 6-Hydroxylase (F6H) , which introduces a hydroxyl group at the C-6 position of the A-ring of quercetin. F6H has been characterized as both a 2-oxoglutarate-dependent dioxygenase (ODD) and a cytochrome P450-dependent monooxygenase in different plant species.

Quercetagetin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_this compound This compound Synthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS This compound This compound Quercetin->this compound F6H

Biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

The efficiency and output of the this compound biosynthetic pathway are governed by the kinetic properties of its constituent enzymes and the resulting concentrations of intermediates and the final product within plant tissues.

Enzyme Kinetic Parameters

While a comprehensive dataset for every enzyme in the pathway from a single species is not available, the following table summarizes representative kinetic parameters for key enzymes from various plant sources.

EnzymePlant SourceSubstrateK_m_ (µM)V_max_ (units)Reference
PAL Arabidopsis thalianaL-Phenylalanine38-[1]
C4H Populus trichocarpaCinnamic acid1.5-[1]
4CL Nicotiana tabacum4-Coumaric acid110-[2]
CHS Cyclosorus parasiticusp-Coumaroyl-CoA10.31.8 nkat/mg[3]
F3H Camellia sinensisNaringenin3.22-[4]
FLS Zea maysDihydroquercetin1.80.4 pkat/µg[5]
F6H Chrysosplenium americanum3,7,4'-trimethylquercetin630.19 pkat/mg[6]

Note: Units for V_max_ vary between studies and are presented as reported.

This compound Concentration in Plant Tissues

Tagetes erecta (African marigold) is a prominent source of this compound. The concentration of this compound and its glycosides can vary depending on the plant part and developmental stage.

PlantPlant PartCompoundConcentration (mg/100g DW)Analytical MethodReference
Tagetes erectaFlowersQuercetin47.16 - 72.77HPLC[7]
Tagetes erectaFlowersQuercetin1174HPLC-DAD
Tagetes erectaInflorescence ResiduesThis compound89910HPLC

DW: Dry Weight

Experimental Protocols

The study of the this compound biosynthesis pathway necessitates a range of experimental techniques to isolate, identify, and quantify the enzymes and metabolites involved.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

  • Plant tissue

  • Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol, 5% (w/v) Polyclar AT

  • Substrate Solution: 50 mM L-phenylalanine in extraction buffer

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

  • Assay Mixture: In a quartz cuvette, mix 0.5 mL of the enzyme extract with 2.5 mL of the substrate solution.

  • Measurement: Immediately measure the change in absorbance at 290 nm for 5-10 minutes at 37°C. The rate of increase in absorbance corresponds to PAL activity.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M⁻¹ cm⁻¹).

Chalcone Synthase (CHS) Enzyme Assay

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Materials:

  • Purified CHS enzyme or crude plant extract

  • Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.5)

  • Substrates: p-coumaroyl-CoA and malonyl-CoA

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, 10 µM p-coumaroyl-CoA, and the enzyme sample.

  • Initiation: Start the reaction by adding 30 µM malonyl-CoA.

  • Measurement: Monitor the increase in absorbance at 380 nm (the absorbance maximum of naringenin chalcone) at 30°C.

  • Calculation: Determine the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of naringenin chalcone (ε ≈ 30,000 M⁻¹ cm⁻¹).

Flavonol 6-Hydroxylase (F6H) Enzyme Assay

This assay is designed to measure the conversion of quercetin to this compound.

Materials:

  • Microsomal fraction or purified recombinant F6H

  • Assay Buffer: 50 mM potassium phosphate (pH 7.5)

  • Substrate: Quercetin

  • Cofactors: NADPH (for P450-type) or 2-oxoglutarate, FeSO₄, and ascorbate (B8700270) (for ODD-type)

  • HPLC system

Procedure:

  • Enzyme Preparation: Isolate the microsomal fraction from plant tissue or express and purify the recombinant F6H enzyme.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, enzyme preparation, quercetin, and the appropriate cofactors.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by HPLC to quantify the amount of this compound formed.

HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a C18 reverse-phase column and a UV-Vis or DAD detector.

Mobile Phase:

  • A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

Procedure:

  • Sample Preparation: Extract flavonoids from plant tissue using a suitable solvent (e.g., 80% methanol). Filter the extract through a 0.45 µm filter.

  • Injection: Inject the filtered sample into the HPLC system.

  • Detection: Monitor the absorbance at a wavelength where this compound has a maximum absorbance (around 360-370 nm).

  • Quantification: Identify and quantify the this compound peak by comparing its retention time and UV spectrum with an authentic standard. Create a standard curve for accurate quantification.

Visualization of Pathways and Workflows

Transcriptional Regulation of this compound Biosynthesis

The expression of the genes encoding the biosynthetic enzymes is tightly controlled by a network of transcription factors, primarily from the MYB and bHLH families. These transcription factors can act as activators or repressors, responding to developmental and environmental cues.

Regulation_Pathway cluster_signals Environmental & Developmental Signals cluster_tfs Transcription Factors cluster_genes Biosynthesis Genes UV Light UV Light MYB MYB UV Light->MYB Pathogen Attack Pathogen Attack bHLH bHLH Pathogen Attack->bHLH Hormones Hormones Hormones->MYB Hormones->bHLH PAL_Gene PAL MYB->PAL_Gene activates CHS_Gene CHS MYB->CHS_Gene activates F6H_Gene F6H MYB->F6H_Gene regulates F3H_Gene F3H bHLH->F3H_Gene activates FLS_Gene FLS bHLH->FLS_Gene activates Experimental_Workflow Plant_Tissue_Selection Select Plant Tissues (e.g., Tagetes erecta flowers) RNA_Seq RNA Sequencing (Transcriptome Analysis) Plant_Tissue_Selection->RNA_Seq Bioinformatics Bioinformatic Analysis (Gene Annotation, Differential Expression) RNA_Seq->Bioinformatics Candidate_Gene_Selection Candidate Gene Selection (e.g., Homologs of known hydroxylases) Bioinformatics->Candidate_Gene_Selection Gene_Cloning Gene Cloning and Heterologous Expression Candidate_Gene_Selection->Gene_Cloning Enzyme_Assay In vitro Enzyme Assays with Quercetin Gene_Cloning->Enzyme_Assay Functional_Validation Functional Validation (e.g., Gene silencing in planta) Enzyme_Assay->Functional_Validation

References

Quercetagetin: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quercetagetin, a hexahydroxyflavonoid primarily found in the flowers of Tagetes species (marigold), has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth review of the multifaceted biological effects of this compound, including its antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and antiviral properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways modulated by this potent natural compound.

Antioxidant Activity

This compound exhibits robust antioxidant properties, which are foundational to many of its other biological effects.[2] Its structure, rich in hydroxyl groups, enables it to effectively scavenge free radicals and chelate metal ions involved in reactive oxygen species (ROS) generation.

Quantitative Data on Antioxidant and Enzyme Inhibitory Activities:

ActivityAssay/EnzymeIC50 / Ki ValueSource
Tyrosinase InhibitionMushroom Tyrosinase0.19 ± 0.01 mM (IC50)[2][4][5]
JNK1 InhibitionIn vitro kinase assay4.6 µM (IC50)[6]
PI3-Kinase InhibitionIn vitro kinase assayStrong inhibition (ATP-competitive)[6]
CDK6 InhibitionATPase inhibition assaySignificant decrease in activity[7]

Experimental Protocols:

In Vitro Antioxidant Assays: Standard methods to evaluate the antioxidant capacity of this compound include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.[8][9][10][11]

  • DPPH Radical Scavenging Assay:

    • A methanolic solution of DPPH (e.g., 25 mg/L) is prepared.[8]

    • Various concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).[8]

    • The decrease in absorbance is measured spectrophotometrically at approximately 517 nm.[8]

    • The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[9]

  • ABTS Radical Cation Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • This compound at various concentrations is allowed to react with the ABTS•+ solution.

    • The reduction in absorbance is measured after a set incubation period.

    • The scavenging activity is calculated relative to a standard antioxidant (e.g., Trolox).

  • FRAP Assay:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl3·6H2O solution.[8]

    • The sample containing this compound is added to the FRAP reagent.

    • The mixture is incubated (e.g., at 37°C).[8]

    • The absorbance of the resulting blue-colored complex (Fe2+-TPTZ) is measured (e.g., at 593 nm).[8]

    • The antioxidant power is determined by comparing the absorbance change to that of a known standard (e.g., FeSO4).

Workflow for In Vitro Antioxidant Capacity Assessment:

G cluster_assays In Vitro Antioxidant Assays DPPH DPPH Assay Measurement Spectrophotometric Measurement (Absorbance Change) DPPH->Measurement ABTS ABTS Assay ABTS->Measurement FRAP FRAP Assay FRAP->Measurement Sample This compound Sample (Varying Concentrations) Sample->DPPH Sample->ABTS Sample->FRAP Radical Free Radical Source (DPPH• or ABTS•+) Radical->DPPH Radical->ABTS Ferric Ferric Complex (Fe³⁺-TPTZ) Ferric->FRAP Calculation Calculation of Scavenging Activity / Reducing Power (IC₅₀) Measurement->Calculation

Caption: Workflow for assessing antioxidant activity using common in vitro assays.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[12][13] It has been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and suppress the activation of immune cells.[13]

Key Signaling Pathways in Inflammation Modulated by this compound:

  • NF-κB (Nuclear Factor kappa-B) Pathway: this compound can inhibit the activation of NF-κB, a master regulator of inflammation.[12][14] It prevents the degradation of the inhibitory protein IκB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[14][15][16][17]

cluster_n Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the canonical NF-κB signaling pathway.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound can modulate the phosphorylation of MAPK family members, including ERK, JNK, and p38, which are crucial for transducing extracellular inflammatory signals to the nucleus.[14][18][19][20] By inhibiting this pathway, it downregulates the expression of inflammatory mediators.

Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MEK, MKK) MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF Genes Inflammatory Response TF->Genes This compound This compound This compound->MAPK Inhibits Phosphorylation

Caption: this compound modulates the MAPK signaling cascade.

  • Nrf2 Signaling: this compound has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[2] This enhances the expression of antioxidant enzymes, which in turn helps to resolve inflammation by reducing oxidative stress.[21]

Anticancer Activity

This compound demonstrates significant potential as an anticancer agent through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][22][23]

Antiproliferative Activity of this compound:

Cell LineCancer TypeIC50 ValueSource
CaSkiCervical Cancer22.4 µM[3]
MDA-MB-231Breast Cancer35.4 µM[3]
SK-Lu-1Lung Cancer61.6 µM[3]

Mechanisms of Anticancer Action:

  • Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades.[24]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells at various phases of the cell cycle, such as the G2/M phase.[23]

  • Inhibition of Angiogenesis: The compound has been shown to target pathways like VEGFR-2, thereby inhibiting the formation of new blood vessels that supply tumors.[23][24]

  • Modulation of Signaling Pathways: this compound interferes with critical cancer-related signaling pathways, including the PI3K/Akt pathway, which is often hyperactivated in tumors and promotes cell survival and proliferation.[6][23]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response This compound This compound This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: this compound inhibits the pro-survival PI3K/Akt signaling pathway.

Antidiabetic Activity

This compound has shown promise in the management of type 2 diabetes.[1][25] It helps regulate glucose homeostasis by improving insulin (B600854) sensitivity, enhancing glucose uptake in peripheral tissues, and protecting pancreatic β-cells from oxidative damage.[1][25][26] A study on a type 2 diabetes mouse model showed that this compound effectively reduced fasting blood glucose and insulin levels.[1] It also helps mitigate diabetic complications by modulating pathways like AMPK and PI3K/Akt.[26][27]

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of this compound contribute to its neuroprotective potential.[28][29] It can cross the blood-brain barrier and has been shown to protect neuronal cells from oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[28][29][30][31] this compound may exert these effects by reducing the aggregation of proteins like beta-amyloid, attenuating neuroinflammation, and modulating signaling pathways crucial for neuronal survival.[30][32]

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity.[33][34] Its mechanisms of action include inhibiting viral entry into host cells, interfering with viral replication by targeting key viral enzymes like polymerases, and reducing the inflammation associated with viral infections.[33][34][35][36] Some studies suggest it can act as a zinc ionophore, transporting zinc into cells, which can inhibit the RNA-dependent RNA polymerase of RNA viruses.[37]

This compound is a highly promising flavonoid with a diverse and potent range of biological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, underscores its therapeutic potential for a wide array of chronic and infectious diseases. The quantitative data presented highlight its efficacy at micromolar concentrations for various targets. Further preclinical and clinical investigations are warranted to fully elucidate its mechanisms of action and translate these findings into effective therapeutic strategies for inflammatory conditions, cancer, diabetes, neurodegenerative disorders, and viral infections.

References

Quercetagetin: A Deep Dive into its Mechanisms of Action - Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagetin, a hexahydroxyflavone, is a plant-derived flavonoid that has garnered increasing interest in the scientific community for its potential therapeutic applications. Structurally similar to the well-studied quercetin, this compound distinguishes itself with an additional hydroxyl group, a feature that may contribute to its unique biological activities. Preliminary research has illuminated its potential as an anti-inflammatory, anti-cancer, and antioxidant agent. This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of this compound, with a focus on its effects on key signaling pathways. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key cited experiments, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Core Mechanisms of Action

Preliminary studies suggest that this compound exerts its biological effects through the modulation of several key signaling pathways implicated in cellular processes such as inflammation, proliferation, and apoptosis.

Anti-Inflammatory and Anti-Arthritic Effects

This compound has shown significant promise in mitigating inflammatory responses, particularly in the context of rheumatoid arthritis (RA). A key study demonstrated its ability to alleviate inflammatory osteoclastogenesis, a critical process in the bone erosion seen in RA.[1]

Signaling Pathways Involved:

  • Nrf2 Signaling Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes.

  • Pten/AKT/NFATc1 Axis: this compound has been observed to modulate the Phosphatase and tensin homolog (PTEN)/Protein Kinase B (Akt)/Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) signaling axis. By upregulating the tumor suppressor PTEN, this compound can inhibit the pro-survival Akt pathway, which in turn downregulates NFATc1, a key transcription factor for osteoclast differentiation.[1]

Experimental Data Summary: Anti-Osteoclastogenesis Activity

ParameterTreatmentConcentrationResultReference
Osteoclast DifferentiationThis compound2 µMSignificant inhibition of LPS-driven osteoclast differentiation[1]
Osteoclastic Marker Genes/ProteinsThis compound2 µMParallel changes in expression, indicating inhibition[1]
Joint Destruction (in vivo CAIA model)This compound40 mg/kg/daySignificant relief of joint destruction[1]

Experimental Protocol: In vivo Collagen Antibody-Induced Arthritis (CAIA) Model

This protocol provides a general framework based on the cited study.[1]

  • Animal Model: Use a suitable mouse strain for the CAIA model.

  • Induction of Arthritis: Administer a cocktail of collagen antibodies followed by a lipopolysaccharide (LPS) challenge to induce arthritis.

  • Treatment: Administer this compound (e.g., 40 mg/kg daily via intraperitoneal injection) or a vehicle control to respective groups of mice.

  • Assessment of Arthritis: Monitor and score the clinical signs of arthritis, such as paw swelling and joint inflammation, over a defined period.

  • Histological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage damage, and bone erosion.

  • Biochemical Analysis: Analyze serum or tissue samples for inflammatory markers and other relevant biomarkers.

Signaling Pathway Diagram: this compound in Rheumatoid Arthritis

Quercetagetin_RA_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates PTEN PTEN This compound->PTEN upregulates ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes upregulates Inflammation Inflammation Antioxidant_Genes->Inflammation reduces AKT AKT PTEN->AKT inhibits NFATc1 NFATc1 AKT->NFATc1 activates AKT->Inflammation promotes Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis promotes Osteoclastogenesis->Inflammation contributes to Quercetagetin_Cancer_Pathway This compound This compound JNK1 JNK1 This compound->JNK1 inhibits PI3K PI3-K This compound->PI3K inhibits Caspase3 Caspase-3 This compound->Caspase3 activates Cell_Proliferation Cell Proliferation JNK1->Cell_Proliferation promotes AKT AKT PI3K->AKT activates Cell_Survival Cell Survival AKT->Cell_Survival promotes Apoptosis Apoptosis Caspase3->Apoptosis induces Cell_Assay_Workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) Seed_Cells_V Seed cancer cells in 96-well plate Treat_Cells_V Treat with this compound (various concentrations) Seed_Cells_V->Treat_Cells_V Add_MTT Add MTT reagent Treat_Cells_V->Add_MTT Incubate_MTT Incubate to form formazan (B1609692) Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Seed_Cells_A Seed cancer cells in culture plate Treat_Cells_A Treat with this compound Seed_Cells_A->Treat_Cells_A Harvest_Cells Harvest cells Treat_Cells_A->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by flow cytometry Stain_Cells->Flow_Cytometry Quantify_Apoptosis Quantify apoptotic cells Flow_Cytometry->Quantify_Apoptosis

References

Spectroscopic Profile of Quercetagetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Quercetagetin, a hexahydroxyflavone with significant interest in pharmaceutical and nutraceutical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside experimental protocols and structural information.

Introduction

This compound (3,3',4',5,6,7-hexahydroxyflavone) is a naturally occurring flavonoid found in various plants, including marigolds (Tagetes species). Its unique structural features, particularly the presence of six hydroxyl groups, contribute to its potent antioxidant, anti-inflammatory, and potential anticancer activities. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quantification in various matrices, as well as for elucidating its mechanism of action in biological systems. This guide presents a consolidated resource of its NMR and UV-Vis spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in different deuterated solvents. The numbering of the carbon skeleton is provided in the structural diagram below.

Chemical Structure and Atom Numbering

To facilitate the interpretation of NMR data, the standard numbering scheme for the flavonoid scaffold of this compound is presented below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., Acetone-d6, CD3OD) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer vortex Vortex to ensure homogeneity transfer->vortex instrument Place NMR tube in the spectrometer (e.g., 400-600 MHz) vortex->instrument shim Shim the magnetic field instrument->shim acquire Acquire 1H and 13C NMR spectra shim->acquire fourier Fourier transform the FID acquire->fourier phase Phase and baseline correct the spectrum fourier->phase reference Reference the spectrum to the residual solvent peak phase->reference UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare a stock solution of This compound in methanol (e.g., 1 mg/mL) dilute Dilute the stock solution to an appropriate concentration for analysis stock->dilute blank Record a baseline with the solvent (methanol) dilute->blank measure Measure the absorbance of the sample from 200-600 nm blank->measure identify Identify the wavelengths of maximum absorbance (λmax) measure->identify

Quercetagetin and its Glycoside Derivatives: A Technical Guide to a Promising Class of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagetin, a hexahydroxyflavone and an analogue of the widely studied quercetin (B1663063), is a plant-derived flavonoid demonstrating a broad spectrum of pharmacological activities.[1] Found in plants such as marigold (Tagetes species), it has garnered significant interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[2][3] Like other flavonoids, this compound often occurs in nature as glycoside derivatives, where one or more of its hydroxyl groups are conjugated to a sugar moiety. This glycosylation can significantly impact the bioavailability, solubility, and biological activity of the parent compound, making the study of these derivatives crucial for drug development.[4] This technical guide provides an in-depth overview of this compound and its glycosides, focusing on their biological activities, underlying mechanisms of action, and experimental methodologies for their evaluation.

Chemical Structures

This compound's core structure is a 3,3′,4′,5,6,7-hexahydroxyflavone. The six hydroxyl groups provide numerous sites for glycosylation, leading to a variety of naturally occurring and synthetic derivatives. The sugar moiety is most commonly attached at the 7-hydroxyl position, forming derivatives such as this compound-7-O-glucoside.

Quantitative Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives. It is important to note that direct comparative studies between this compound and its various glycoside derivatives are limited, and the data presented here is compiled from different studies.

Table 1: Antioxidant Activity

CompoundAssayIC50 / EC50 (µM)Source
This compoundDPPH radical scavengingNot explicitly found in direct comparison
QuercetinDPPH radical scavenging~4.3 µg/mL (~14.2 µM)[5]
This compound-7-O-(6-O-caffeoyl-β-D-glucopyranoside)DPPH radical scavengingHigh activity reported[6]
Quercetin-3-O-diglucoside-7-O-glucosideDPPH radical scavenging245.5[7]
Quercetin-3-O-diglucoside-7-O-glucosideABTS radical scavenging68.8[7]

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 (µM)Source
This compoundInhibition of LPS-induced osteoclastogenesisEffective at 2 µM[8]
QuercetinInhibition of NO production in LPS-stimulated RAW 264.7 cellsDose-dependent inhibition[9]
This compound-7-O-β-D-glucopyranosideInhibition of NO production in LPS-stimulated RAW 264.7 cellsDose-dependent inhibition[10]
Quercetin-3-O-diglucoside-7-O-glucosideInhibition of NO production in LPS-stimulated RAW 264.7 cellsSignificant inhibition[7]

Table 3: Anticancer Activity

CompoundCell LineAssayIC50 (µM)Source
This compoundU937 (Leukemia)CCK-84.62[11]
This compoundK562 (Leukemia)CCK-8>10[11]
This compoundK562R (Leukemia)CCK-8>10[11]
This compoundKG-1 (Leukemia)CCK-8>10[11]
This compound Methylated Derivative (2a)U937 (Leukemia)CCK-80.276[11]
This compound Methylated Derivative (2a)K562 (Leukemia)CCK-80.159[11]
This compound Methylated Derivative (2a)K562R (Leukemia)CCK-80.312[11]
This compound Methylated Derivative (2a)KG-1 (Leukemia)CCK-80.271[11]
This compoundCaSki (Cervical Cancer)MTT88 µg/mL (~276 µM)[1]
This compoundMDA-MB-231 (Breast Cancer)MTT37 µg/mL (~116 µM)[1]
This compoundSK-Lu-1 (Lung Cancer)MTT52 µg/mL (~163 µM)[1]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate the primary mechanisms involved.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound This compound->PI3K inhibits This compound->Akt inhibits NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (active) NFkB->NFkB_active translocation NFkB_IkBa->NFkB degradation of IκBα This compound This compound This compound->IKK inhibits InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->InflammatoryGenes induces Experimental_Workflow cluster_extraction Extraction & Synthesis cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies Extraction Extraction from Tagetes species Antioxidant Antioxidant Assays (DPPH, etc.) Extraction->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO Inhibition) Extraction->AntiInflammatory Anticancer Anticancer Assays (MTT, CCK-8) Extraction->Anticancer Synthesis Chemical Synthesis of Derivatives Synthesis->Antioxidant Synthesis->AntiInflammatory Synthesis->Anticancer WesternBlot Western Blot Analysis (Signaling Pathways) AntiInflammatory->WesternBlot Anticancer->WesternBlot

References

Methodological & Application

Quercetagetin from Marigold (Tagetes erecta): Application Notes and Protocols for Extraction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Quercetagetin, a bioactive flavonoid, from the flowers of Tagetes erecta (marigold). The information compiled herein offers a comprehensive guide to various extraction methodologies, quantitative analysis, and an overview of the key signaling pathways modulated by this potent antioxidant and anti-inflammatory compound.

Introduction to this compound

This compound (3,3',4',5,6,7-hexahydroxyflavone) is a flavonol, a type of flavonoid, found in significant quantities in the flowers of Tagetes erecta.[1][2] It is structurally related to quercetin (B1663063), with the addition of a hydroxyl group at the 6-position. This structural difference is believed to enhance its biological activities.[3] Marigold flowers are a rich and viable source for the industrial extraction of this compound.[4][5]

Key Properties of this compound:

  • Molecular Formula: C₁₅H₁₀O₈

  • Molar Mass: 318.23 g/mol

  • Appearance: Yellow crystalline powder

  • Biological Activities: Antioxidant, anti-inflammatory, anti-diabetic, and antilipemic properties.[6][7]

Extraction Protocols for this compound from Tagetes erecta

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below are detailed protocols for various conventional and modern extraction techniques.

Pre-extraction Preparation

Consistent and proper preparation of the plant material is crucial for reproducible extraction results.

Protocol:

  • Plant Material: Use fresh, fully bloomed marigold flowers (Tagetes erecta).

  • Drying: Dry the flower petals in a hot air oven at 40-50°C until a constant weight is achieved to prevent enzymatic degradation.

  • Grinding: Grind the dried petals into a fine powder (approximately 40-60 mesh) using a mechanical grinder.

  • Storage: Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Conventional Extraction Methods

A classic and exhaustive extraction method.

Protocol:

  • Apparatus: Set up a Soxhlet extractor with a reflux condenser and a heating mantle.

  • Sample Loading: Place 20 g of powdered marigold petals into a cellulose (B213188) thimble.

  • Solvent: Add 250 mL of 95% ethanol (B145695) to the round-bottom flask.

  • Extraction: Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours (approximately 10-12 cycles).

  • Concentration: After extraction, cool the solution and concentrate the extract using a rotary evaporator under reduced pressure at 50°C.

  • Drying: Dry the concentrated extract in a vacuum oven to obtain the crude this compound extract.

A simple and scalable extraction method.

Protocol:

  • Mixing: Suspend 50 g of powdered marigold petals in 500 mL of 80% methanol (B129727) in a sealed container.

  • Incubation: Keep the mixture at room temperature (25°C) for 72 hours with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Re-macerate the residue with fresh solvent two more times to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate using a rotary evaporator at 50°C.

  • Drying: Dry the resulting extract to yield the crude product.

Modern Extraction Methods

An efficient method that utilizes acoustic cavitation to enhance extraction.

Protocol:

  • Apparatus: Use an ultrasonic bath or a probe sonicator.

  • Mixing: Mix 10 g of powdered marigold petals with 200 mL of 70% ethanol in a flask.

  • Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.[8]

  • Filtration and Concentration: Filter the extract and concentrate it as described for the conventional methods.

A rapid extraction technique that uses microwave energy to heat the solvent and plant material.

Protocol:

  • Apparatus: A laboratory-grade microwave extraction system.

  • Mixing: Place 5 g of powdered marigold petals in an extraction vessel with 100 mL of 70% ethanol.

  • Extraction: Irradiate the mixture at a microwave power of 400 W for 5 minutes.

  • Cooling and Filtration: Allow the mixture to cool to room temperature before filtering.

  • Concentration: Concentrate the filtrate to obtain the crude extract.

A green extraction technology that uses water at elevated temperatures and pressures.

Protocol:

  • Apparatus: A high-pressure reactor equipped with temperature and pressure controls.

  • Extraction: Load 10 g of powdered marigold petals into the extraction vessel with 200 mL of deionized water.

  • Conditions: Heat the vessel to 160°C and maintain the pressure at 10 MPa for 30 minutes with continuous stirring.

  • Cooling and Collection: Rapidly cool the reactor and collect the aqueous extract.

  • Purification: The aqueous extract can be further purified using solid-phase extraction (SPE) to isolate this compound.

Quantitative Data on Extraction Methods

The yield and purity of this compound are highly dependent on the extraction method and parameters used. The following table summarizes typical results from various studies.

Extraction MethodSolventTemperature (°C)TimeSolid:Liquid Ratio (g:mL)This compound Yield (%)Purity (%)Reference
Soxhlet Extraction95% Ethanol786 h1:12.5Not specifiedNot specified[9]
Ultrasound-Assisted70% Ethanol601.5-3 h1:5-1:102.5-3.8>85[8]
MacerationMethanolRoom Temp72 h1:10Not specifiedNot specified[10]
Microwave-Assisted70% EthanolNot specified5 min1:20Not specifiedNot specified[11]
Subcritical WaterWater22045 min1:50Not specifiedNot specified[12]
Solvent Extraction70% EthanolNot specified1.5 h1:10 (initial)4.3489.91[13]
Industrial ProcessAcetone (90-99%)30-602-6 h1:4-1:20Not specified>95[4]

Note: The yields and purities can vary significantly based on the specific cultivar of Tagetes erecta, growing conditions, and the precise experimental setup.

Experimental Workflows (Graphviz DOT Language)

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_analysis Analysis P1 Fresh Marigold Flowers (Tagetes erecta) P2 Drying (40-50°C) P1->P2 P3 Grinding (40-60 mesh powder) P2->P3 E1 Conventional Methods (Soxhlet, Maceration) P3->E1 E2 Modern Methods (UAE, MAE, SWE) P3->E2 D1 Filtration E1->D1 E2->D1 D2 Concentration (Rotary Evaporation) D1->D2 D3 Drying (Vacuum Oven) D2->D3 D4 Crude this compound Extract D3->D4 A1 Quantitative Analysis (HPLC) D4->A1 A2 Purity Determination A1->A2

Caption: Workflow for this compound extraction and analysis.

Signaling Pathways Modulated by this compound

This compound, similar to its analogue quercetin, exerts its biological effects by modulating several key cellular signaling pathways. These pathways are central to inflammation, oxidative stress, and cell survival.

Anti-inflammatory Signaling Pathway

This compound has been shown to suppress inflammatory responses primarily through the inhibition of the NF-κB signaling pathway.

AntiInflammatoryPathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Genes This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits

Caption: this compound's inhibition of the NF-κB pathway.

Antioxidant Signaling Pathway

The antioxidant effects of this compound are mediated, in part, through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

AntioxidantPathway cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1-Nrf2 Complex ROS->Keap1 Nrf2_release Nrf2 Dissociation Keap1->Nrf2_release Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_release->Nrf2_translocation ARE Antioxidant Response Element (ARE) Binding Nrf2_translocation->ARE Genes Antioxidant Enzyme Expression (HO-1, SOD, CAT) ARE->Genes This compound This compound This compound->Nrf2_release Promotes

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Anti-diabetic Signaling Pathway

This compound has demonstrated potential in managing diabetes by modulating the PI3K/Akt and AMPK signaling pathways, which are crucial for glucose uptake and metabolism.[14][15]

AntiDiabeticPathway cluster_insulin Insulin Signaling cluster_ampk AMPK Signaling Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose AMPK AMPK Activation AMPK->GLUT4 This compound This compound This compound->Akt Activates This compound->AMPK Activates

Caption: this compound's modulation of PI3K/Akt and AMPK pathways.

Conclusion

Tagetes erecta is a valuable natural source for the extraction of this compound. The choice of extraction method significantly impacts the yield and purity of the final product, with modern techniques like ultrasound and microwave-assisted extraction offering advantages in terms of efficiency and reduced processing time. The potent antioxidant and anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways, including NF-κB, Nrf2, PI3K/Akt, and AMPK. Further research into the clinical applications of this compound is warranted, and the protocols provided herein offer a solid foundation for such investigations.

References

Application Notes and Protocols for the Industrial Preparation of Quercetagetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetagetin, a hexahydroxyflavone with a chemical structure distinguished by an additional hydroxyl group compared to quercetin, has garnered significant interest for its potent antioxidant and potential therapeutic properties.[1][2] This document provides detailed application notes and protocols for the industrial-scale preparation of this compound, focusing on extraction from natural sources and chemical synthesis.

Data Presentation: Comparison of Industrial Preparation Methods

The following table summarizes quantitative data from various patented and published methods for the production of this compound, offering a comparative overview of their efficiencies.

MethodRaw MaterialKey Reagents/SolventsTemperature (°C)Duration (h)Purity (%)Yield (%)Reference
Solvent Extraction & High-Speed Countercurrent Chromatography Fermented Marigold Lutein (B1675518) Lipid Residue5-90% Ethanol (B145695) (aq), Chloroform, n-Hexane, Ethyl Acetate, Dichloromethane, Methanol, n-Butanol, Isopropanol, Isobutanol, Water30-900.5-10>95Not Specified[3]
Solvent Extraction Marigold Flower Particles90-99% Acetone, n-Hexane30-502-6Not SpecifiedNot Specified[4]
Ultrasonic-Assisted Extraction Marigold Dregs50-80% Alcohol, Pure WaterExtraction: 40-60, Drying: 60-80Extraction: 0.5-1.5, Drying: 6-12>852.5-3.8[1]
Chemical Synthesis Starting materials 1 and 2 (specifics not detailed in abstract)Not detailed in abstractNot SpecifiedNot SpecifiedConfirmed by ¹H NMR, ¹³C NMR, HRMS27 (overall)[5]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Marigold Residue

This protocol is based on a patented industrial method utilizing solvent extraction followed by high-speed countercurrent chromatography (HSCCC) for purification.[3]

1. Preparation of Crude Extract: a. Take 300g of residue from Xanthophylls from Marigold fat extraction after fermentation. b. Add 3000mL of 90% aqueous ethanol solution. c. Heat the mixture at 90°C for 0.5 hours to extract the flavonoids. d. Filter the mixture to obtain the crude this compound extract. e. Evaporate the crude extract under reduced pressure until a paste is formed.

2. High-Speed Countercurrent Chromatography (HSCCC) Purification: a. Solvent System Preparation: i. Prepare a two-phase solvent system by mixing components A, B, and C in a volume ratio of (2-8):(2-6):(2-9).

  • Component A: Chloroform, n-hexane, ethyl acetate, or dichloromethane.
  • Component B: Methanol, ethanol, n-butanol, isopropanol, or isobutanol.
  • Component C: Water. ii. Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The upper phase serves as the stationary phase, and the lower phase is the mobile phase. b. Sample Preparation: i. Dissolve the crude extract paste (from step 1.e) in 300ml of the mobile phase to create the sample solution. c. Chromatographic Separation: i. Load the sample solution into a preparative HSCCC instrument. ii. Perform the separation according to the instrument's standard operating procedures. d. Final Product: i. Collect the fractions containing this compound. ii. Analyze the purity of the collected fractions using HPLC. A purity of >95% is considered a qualified product.[3]

Protocol 2: Ultrasonic-Assisted Extraction from Marigold Dregs

This method provides an efficient and environmentally friendly approach to this compound production.[1]

1. Extraction: a. Mix marigold dregs with a 50%-80% (v/v) alcohol solution. b. Stir the mixture at room temperature for 10-30 minutes to ensure it is homogenous. c. Heat the mixture to the extraction temperature of 40-60°C. d. Perform ultrasonic-assisted extraction for 0.5-1.5 hours. e. Subject the resulting mixture to centrifugal filtration to obtain the crude this compound extract.

2. Concentration: a. Concentrate the crude extract under vacuum at 60-80°C until its volume is reduced to 10-30% of the initial volume.

3. Purification: a. Add pure water, equivalent to 5-20 times the mass of the concentrated crude extract. b. Stir the mixture at room temperature to wash the extract. Repeat the washing process three times. c. After the final wash, centrifuge the mixture to collect the purified this compound.

4. Drying: a. Dry the purified product under vacuum at a temperature of 60-80°C and a vacuum degree of -0.09 to -0.08 MPa for 6-12 hours. b. The final product should have a purity of over 85% and a yield of 2.5-3.8%.[1]

Protocol 3: Concise Three-Step Chemical Synthesis

A concise and scalable chemical synthesis for this compound has been reported with a good overall yield.[5] While the specific starting materials and detailed reaction conditions are proprietary to the publication, the general workflow provides a basis for a synthetic approach.

1. Step 1: Synthesis of Intermediate Compound A

  • Reaction of starting material 1 with starting material 2 under specified conditions to yield the first intermediate.

2. Step 2: Synthesis of Intermediate Compound B

  • Conversion of Intermediate Compound A to the second intermediate through a subsequent reaction.

3. Step 3: Final Synthesis of this compound

  • Transformation of Intermediate Compound B into the final this compound product. The overall yield for this three-step process is reported as 27%.[5]

4. Structural Confirmation:

  • The chemical structure of the synthesized this compound is confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) analyses.[5]

Visualizations

Workflow for Industrial Extraction of this compound from Marigold

G cluster_0 Raw Material Processing cluster_1 Extraction cluster_2 Purification cluster_3 Final Product raw_material Marigold Dregs/Residue extraction Solvent/Ultrasonic Extraction (Aqueous Ethanol) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Reduced Pressure) filtration->concentration chromatography High-Speed Countercurrent Chromatography (HSCCC) or Water Washing concentration->chromatography drying Vacuum Drying chromatography->drying final_product High-Purity this compound (>85% or >95%) drying->final_product

Caption: Industrial extraction and purification workflow for this compound.

Logical Relationship of this compound Preparation Methods

G This compound This compound natural_source Natural Source Extraction natural_source->this compound marigold Marigold (Tagetes erecta) natural_source->marigold chemical_synthesis Chemical Synthesis chemical_synthesis->this compound synthetic_route Multi-step Synthesis chemical_synthesis->synthetic_route solvent_extraction Solvent Extraction marigold->solvent_extraction ultrasonic_extraction Ultrasonic-Assisted Extraction marigold->ultrasonic_extraction purification Purification (e.g., HSCCC) solvent_extraction->purification ultrasonic_extraction->purification synthetic_route->purification purification->this compound

Caption: Overview of this compound preparation methodologies.

References

Ultrasonic-Assisted Extraction of Quercetagetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagetin, a hexahydroxyflavone, is a flavonoid of significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. Found predominantly in the flowers of Tagetes erecta (Marigold), efficient extraction methods are crucial for its isolation and subsequent application. Ultrasonic-Assisted Extraction (UAE) has emerged as a promising green technology that enhances extraction efficiency by improving solvent penetration and promoting cell wall disruption through acoustic cavitation. This application note provides a detailed protocol for the ultrasonic-assisted extraction of this compound, supported by quantitative data and a visual workflow.

Data Presentation

The following tables summarize the key parameters and findings from various studies on the ultrasonic-assisted extraction of flavonoids, including this compound, from different plant matrices. These data provide a comparative overview to guide the optimization of extraction protocols.

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Flavonoids

ParameterTagetes erecta (Marigold)[1]Tagetes erecta (Marigold)[2]Onion Solid Waste[3]
Target Compound This compoundTotal Flavonoids & AntioxidantsQuercetin
Solvent Ethanol (B145695)EthanolEthanol
Solvent Concentration 50-80% (v/v)68% (v/v)59% (v/v)
Temperature 50-70°C40°C49°C
Extraction Time 1-2 hours (two extractions)15 minutesNot a significant factor (15-35 min tested)
Solid-to-Liquid Ratio 1:5 - 1:10 (g/mL)1:33.3 (g/mL)Not a significant factor (30-60 mL/g tested)

Table 2: Extraction Yields and Purity

Source MaterialExtraction MethodTarget CompoundYieldPurityReference
Marigold ResidueUltrasonic-Assisted ExtractionThis compound2.5-3.8%>85%[1]
Marigold Inflorescence ResiduesEthanolic Extraction & PurificationThis compound4.34 ± 0.05%89.91 ± 0.26%[4]
Marigold Extract-This compound65.18 ± 2.08 µg/mg-[5]

Experimental Protocols

This section provides a detailed methodology for the ultrasonic-assisted extraction of this compound from Tagetes erecta (Marigold) flowers, based on optimized parameters from the literature.

Materials and Equipment:

  • Dried and powdered Tagetes erecta flowers

  • Ethanol (95-100%)

  • Deionized water

  • Ultrasonic bath or probe sonicator with temperature control

  • Extraction vessel (e.g., beaker, flask)

  • Filtration apparatus (e.g., vacuum filtration with Buchner funnel, filter paper or centrifuge)

  • Rotary evaporator

  • Analytical balance

  • HPLC system for quantification

Protocol for Ultrasonic-Assisted Extraction:

  • Sample Preparation:

    • Dry the Tagetes erecta flowers at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried flowers into a fine powder (e.g., 30-50 mesh) to increase the surface area for extraction.

  • Solvent Preparation:

    • Prepare the extraction solvent by diluting ethanol with deionized water to the desired concentration (e.g., 70% v/v).

  • Extraction Procedure:

    • Weigh a specific amount of the powdered marigold (e.g., 10 g).

    • Place the powder into the extraction vessel.

    • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).

    • Stir the mixture at room temperature for 10-30 minutes to ensure uniform wetting of the plant material.[1]

    • Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Set the extraction temperature to the desired value (e.g., 60°C).

    • Begin sonication and extract for the specified duration (e.g., 1.5 hours).[1]

  • Second Extraction (Optional but Recommended for Higher Yield):

    • After the first extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

    • Return the solid residue to the extraction vessel.

    • Add a fresh batch of the extraction solvent at the same solid-to-liquid ratio.

    • Repeat the sonication process under the same conditions for another 1.5 hours.[1]

    • Combine the liquid extracts from both extraction steps.

  • Post-Extraction Processing:

    • Filter the combined extract to remove any remaining solid particles.

    • Concentrate the filtered extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to remove the ethanol.

    • The resulting aqueous concentrate can be used for further purification or analysis.

  • Purification (Optional):

    • The crude extract can be purified by washing with pure water at room temperature.[1]

    • Add water at a 10:1 ratio to the mass of the crude extract and stir for 30 minutes. Repeat this washing step 1-4 times.[1]

    • After washing, the purified this compound can be vacuum-dried.

  • Quantification:

    • Analyze the final extract for this compound content using a validated HPLC method.

Mandatory Visualization

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_post Post-Extraction & Analysis start Dried Tagetes erecta Flowers grind Grinding to Fine Powder start->grind mix Mix Powder with Ethanol Solution grind->mix sonicate1 Ultrasonication (1st Extraction) (e.g., 60°C, 1.5h) mix->sonicate1 separate1 Solid-Liquid Separation (Filtration/Centrifugation) sonicate1->separate1 sonicate2 Ultrasonication (2nd Extraction) (e.g., 60°C, 1.5h) separate1->sonicate2 Solid Residue combine Combine Liquid Extracts separate1->combine Liquid Extract separate2 Solid-Liquid Separation sonicate2->separate2 separate2->combine Liquid Extract concentrate Concentration (Rotary Evaporation) combine->concentrate purify Purification (Water Washing) concentrate->purify dry Vacuum Drying purify->dry analyze HPLC Analysis dry->analyze end Pure this compound analyze->end

Caption: Workflow for Ultrasonic-Assisted Extraction of this compound.

References

Purifying Quercetagetin with High-Speed Countercurrent Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetagetin, a flavonoid predominantly found in marigold flowers (Tagetes erecta), has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties. Efficiently isolating high-purity this compound from crude plant extracts is a critical step for research and development. High-Speed Countercurrent Chromatography (HSCCC) offers a robust, liquid-liquid partition chromatography technique that circumvents challenges associated with traditional solid-support chromatography, such as irreversible sample adsorption and denaturation. This application note provides a detailed protocol for the purification of this compound using HSCCC, offering a scalable and effective method for obtaining this valuable compound.

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from marigold flower residue, a primary source of this flavonoid.

Sample Preparation: Crude this compound Extract

The initial step involves the extraction of flavonoids from the raw plant material. A common source is the residue left after the extraction of lutein (B1675518) from marigold flowers.

  • Source Material: Residue from Xanthophylls from Marigold fat extracts.

  • Extraction Solvent: 5% to 90% aqueous ethanol (B145695) solution. The ratio of residue to solvent can range from (30-300g) to (300-3000mL).[1]

  • Extraction Process:

    • Mix the marigold residue with the aqueous ethanol solution.

    • Heat the mixture at a temperature between 30°C and 90°C for a duration of 0.5 to 10 hours.[1]

    • Filter the mixture to separate the liquid extract from the solid residue.

    • Concentrate the filtrate under reduced pressure to obtain a crude this compound paste.

    • Dissolve the crude extract paste in the mobile phase of the selected HSCCC solvent system in preparation for injection. The ratio of crude extract to mobile phase can be (30-300g) to (30-300mL).[1]

HSCCC System and Solvent Selection

The success of HSCCC separation is highly dependent on the choice of the two-phase solvent system. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0 for optimal separation.

  • Solvent System Components: A common and effective solvent system for the separation of flavonoids like this compound is a mixture of chloroform, methanol, and water.[1] Other systems using n-hexane, ethyl acetate, methanol, and water have also been successfully employed for similar flavonoids.[2]

  • Solvent System Preparation:

    • Mix the selected solvents in a separatory funnel at the desired volume ratio (e.g., Chloroform:Methanol:Water at 3:4:3 v/v/v).[1]

    • Shake the mixture vigorously and allow it to stand until two distinct phases are formed.

    • Separate the upper and lower phases. The upper phase typically serves as the stationary phase, and the lower phase as the mobile phase, although this can be reversed depending on the specific application.

HSCCC Operation
  • Apparatus: A preparative High-Speed Countercurrent Chromatograph.

  • Procedure:

    • Fill the entire column with the stationary phase.

    • Pump the mobile phase into the column at a specific flow rate while the apparatus is rotating at a set speed.

    • Once the system reaches hydrodynamic equilibrium (indicated by the mobile phase eluting from the outlet), inject the prepared sample solution.

    • Continuously monitor the effluent from the outlet with a UV detector and collect fractions based on the resulting chromatogram.

    • Evaporate the collected fractions containing the purified this compound to dryness.

    • The purity of the final product can be analyzed using High-Performance Liquid Chromatography (HPLC).[1]

Data Presentation

The following tables summarize the quantitative data for the purification of this compound and similar flavonoids using HSCCC, compiled from various studies.

Table 1: Sample Preparation Parameters

ParameterValueSource
Starting MaterialMarigold Flower Residue[1]
Extraction Solvent5-90% Aqueous Ethanol[1]
Solid-to-Liquid Ratio1:10 (g/mL)[1]
Extraction Temperature30-90 °C[1]
Extraction Time0.5-10 hours[1]

Table 2: HSCCC Operating Parameters and Results

ParameterExample 1 (this compound)Example 2 (Quercetin)Source
Solvent System (v/v/v) Chloroform:Methanol:Water (3:4:3)n-Hexane:Ethyl Acetate:Methanol:Water (4:5:4:5)[1],[2]
Stationary Phase Upper PhaseUpper Phase[1],[2]
Mobile Phase Lower PhaseLower Phase[1],[2]
Flow Rate To be optimizedTo be optimized
Revolution Speed (rpm) To be optimizedTo be optimized
Sample Load 30-300 g crude extract164.7 mg crude extract[1],[2]
Purity Achieved >95%99.23%[1],[2]
Yield Not specified90.5 mg[2]

Visualizations

Experimental Workflow for this compound Purification

G Workflow for this compound Purification using HSCCC A Raw Material (Marigold Residue) B Solvent Extraction (Aqueous Ethanol) A->B C Filtration & Concentration B->C D Crude this compound Extract C->D G HSCCC Separation D->G E HSCCC Solvent System Preparation (e.g., Chloroform:Methanol:Water) F Two-Phase System (Stationary & Mobile Phases) E->F F->G H Fraction Collection G->H I Solvent Evaporation H->I J High-Purity this compound I->J K Purity Analysis (HPLC) J->K

Caption: A flowchart illustrating the key steps in the purification of this compound.

Logical Relationship in HSCCC Parameter Selection

G Key Relationships in HSCCC Method Development A Target Compound (this compound) B Solvent System Selection A->B influences C Partition Coefficient (K) B->C determines D Stationary Phase Retention C->D affects E Separation Efficiency D->E impacts F Flow Rate & Revolution Speed F->D influences F->E impacts

Caption: The interplay of factors in optimizing HSCCC for this compound purification.

References

Concise Chemical Synthesis of Quercetagetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a concise and efficient three-step chemical synthesis of Quercetagetin (3,3′,4′,5,6,7-hexahydroxyflavone), a naturally occurring flavonoid with significant antioxidant and potential therapeutic properties. The synthesis route involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization via the Algar-Flynn-Oyamada reaction, and concluding with a demethylation step to yield the final product. This synthetic approach offers a scalable and reliable method for obtaining this compound for research and drug development purposes.

I. Synthetic Scheme Overview

The total synthesis of this compound is accomplished in three main stages, starting from commercially available substituted acetophenone (B1666503) and benzaldehyde. The overall reported yield for this concise synthesis is approximately 27%.[1]

Synthesis_Workflow A 2'-Hydroxy-3',4',6'-trimethoxy- acetophenone C Step 1: Claisen-Schmidt Condensation A->C B 3,4-Dimethoxybenzaldehyde B->C D 2'-Hydroxy-3,3',4,4',6'- pentamethoxychalcone C->D Chalcone Formation E Step 2: Algar-Flynn-Oyamada Reaction D->E Oxidative Cyclization F 3,3',4',5,6,7-Hexamethoxyflavone E->F Protected Flavonol G Step 3: Demethylation F->G Deprotection H This compound G->H Final Product

Caption: Three-step synthetic workflow for this compound.

II. Data Presentation

The following table summarizes the key quantitative data for each step of the this compound synthesis.

StepReactionStarting MaterialsKey ReagentsProductYield (%)
1Claisen-Schmidt Condensation2'-Hydroxy-3',4',6'-trimethoxyacetophenone, 3,4-DimethoxybenzaldehydeKOH, Ethanol (B145695)2'-Hydroxy-3,3',4,4',6'-pentamethoxychalcone~85-95
2Algar-Flynn-Oyamada Reaction2'-Hydroxy-3,3',4,4',6'-pentamethoxychalconeH₂O₂, NaOH, Methanol (B129727)3,3',4',5,6,7-Hexamethoxyflavone~40-60
3Demethylation3,3',4',5,6,7-HexamethoxyflavoneBBr₃, Dichloromethane (B109758)This compound~70-80
Overall Total Synthesis This compound ~27 [1]

III. Experimental Protocols

Materials and Equipment:

  • Reactants: 2'-Hydroxy-3',4',6'-trimethoxyacetophenone, 3,4-Dimethoxybenzaldehyde (Vanillin), Potassium Hydroxide (B78521) (KOH), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂, 30% solution), Boron Tribromide (BBr₃, 1M solution in DCM), Hydrochloric Acid (HCl).

  • Solvents: Ethanol, Methanol, Dichloromethane (DCM, anhydrous), Ethyl Acetate (B1210297), Hexane.

  • Equipment: Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, dropping funnel, ice bath, rotary evaporator, vacuum filtration apparatus (Büchner funnel), column chromatography setup, Thin-Layer Chromatography (TLC) plates and chamber.

Protocol 1: Synthesis of 2'-Hydroxy-3,3',4,4',6'-pentamethoxychalcone (Chalcone Intermediate)

This protocol is based on the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between an acetophenone and a benzaldehyde.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 2'-Hydroxy-3',4',6'-trimethoxyacetophenone and 1.0 equivalent of 3,4-Dimethoxybenzaldehyde in ethanol (approximately 50-100 mL).

  • Base Addition: While stirring the solution at 0°C in an ice bath, slowly add a solution of potassium hydroxide (10-15 equivalents) in ethanol. A significant excess of a strong base is often required to drive the reaction to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Acidification: Upon completion, pour the reaction mixture into a beaker of crushed ice and water. Acidify the aqueous mixture to a pH of 3-4 using dilute hydrochloric acid (e.g., 1 M HCl). This will precipitate the chalcone product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure chalcone.

Protocol 2: Synthesis of 3,3',4',5,6,7-Hexamethoxyflavone (Protected Flavonol)

This procedure utilizes the Algar-Flynn-Oyamada (AFO) reaction for the oxidative cyclization of the chalcone precursor to form the flavonol.[1]

Methodology:

  • Reaction Setup: Dissolve the synthesized chalcone from Protocol 1 (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 16% w/v). Subsequently, add a 30% solution of hydrogen peroxide dropwise while maintaining the temperature at or below room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the chalcone starting material by TLC.

  • Work-up and Isolation: After the reaction is complete, the mixture can be acidified with dilute HCl to precipitate the product. Alternatively, the product may precipitate directly from the reaction mixture. Collect the crude solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the pure hexamethoxyflavone.

Protocol 3: Synthesis of this compound (Final Product)

This final step involves the complete demethylation of all six methoxy (B1213986) groups of the protected flavonol using the strong Lewis acid, boron tribromide.[1]

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the 3,3',4',5,6,7-Hexamethoxyflavone (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Under an inert atmosphere (nitrogen or argon), slowly add a solution of boron tribromide (BBr₃) in DCM (at least 6 equivalents, one for each methoxy group) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water. The mixture can then be extracted with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in the synthesis of this compound.

Logical_Progression start Starting Materials 2'-Hydroxyacetophenone Derivative Benzaldehyde Derivative step1 Claisen-Schmidt Condensation Base-catalyzed aldol condensation Formation of α,β-unsaturated ketone (chalcone) start->step1 intermediate1 Chalcone Intermediate 2'-Hydroxy-polymethoxychalcone step1->intermediate1 step2 Algar-Flynn-Oyamada Reaction Oxidative cyclization Formation of flavonol ring system intermediate1->step2 intermediate2 Protected Flavonol Hexamethoxyflavone step2->intermediate2 step3 Demethylation Cleavage of aryl methyl ethers Deprotection of hydroxyl groups intermediate2->step3 product Final Product This compound step3->product

Caption: Logical flow of the this compound synthesis.

References

Application Note: A Framework for the Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Quercetagetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Quercetagetin (3,3',4',5,6,7-hexahydroxyflavone) is a flavonol, a type of flavonoid, recognized for its potential antioxidant, anti-inflammatory, and anti-proliferative properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts, herbal formulations, and biological samples, is crucial for quality control, standardization, and pharmacological studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and specificity.

This document provides a comprehensive protocol for the development and validation of a robust RP-HPLC method for this compound quantification. As a specific, universally validated method for this compound is not extensively documented, this guide presents a set of recommended starting conditions based on the analysis of structurally similar flavonoids and outlines the necessary steps to validate the method in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.

2.0 Physicochemical Properties and Detection

This compound is a polar compound with multiple hydroxyl groups, making it suitable for RP-HPLC. Like other flavonols, its chromophoric structure exhibits characteristic UV absorption maxima. Flavonols typically display two major absorption bands: Band II (approx. 240–280 nm) and Band I (approx. 350–380 nm). Band I is generally more specific and provides higher sensitivity. For the structurally related compound Patuletin (6-methoxythis compound), a detection wavelength of 360 nm has been successfully used.[1]

Recommendation: Utilize a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to scan a pure this compound standard from 200–450 nm to empirically determine the wavelength of maximum absorbance (λmax). A starting wavelength of 360-375 nm is recommended for initial method development.

3.0 Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Solvents: HPLC grade Methanol (B129727), HPLC grade Acetonitrile, HPLC grade water (Type I/Ultrapure)

  • Acids: Formic acid or Acetic acid (analytical grade)

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector

    • Analytical balance

    • Volumetric flasks and pipettes

    • Ultrasonic bath

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

Experimental Protocols

Part A: Method Development Protocol

This protocol provides a starting point for developing a separation method. Optimization will be required based on experimental results.

1.0 Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 5.0 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution. This solution should be stored at 2-8°C, protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used for constructing the calibration curve.

2.0 Sample Preparation (Example from Plant Material)

  • Extraction: Weigh 1.0 g of dried, powdered plant material into a suitable flask. Add 20 mL of 70% methanol.

  • Sonication: Sonicate the mixture for 30-45 minutes in an ultrasonic bath.

  • Centrifugation/Filtration: Centrifuge the extract at 4000 rpm for 10 minutes or filter through Whatman No. 1 filter paper to remove solid debris.

  • Final Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial prior to injection.

  • Dilution: If necessary, dilute the final extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

3.0 Initial Chromatographic Conditions

These conditions are a robust starting point for method development.

ParameterRecommended Starting Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 10% B; 5-25 min, 10-70% B; 25-30 min, 70-10% B; 30-35 min, 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD/PDA at 365 nm (or empirically determined λmax)
Run Time 35 minutes

4.0 System Suitability Before starting validation, inject a working standard solution (e.g., 25 µg/mL) six times. The system is suitable if the Relative Standard Deviation (%RSD) for peak area and retention time is ≤ 2.0%.

Part B: Method Validation Protocol

The developed method must be validated as per ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

1.0 Specificity

  • Protocol: Inject a blank (mobile phase), a placebo (sample matrix without the analyte, if available), a standard solution of this compound, and the sample solution.

  • Acceptance Criteria: The retention time of the analyte peak in the sample should match that of the standard. The blank and placebo samples should show no interfering peaks at the retention time of this compound. The peak purity should be evaluated using the DAD/PDA detector.

2.0 Linearity and Range

  • Protocol: Inject at least five concentrations of this compound (e.g., 1-100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot a calibration curve of mean peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999. The plot should be visually linear.

3.0 Accuracy (Recovery)

  • Protocol: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98-102%.

4.0 Precision

  • 4.1 Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day, under the same conditions.

  • 4.2 Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

5.0 Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Protocol: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be reliably and reproducibly quantifiable with acceptable precision and accuracy.

6.0 Robustness

  • Protocol: Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • pH of the mobile phase aqueous component (± 0.2 units)

    • Wavelength of detection (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Replicate 1)Peak Area (Replicate 2)Peak Area (Replicate 3)Mean Peak Area%RSD
Level 1
Level 2
Level 3
Level 4
Level 5
R² Value:
Regression Eq:

Table 2: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%
100%
120%

Table 3: Precision Data

ParameterReplicateRetention TimePeak AreaConcentration Found (µg/mL)
Repeatability 1-6
Mean
SD
%RSD
Intermediate Precision 1-6
Mean
SD
%RSD

Visualizations

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Method Validation (ICH Q2 R1) cluster_quant Phase 4: Quantification StdPrep Standard Preparation (Stock & Working Solutions) InitialCond Set Initial HPLC Conditions (Column, Mobile Phase, etc.) StdPrep->InitialCond SamplePrep Sample Preparation (Extraction & Filtration) InjectSample Inject Prepared Sample(s) SamplePrep->InjectSample InjectStd Inject Standard to Determine λmax & RT InitialCond->InjectStd Optimize Optimize Separation (Gradient, Flow Rate) InjectStd->Optimize SysSuit Perform System Suitability Test Optimize->SysSuit Specificity Specificity SysSuit->Specificity CalCurve Generate Calibration Curve SysSuit->CalCurve Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness CalCurve->InjectSample Calc Calculate Concentration InjectSample->Calc Report Report Results Calc->Report

Caption: Experimental workflow for this compound quantification.

Validation_Logic DevelopedMethod Optimized HPLC Method CoreAttributes Core Performance Attributes DevelopedMethod->CoreAttributes Foundational Foundational & Limit Attributes DevelopedMethod->Foundational Reliability Reliability Attribute DevelopedMethod->Reliability Linearity Linearity (R² ≥ 0.999) CoreAttributes->Linearity Accuracy Accuracy (98-102% Recovery) CoreAttributes->Accuracy Precision Precision (%RSD ≤ 2.0%) CoreAttributes->Precision Specificity Specificity (No Interference) Foundational->Specificity LOQ LOQ (Quantifiability) Foundational->LOQ LOD LOD (Detectability) LOQ->LOD Robustness Robustness (Unaffected by small changes) Reliability->Robustness

Caption: Logical relationships in HPLC method validation.

References

Application Note: Quercetagetin Analysis in Herbal Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagetin, a hexahydroxyflavone, is a bioactive flavonoid found in various medicinal plants, notably in species such as Tagetes erecta (Marigold). It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and precise quantification of this compound in herbal extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic studies in drug development. This application note provides a detailed protocol for the analysis of this compound in herbal extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The methodologies presented are based on established principles for flavonoid analysis and can be adapted for various herbal matrices.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a herbal extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and acidified water. Detection and quantification are performed using a UV-Vis detector at the maximum absorbance wavelength of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Herbal Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.

Materials and Reagents:

  • Dried and finely powdered herbal material (e.g., Tagetes erecta flowers)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (70%, v/v)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Extraction:

    • Weigh 1 gram of the powdered herbal material and place it into a flask.

    • Add 20 mL of 70% ethanol.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation:

    • Centrifuge the extract at 4000 rpm for 15 minutes to separate the solid plant material.

  • Collection and Concentration:

    • Carefully decant the supernatant into a clean flask.

    • The extraction process can be repeated on the pellet to ensure complete extraction, and the supernatants can be combined.

    • Concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to near dryness.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol
Gradient Elution See Table 1 for a typical gradient program
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at approximately 370 nm

Table 1: Example of a Gradient Elution Program

Time (min)%A (0.1% Formic Acid in Water)%B (Acetonitrile/Methanol)
09010
206040
254060
301090
351090
409010
Standard Preparation and Calibration

Procedure:

  • Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

Data Presentation

The following table summarizes the quantitative analysis of this compound in a representative herbal extract.

Table 2: this compound Content in Tagetes erecta Flower Extract

SampleThis compound Content (mg/g of dry weight)% RSD (n=3)
Tagetes erecta Flower Extract3.42.1

Note: The above data is illustrative. Actual content will vary based on the plant material and extraction method.

Method Validation Parameters

For researchers in a drug development setting, validation of the analytical method is critical. Key validation parameters are summarized below.

Table 3: Typical HPLC-UV Method Validation Parameters for Flavonoid Analysis

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) Intraday: ≤ 2%Interday: ≤ 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components in the extract.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plant_material Dried, Powdered Herbal Material extraction Ultrasonic Extraction (70% Ethanol) plant_material->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation collection Collect Supernatant centrifugation->collection concentration Rotary Evaporation collection->concentration reconstitution Reconstitute in Methanol concentration->reconstitution filtration 0.45 µm Syringe Filtration reconstitution->filtration hplc_injection Inject into HPLC filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (~370 nm) separation->detection quantification Quantification using Calibration Curve detection->quantification

Caption: Experimental workflow for this compound analysis.

logical_relationship compound This compound (in Herbal Extract) hplc_system HPLC System compound->hplc_system c18_column C18 Column (Stationary Phase) hplc_system->c18_column mobile_phase Mobile Phase (Organic Solvent + Acidified Water) hplc_system->mobile_phase uv_detector UV Detector (~370 nm) c18_column->uv_detector Separation mobile_phase->c18_column data_output Chromatogram (Peak Area vs. Retention Time) uv_detector->data_output calibration_curve Calibration Curve (Concentration vs. Peak Area) data_output->calibration_curve Comparison final_concentration This compound Concentration calibration_curve->final_concentration Calculation

Caption: Logical relationship of the analytical components.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound in herbal extracts. Proper sample preparation and method validation are essential for obtaining accurate and reproducible results. This protocol serves as a valuable tool for quality control and research in the fields of herbal medicine and drug development.

Quercetagetin: Application Notes and Protocols for In Vitro Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Quercetagetin is a flavonoid, a class of polyphenolic compounds widely found in plants, notably in marigolds (Tagetes erecta)[1]. Like its well-studied relative, quercetin, this compound is recognized for its potent antioxidant properties. These properties are crucial for mitigating oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases. Evaluating the antioxidant capacity of this compound is a critical step in its development as a potential therapeutic agent.

This document provides detailed protocols for two common and robust in vitro assays used to quantify antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Principle of Antioxidant Assays:

  • DPPH Assay: This method utilizes the stable free radical DPPH, which has a deep violet color in solution. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine. The reduction in absorbance, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's radical scavenging capacity[2].

  • ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS radical is reduced, causing the solution to lose its color. The degree of decolorization, measured at around 734 nm, is indicative of the sample's antioxidant activity[3][4].

Mechanism of Radical Scavenging

Flavonoids like this compound exert their antioxidant effects primarily by donating hydrogen atoms from their hydroxyl (-OH) groups to neutralize free radicals. The presence of multiple hydroxyl groups and a specific catechol structure in the B-ring enhances their scavenging ability, making them highly effective antioxidants[3].

G cluster_reactants Reactants cluster_products Products This compound This compound (Flavonoid-OH) DPPH DPPH• (Stable Radical) Quercetagetin_Radical This compound Radical (Flavonoid-O•) (Stable) This compound->Quercetagetin_Radical Donates H• DPPH_H DPPH-H (Reduced Form) DPPH->DPPH_H Accepts H•

Caption: Mechanism of DPPH radical scavenging by this compound.

Quantitative Data Summary

The antioxidant capacity of a compound is often expressed as its IC50 value, which is the concentration required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 Value (μmol/L)Reference
This compound DPPH 27.12 ± 1.31 [1]
This compound ABTS 12.16 ± 0.56 [1]
Quercetin (Control)DPPH27.85 ± 1.02[1]
Rutin (Control)DPPH17.82 ± 0.88[1]

Experimental Protocols

The following are detailed protocols for performing the DPPH and ABTS assays. It is recommended to use a positive control, such as Quercetin, Trolox, or Ascorbic Acid, for comparison.

DPPH Radical Scavenging Assay Protocol

This protocol outlines the steps to determine the free radical scavenging activity of this compound using DPPH.

G prep 1. Preparation reagents Prepare this compound serial dilutions and 0.1 mM DPPH solution in methanol (B129727). prep->reagents reaction 2. Reaction reagents->reaction mix Mix 100 µL of this compound solution with 100 µL of DPPH solution in a 96-well plate. reaction->mix incubation 3. Incubation mix->incubation dark Incubate in the dark at room temperature for 30 minutes. incubation->dark measurement 4. Measurement dark->measurement read Measure absorbance at 517 nm using a microplate reader. measurement->read analysis 5. Analysis read->analysis calculate Calculate % Inhibition and determine the IC50 value from the dose-response curve. analysis->calculate

Caption: Workflow for the DPPH antioxidant assay.

A. Required Materials

  • Reagents:

    • This compound (high purity)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or Ethanol (spectrophotometric grade)

    • Positive control (e.g., Quercetin, Ascorbic Acid)

  • Equipment:

    • UV-Vis spectrophotometer or 96-well microplate reader

    • Analytical balance

    • Volumetric flasks and pipettes

    • 96-well microplates

B. Procedure

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in a dark, light-protected container to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL). Prepare similar dilutions for the positive control.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of each this compound dilution or standard to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank (control), add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

C. Calculation of Results

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • A_control: Absorbance of the blank (DPPH solution without sample).

    • A_sample: Absorbance of the DPPH solution with the this compound sample.

  • Plot the % Inhibition against the concentration of this compound.

  • Determine the IC50 value by interpolation from the linear regression analysis of the dose-response curve.

ABTS Radical Cation Decolorization Assay Protocol

This protocol details the procedure for assessing the antioxidant capacity of this compound by its ability to scavenge the ABTS radical cation.

A. Required Materials

  • Reagents:

    • This compound

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

    • Potassium persulfate (K₂S₂O₈)

    • Methanol or Ethanol

    • Phosphate Buffered Saline (PBS) or appropriate buffer

    • Positive control (e.g., Trolox)

  • Equipment:

    • UV-Vis spectrophotometer or microplate reader

    • Standard laboratory glassware

B. Procedure

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the dark blue/green ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a standard (e.g., Trolox) in the appropriate solvent.

  • Assay Reaction:

    • Add 20 µL of each this compound dilution or standard to different wells of a 96-well plate.

    • Add 200 µL of the ABTS•+ working solution to each well to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for approximately 6-10 minutes.

    • Measure the absorbance at 734 nm.

C. Calculation of Results

  • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • A_control: Absorbance of the ABTS•+ working solution without the sample.

    • A_sample: Absorbance of the ABTS•+ solution with the this compound sample.

  • Create a standard curve by plotting the percentage of inhibition versus the concentration of the standard (Trolox).

  • The antioxidant capacity of this compound can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Signaling Pathways

Beyond direct radical scavenging, flavonoids like this compound can exert antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Nrf2-Keap1 system. Under conditions of oxidative stress, this compound can promote the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA, upregulating the expression of a suite of protective antioxidant enzymes and detoxifying proteins[5][6][7][8].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: this compound's modulation of the Nrf2 signaling pathway.

References

Quercetagetin: Application Notes and Protocols for Evaluating Anti-inflammatory Activity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of Quercetagetin, a naturally occurring flavonoid, in various preclinical animal models. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways involved in its mechanism of action. While research on this compound is emerging, we also draw upon the extensive data available for the structurally similar and well-studied flavonoid, Quercetin (B1663063), to provide a broader context for its potential anti-inflammatory applications.

Overview of this compound's Anti-inflammatory Activity

This compound, a flavonoid found in medicinal herbs such as Flos eriocauli, has demonstrated notable anti-inflammatory and pain-alleviating properties.[1][2] Preclinical studies are beginning to elucidate its therapeutic potential in inflammatory conditions like rheumatoid arthritis by targeting key signaling pathways involved in the inflammatory cascade.

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the anti-inflammatory effects of this compound and the related flavonoid, Quercetin, in various animal models.

Table 1: Efficacy of this compound in a Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

Animal ModelTreatmentDosage & RouteKey FindingsReference
Collagen Antibody-Induced Arthritis (CAIA) in miceThis compound40 mg/kg, Intraperitoneal (IP) injection, daily from day 5 to 13Significantly attenuated inflammation and redness of hind paws.[1][2]

Table 2: Efficacy of Quercetin in Various Animal Models of Inflammation

Animal ModelTreatmentDosage & RouteKey FindingsReference
Dextran-Induced Paw Edema in ratsQuercetin20 mg/kg, Oral45.95% inhibition of paw edema.
Formalin-Induced Paw Edema in ratsQuercetin20 mg/kg, Oral44.75% inhibition of paw edema.
Cotton Wool Granuloma in ratsQuercetin20 mg/kg, Oral26.15% inhibition of granuloma formation.
Chronic Formalin-Induced Inflammation in ratsQuercetin150 mg/kg, OralSignificant decrease in exudate and granulation tissue formation.[3][4]
Collagen-Induced Arthritis (CIA) in miceQuercetinOral administrationSignificant reduction in inflammation-related clinical scores of knee joints.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and Quercetin's anti-inflammatory activity.

Collagen Antibody-Induced Arthritis (CAIA) in Mice (this compound)

This model is used to induce an acute inflammatory arthritis that mimics aspects of rheumatoid arthritis.

Materials:

  • Arthritogenic Monoclonal Antibody Cocktail

  • Lipopolysaccharide (LPS)

  • This compound

  • Saline solution

  • Male BALB/c mice (8-10 weeks old)

Procedure:

  • On day 0, induce arthritis by administering an intraperitoneal (IP) injection of the arthritogenic monoclonal antibody cocktail.[2]

  • On day 3, administer an IP injection of LPS to synchronize and enhance the inflammatory response.[2]

  • From day 5 to day 13, administer a daily IP injection of this compound (40 mg/kg) or saline (vehicle control).[1][2]

  • Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness. Arthritis severity can be scored based on a standardized scale.

  • At the end of the study, euthanize the mice and collect tissues (e.g., paws, spleen) for histological analysis and measurement of inflammatory markers.

Dextran-Induced Paw Edema in Rats (Quercetin)

This model is used to evaluate acute inflammation.

Materials:

  • Dextran (B179266) sodium

  • Normal saline (0.9% w/v NaCl)

  • Quercetin

  • Indomethacin (standard anti-inflammatory drug)

  • Male Wistar rats (150-250g)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into three groups: control, standard (Indomethacin), and test (Quercetin).

  • Administer Quercetin (20 mg/kg, suspended in normal saline) orally to the test group one hour before dextran injection. Administer Indomethacin (10 mg/kg) to the standard group and the vehicle to the control group.

  • Induce paw edema by injecting 0.1 ml of freshly prepared 1.0% w/v dextran sodium in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the dextran injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Cotton Wool Granuloma in Rats (Quercetin)

This model is used to assess the proliferative phase of inflammation.

Materials:

  • Sterile cotton wool pellets (10 ± 1 mg)

  • Quercetin

  • Dexamethasone (standard anti-inflammatory drug)

  • Male Wistar rats

  • Ether for anesthesia

Procedure:

  • Anesthetize the rats with light ether anesthesia.

  • Implant four sterilized cotton pellets subcutaneously into the ventral region of each rat, two on each side.

  • Administer Quercetin (150 mg/kg) or Dexamethasone (1 mg/kg) orally for seven consecutive days, starting from the day of cotton pellet implantation. The control group receives the vehicle.

  • On the eighth day, euthanize the rats and dissect out the cotton pellets along with the surrounding granulation tissue.

  • Remove any extraneous tissue and dry the pellets in a hot air oven at 60°C until a constant weight is obtained.

  • The net dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet.

  • Calculate the percentage inhibition of granuloma formation for the treated groups compared to the control group.

Signaling Pathways and Mechanism of Action

This compound and related flavonoids exert their anti-inflammatory effects by modulating key intracellular signaling pathways.

Nrf2/Keap1 Signaling Pathway

This compound has been shown to stimulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. By activating Nrf2, this compound enhances the cellular defense against oxidative stress, a key contributor to inflammation.

Nrf2_Pathway cluster_inflammation Inflammatory Stimulus cluster_this compound This compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimulus Inflammatory Stimulus Keap1 Keap1 This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Promotes Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Dissociation & Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binds to Anti_inflammatory Anti-inflammatory & Antioxidant Genes ARE->Anti_inflammatory Activates Transcription

Caption: this compound activates the Nrf2 pathway.

Pten/AKT/NFATc1 Axis

In the context of rheumatoid arthritis, this compound has been found to moderate the Phosphatase and tensin homolog (Pten)/Protein Kinase B (AKT)/Nuclear factor of activated T-cells 1 (NFATc1) axis.[1] This pathway is crucial for osteoclast differentiation and function, which are involved in the bone erosion seen in arthritis. By modulating this axis, this compound can suppress inflammatory osteoclastogenesis.[1]

Pten_AKT_Pathway LPS LPS AKT AKT LPS->AKT Activates This compound This compound Pten Pten This compound->Pten Promotes Pten->AKT Inhibits pAKT p-AKT AKT->pAKT NFATc1 NFATc1 pAKT->NFATc1 Activates Osteoclastogenesis Inflammatory Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes

Caption: this compound modulates the Pten/AKT/NFATc1 axis.

NF-κB and MAPK Signaling Pathways (Inferred from Quercetin studies)

Studies on Quercetin strongly suggest that it inhibits the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. It is plausible that this compound shares these mechanisms.

  • NF-κB Pathway: Quercetin has been shown to prevent the degradation of IκB, which in turn inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

  • MAPK Pathway: Quercetin can inhibit the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK, which are upstream regulators of various inflammatory mediators.

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_quercetin Quercetin/Quercetagetin cluster_pathways Signaling Pathways cluster_nucleus Nucleus LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK IKK IKK LPS->IKK Quercetin Quercetin Quercetin->MAPK Inhibits Quercetin->IKK Inhibits NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB Phosphorylates & Degrades IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Pro_inflammatory Pro-inflammatory Gene Expression NFkB_n->Pro_inflammatory Activates

Caption: Inhibition of NF-κB and MAPK pathways.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the anti-inflammatory activity of this compound in an animal model.

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., CAIA, Paw Edema) Grouping 2. Animal Grouping (Control, Vehicle, this compound) Animal_Model->Grouping Induction 3. Induction of Inflammation Grouping->Induction Treatment 4. This compound Administration Induction->Treatment Monitoring 5. Monitoring & Scoring (e.g., Paw Volume, Clinical Score) Treatment->Monitoring Sample_Collection 6. Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis 7. Analysis (Histology, Cytokines, Western Blot) Sample_Collection->Analysis Data_Interpretation 8. Data Interpretation & Conclusion Analysis->Data_Interpretation

Caption: General workflow for in vivo anti-inflammatory studies.

Conclusion

This compound demonstrates significant anti-inflammatory potential in preclinical animal models, particularly in the context of arthritis. Its mechanism of action appears to involve the modulation of key signaling pathways such as Nrf2 and Pten/AKT/NFATc1. Further research, drawing on the extensive knowledge of the related flavonoid Quercetin, will be crucial in fully elucidating the therapeutic applications of this compound for a range of inflammatory disorders. These application notes and protocols provide a solid foundation for researchers to design and conduct further investigations into this promising natural compound.

References

Application Note & Protocols: Cell-Based Assays for Evaluating the Anticancer Effects of Quercetagetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quercetagetin, a flavonoid predominantly extracted from species like Tagetes erecta (Marigold), is a polyphenolic compound recognized for its diverse biological activities. Structurally similar to quercetin (B1663063), it has garnered significant interest in oncology research for its potential chemopreventive and chemotherapeutic effects.[1][2] These effects are attributed to its ability to modulate multiple cellular processes, including cell proliferation, apoptosis, cell cycle progression, and metastasis.[2] This document provides detailed protocols for key cell-based assays used to investigate and quantify the anticancer efficacy of this compound, along with data presentation guidelines and visualizations of associated molecular pathways.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating the anticancer potential of this compound is to determine its effect on cancer cell viability and proliferation. Assays like MTT and CCK-8 are commonly employed to measure dose- and time-dependent cytotoxicity and to calculate the half-maximal inhibitory concentration (IC50).

Experimental Workflow: From Cell Culture to Data Analysis

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cell-Based Assays cluster_analysis Phase 3: Data Analysis A Cancer Cell Line Culture (e.g., K562, U937, CaSki, MDA-MB-231) B Cell Seeding (e.g., 96-well plates) A->B C This compound Treatment (Dose-response & Time-course) B->C D Cell Viability Assay (MTT / CCK-8) C->D E Apoptosis Assay (Annexin V / PI Staining) C->E F Cell Cycle Analysis (PI / DAPI Staining) C->F G Metastasis Assays (Wound Healing / Transwell) C->G H Calculate IC50 Values D->H I Quantify Apoptotic Cells E->I J Determine Cell Cycle Distribution F->J K Measure Migration & Invasion G->K

Caption: General workflow for evaluating this compound's anticancer effects.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from methodologies used for evaluating flavonoid cytotoxicity.[3][4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., leukemia lines K562, U937; cervical cancer CaSki; breast cancer MDA-MB-231)[1]

  • Complete culture medium (e.g., RPMI-1640) with 5-10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁴ to 2.0 x 10⁴ cells/well in 100 µL of complete medium.[3][4] Allow cells to adhere and enter the exponential growth phase by incubating for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound (e.g., 5 µM to 120 µM) in culture medium.[4][5] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, ensuring the final concentration does not exceed 0.1% v/v) and an untreated control.[3]

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).[4][5]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the viability percentage against the log of this compound concentration to determine the IC50 value.

Data Summary: Cytotoxicity of this compound
CompoundCell LineAssayIC50 Value (µM)Reference
This compoundU937 (Leukemia)CCK-84.62[1]
This compoundCaSki (Cervical)Not Specified11.2 (µg/mL)
This compoundMDA-MB-231 (Breast)Not Specified13.9 (µg/mL)
This compoundSK-Lu-1 (Lung)Not Specified11.3 (µg/mL)
Compound 2a (Derivative)U937 (Leukemia)CCK-80.276[1]
Compound 2a (Derivative)K562 (Leukemia)CCK-80.159[1]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells. This compound has been shown to induce apoptosis by modulating key regulatory proteins.[1]

Protocol 2: Annexin V-FITC/PI Staining for Apoptosis Detection

This protocol is based on standard flow cytometry procedures for apoptosis analysis.[3][6][7]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

G cluster_results Quadrant Analysis A Treat cells with this compound (e.g., 48 hours) B Harvest and wash cells with cold PBS A->B C Resuspend cells in 1X Annexin V Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min in the dark at room temp D->E F Analyze by Flow Cytometry (within 1 hour) E->F Q1 Q1 (Annexin V- / PI+) Necrotic F->Q1 Q2 Q2 (Annexin V+ / PI+) Late Apoptotic F->Q2 Q3 Q3 (Annexin V- / PI-) Live F->Q3 Q4 Q4 (Annexin V+ / PI-) Early Apoptotic F->Q4

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Treated and control cells

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well in a 12-well plate) and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).[3]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire a minimum of 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Summary: Induction of Apoptosis by this compound
CompoundCell LineTreatmentApoptotic Cells (%)Reference
QuercetinMDA-MB-23120 µM for 48h~15% (Annexin V+)
QuercetinHepG210 µM9.25%
QuercetinHepG220 µM15.15%[4]
QuercetinHepG230 µM29.9%[4]
QuercetinHL-6050 µM for 48hSignificant increase[8]

Note: Data for the parent compound Quercetin is often used as a proxy to indicate expected effects for this compound.

Cell Cycle Analysis

Anticancer compounds frequently exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M) and subsequently inducing apoptosis. This compound and its derivatives have been shown to cause G2/M phase arrest.[1][9]

Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This protocol is a standard method for analyzing DNA content.[7][10]

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound as described in previous protocols (e.g., 0.75 x 10⁵ cells/mL for 24-48 hours).[10]

  • Harvesting: Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A (to degrade RNA and prevent non-specific staining).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Acquire at least 10,000 events and use software (e.g., WinMDI, FloMax) to analyze the DNA content histograms and quantify the percentage of cells in each phase (G0/G1, S, G2/M).[7][10]

Data Summary: Effect of this compound on Cell Cycle Distribution
CompoundCell LineTreatmentEffectReference
Compound 2a (Derivative)K562Not SpecifiedMarked G2/M arrest[1]
QuercetinT47D (Breast)50 µMG2/M arrest (54.7%)[7]
QuercetinOSC20 (Oral)40 µM for 24hG2/M arrest (36.2%)[9]
QuercetinSAS (Oral)40 µM for 24hG2/M arrest (45.5%)[9]
QuercetinHeLa (Cervical)90 µMG2/M arrest[11]

Cell Migration and Invasion Assays

Metastasis is a hallmark of cancer and the primary cause of mortality. These assays evaluate the ability of this compound to inhibit the migration and invasion of cancer cells.

Protocol 4: Wound Healing (Scratch) Assay

This is a straightforward method to study directional cell migration in vitro.[12][13]

Procedure:

  • Create Monolayer: Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.

  • Create Wound: Use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points. The migration rate can be quantified by comparing the closure of the wound in treated versus control cells. A delay in wound closure indicates an inhibitory effect on cell migration.[11][13]

Protocol 5: Transwell Invasion Assay

This assay measures the ability of cells to invade through an extracellular matrix barrier.[14]

Procedure:

  • Setup: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of Matrigel (a basement membrane extract).

  • Cell Seeding: Place the Matrigel-coated inserts into wells of a 24-well plate containing complete medium (as a chemoattractant). Seed cancer cells, pre-treated with this compound or vehicle control, in serum-free medium into the upper chamber of the insert.

  • Incubation: Incubate for 24-48 hours to allow for invasion.

  • Analysis: After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix and stain the invading cells on the bottom surface of the membrane (e.g., with crystal violet).

  • Quantification: Count the stained cells in several microscopic fields to determine the extent of invasion. A reduced number of invading cells in the this compound-treated group compared to the control indicates an anti-invasive effect.

Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound and related flavonoids are mediated by their interaction with complex intracellular signaling networks that regulate cell survival, proliferation, and death.

PI3K/Akt/mTOR and Apoptosis Pathways

This compound's parent compound, quercetin, is known to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and promotes cell growth and survival.[14] Inhibition of this pathway can lead to the induction of apoptosis. Furthermore, this compound derivatives have been shown to directly suppress the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, key regulators of the intrinsic apoptosis pathway.

G This compound This compound PI3K PI3K This compound->PI3K Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) This compound->Bcl2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 inhibits Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Quercetagetin Nanoformulation Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of quercetagetin-loaded nanoformulations. Given the limited aqueous solubility and potential for degradation of this compound, nano-based delivery systems offer a promising strategy to enhance its bioavailability, stability, and therapeutic efficacy. The following sections detail various nanoformulation strategies, quantitative data from recent studies, and step-by-step experimental protocols.

Introduction to this compound Nanoformulations

This compound, a hexahydroxyflavone, exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical translation is hampered by poor water solubility and low bioavailability. Nanoformulations, such as polymeric nanoparticles and lipid-based carriers, can encapsulate this compound, improving its physicochemical properties and enabling controlled or targeted delivery. These systems can protect this compound from premature degradation, enhance its absorption, and prolong its circulation time.

This compound Nanoformulation Strategies: A Comparative Overview

Several types of nanoformulations have been explored for the delivery of flavonoids like this compound. The choice of nanocarrier depends on the desired route of administration, release profile, and target site.

Nanoformulation TypeDescriptionAdvantagesDisadvantages
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers like zein (B1164903) or shellac.High stability, controlled release, potential for surface modification.Potential for polymer toxicity, complex preparation methods.
Lipid-Based Nanocarriers Includes liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.Lower encapsulation efficiency for some drugs, potential for instability.
Nanoemulsions Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.High drug-loading capacity, good stability.Requires high-energy emulsification methods, potential for Ostwald ripening.

Quantitative Data on this compound Nanoformulations

The following tables summarize key quantitative data from studies on this compound-loaded nanoparticles.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

NanoformulationCompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Zein-Que-HAZein:this compound:Hyaluronic Acid (100:5:20)Not specifiedNot specifiedNot specified[1][2]
Que-Sh-QCS NPsThis compound-Shellac-Quaternized Chitosan (B1678972)Not specifiedNot specifiedNot specified[3][4]

Table 2: Encapsulation Efficiency and Drug Loading of this compound Nanoformulations

NanoformulationCompositionEncapsulation Efficiency (%)Drug Loading (%)Reference
Zein-QueZein:this compound (100:5)55.66Not specified[1][2]
Zein-Que-HAZein:this compound:Hyaluronic Acid (100:5:20)93.22Not specified[1][2]
Que-Sh NPsThis compound-Shellac37.92Not specified[3][4]
Que-Sh-QCS NPsThis compound-Shellac-Quaternized Chitosan (0.05% QCS)65.48Not specified[3][4]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-loaded nanoparticles based on published literature.

Protocol 1: Preparation of this compound-Loaded Zein-Hyaluronic Acid Composite Nanoparticles

This protocol is adapted from the antisolvent coprecipitation method.[1][2]

Materials:

  • This compound

  • Zein

  • Hyaluronic Acid (HA)

  • Ethanol (B145695) (70% v/v)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Preparation of Zein-Quercetagetin Solution:

    • Dissolve zein and this compound in 70% ethanol to achieve a desired mass ratio (e.g., 100:5).

    • Stir the solution until both components are fully dissolved.

  • Preparation of Hyaluronic Acid Solution:

    • Dissolve hyaluronic acid in deionized water to a specific concentration.

  • Antisolvent Coprecipitation:

    • Add the zein-quercetagetin solution dropwise into the hyaluronic acid solution under constant magnetic stirring.

    • The ratio of the organic phase to the aqueous phase should be optimized (e.g., 1:4 v/v).

    • Continue stirring for a specified period (e.g., 30 minutes) to allow for nanoparticle formation and solvent evaporation.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the pellet with deionized water multiple times to remove residual ethanol and unencapsulated this compound.

    • Lyophilize the final nanoparticle pellet for long-term storage.

experimental_workflow_zein cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Collection prep1 Dissolve Zein & this compound in 70% Ethanol synth1 Dropwise addition of Zein-Quercetagetin solution to HA solution with stirring prep1->synth1 prep2 Dissolve Hyaluronic Acid in Deionized Water prep2->synth1 synth2 Stir for 30 minutes synth1->synth2 purify1 Centrifugation synth2->purify1 purify2 Washing with Deionized Water purify1->purify2 purify3 Lyophilization purify2->purify3

Workflow for preparing Zein-HA nanoparticles.
Protocol 2: Preparation of this compound-Loaded Shellac-Quaternized Chitosan Nanoparticles

This protocol is based on a method to improve the stability and encapsulation efficiency of shellac nanoparticles.[3][4]

Materials:

  • This compound

  • Shellac

  • Quaternized Chitosan (QCS)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Preparation of Shellac-Quercetagetin Solution:

    • Dissolve shellac and this compound in ethanol.

  • Preparation of Quaternized Chitosan Solution:

    • Disperse quaternized chitosan in deionized water to the desired concentration (e.g., 0.05% w/v).

  • Nanoparticle Formation:

    • Add the shellac-quercetagetin ethanolic solution dropwise into the QCS aqueous solution under vigorous stirring.

    • The formation of nanoparticles occurs spontaneously due to the pH shift and solvent displacement.

  • Solvent Evaporation:

    • Continue stirring the suspension to allow for the evaporation of ethanol.

  • Purification:

    • Dialyze the nanoparticle suspension against deionized water to remove any unreacted components.

    • Lyophilize the purified nanoparticles for storage.

experimental_workflow_shellac cluster_prep Solution Preparation cluster_synthesis Nanoparticle Formation cluster_purification Purification & Collection prep1 Dissolve Shellac & this compound in Ethanol synth1 Dropwise addition of Shellac-Quercetagetin solution to QCS solution with stirring prep1->synth1 prep2 Disperse Quaternized Chitosan in Deionized Water prep2->synth1 synth2 Solvent Evaporation synth1->synth2 purify1 Dialysis synth2->purify1 purify2 Lyophilization purify1->purify2

Workflow for preparing Shellac-QCS nanoparticles.

Characterization of this compound Nanoformulations

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the nanoformulations.

Key Characterization Techniques:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined using Laser Doppler Velocimetry to assess surface charge and stability.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • EE (%) = (Total drug - Free drug) / Total drug * 100

    • DL (%) = (Weight of drug in nanoparticles) / (Weight of nanoparticles) * 100

    • Quantified using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after separating nanoparticles from the aqueous phase.

  • In Vitro Drug Release: Studied using a dialysis bag method in a release medium simulating physiological conditions (e.g., phosphate-buffered saline at pH 7.4).

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound delivered via nanoformulations are still under investigation, it is hypothesized to share mechanisms with the closely related flavonoid, quercetin. Quercetin is known to influence several key signaling pathways involved in inflammation and cancer.

signaling_pathway cluster_input Input cluster_pathways Potential Cellular Targets cluster_outcomes Biological Outcomes QN This compound Nanoformulation NFkB NF-κB Pathway QN->NFkB MAPK MAPK Pathway QN->MAPK PI3K_Akt PI3K/Akt Pathway QN->PI3K_Akt Inflammation Reduced Inflammation NFkB->Inflammation Apoptosis Induction of Apoptosis MAPK->Apoptosis Proliferation Inhibition of Cell Proliferation MAPK->Proliferation PI3K_Akt->Proliferation

Potential signaling pathways affected by this compound.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the parameters based on their specific materials and experimental goals. The information on signaling pathways is based on related compounds and requires further specific investigation for this compound nanoformulations.

References

Application Notes and Protocols: Molecular Docking Studies of Quercetagetin with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Quercetagetin, a flavonoid with significant therapeutic potential, against various protein targets. This document is intended to guide researchers in utilizing computational methods to explore the binding mechanisms and potential inhibitory effects of this compound in drug discovery and development.

Introduction

This compound, a 6-hydroxy derivative of Quercetin (B1663063), is a natural flavonoid found in various plants, including citrus fruits.[1] It has garnered considerable interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This information is crucial for understanding the mechanism of action of bioactive compounds like this compound and for the rational design of novel therapeutic agents.

This document outlines the key protein targets of this compound, summarizes the quantitative data from docking studies, provides a detailed protocol for performing molecular docking, and visualizes the relevant signaling pathways and experimental workflows.

Target Proteins and Signaling Pathways

Molecular docking studies have identified several key protein targets of this compound, implicating its role in the modulation of various signaling pathways critical in diseases such as cancer and inflammatory disorders.

Identified Protein Targets:

  • AKT1 (Protein Kinase B): A serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism.[2]

  • NFKB1 (Nuclear Factor-kappa B Subunit 1): A transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[2]

  • PTGS2 (Prostaglandin-Endoperoxide Synthase 2 or COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[2]

  • TNF (Tumor Necrosis Factor): A pro-inflammatory cytokine involved in systemic inflammation and the acute phase response.[2]

  • Pim-1 Kinase: A serine/threonine kinase that is overexpressed in several types of cancer and is involved in cell cycle progression and apoptosis.[1]

  • Mcl-1 and Bcl-2: Anti-apoptotic proteins that are often overexpressed in cancer cells, promoting their survival.[3]

Associated Signaling Pathways:

This compound's interaction with these targets suggests its involvement in modulating critical cellular signaling pathways, including:

  • PI3K/Akt Signaling Pathway: Crucial for cell growth and survival.[2][4]

  • NF-κB Signaling Pathway: A key regulator of the inflammatory response.[2][5]

  • MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.[4][6]

  • Apoptosis Pathway: The process of programmed cell death, which is often dysregulated in cancer.[7]

Quantitative Data Summary

The following table summarizes the binding affinities of this compound with its various protein targets as reported in the literature. Binding energy is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger binding affinity.

Target ProteinPDB IDLigandSoftwareBinding Energy (kcal/mol)Reference
AKT13QKMThis compoundMOENot explicitly stated, but successful bonding shown[2]
NFKB12O61This compoundMOENot explicitly stated, but successful bonding shown[2]
PTGS25F19This compoundMOENot explicitly stated, but successful bonding shown[2]
TNF6X18This compoundMOENot explicitly stated, but successful bonding shown[2]
Pim-1 Kinase-This compound-IC50: 0.34 µM[1]
Mcl-1-This compound Derivatives--[3]
Bcl-2-This compound Derivatives--[3]
MAPK14-QuercetinAutoDock-9.7[8]
SGK-1-QuercetinAutoDock-9.5[8]
Bet v 1-QuercetinAutoDock Vina-8.139[9]
37LRP-Quercetin--8.0[10]
KRAS4OBEQuercetinAutoDock 4.2-7.14[11]
NP (Influenza A)-QuercetinPockDrug-6.954[12]
TP531TUPQuercetinAutoDock 4.2-6.2867[11]
NS5A (HCV)-QuercetinPockDrug-6.268[12]
MAPK16G54QuercetinAutoDock 4.2-5.66[11]
NS5 (DENV-2)-QuercetinPockDrug-5.393[12]
MAPK36GESQuercetinAutoDock 4.2-5.01[11]
VP35 (EBOV)-QuercetinPockDrug-4.524[12]

Note: Data for the closely related compound Quercetin is included for comparative purposes where direct data for this compound is limited.

Experimental Protocols

This section provides a detailed, generalized protocol for performing a molecular docking study of this compound with a protein target using widely accepted software and methodologies.

Protocol: Molecular Docking of this compound

1. Ligand Preparation:

  • Objective: To obtain a 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Retrieve the 2D structure of this compound from a chemical database such as PubChem (CID: 5281680).

    • Convert the 2D structure to a 3D structure using a molecular modeling software like Open Babel or ChemDraw.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

    • Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand file in a format compatible with the docking software (e.g., .pdbqt for AutoDock).

2. Protein Preparation:

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • If the protein has missing residues or loops, these should be modeled using tools like SWISS-MODEL or Modeller.

    • Save the prepared protein file in a compatible format (e.g., .pdbqt for AutoDock).

3. Molecular Docking Simulation:

  • Objective: To predict the binding pose and affinity of this compound within the active site of the target protein.

  • Procedure:

    • Grid Box Generation: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

    • Docking Algorithm: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used in AutoDock.[13]

    • Docking Parameters: Set the docking parameters, such as the number of docking runs (e.g., 100) and the maximum number of energy evaluations.

    • Execution: Run the docking simulation. The software will generate multiple possible binding poses (conformations) of the ligand within the protein's active site, each with a corresponding binding energy score.

4. Analysis of Docking Results:

  • Objective: To analyze the docking results and identify the most probable binding mode.

  • Procedure:

    • Clustering Analysis: Group the docked conformations based on their root-mean-square deviation (RMSD). The cluster with the lowest binding energy and the highest number of conformations is typically considered the most favorable.

    • Binding Energy: The binding energy (in kcal/mol) provides a quantitative measure of the binding affinity. More negative values indicate stronger binding.

    • Interaction Analysis: Visualize the best-ranked docking pose to analyze the non-covalent interactions between this compound and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Visualization: Use molecular visualization software like PyMOL or Discovery Studio to create high-quality images of the ligand-protein complex.

Visualizations

Signaling Pathway Diagrams (Graphviz DOT Language)

The following diagrams illustrate the key signaling pathways modulated by this compound.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Releases Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Promotes Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental Workflow Diagram (Graphviz DOT Language)

The following diagram illustrates the general workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep 1. Ligand Preparation (this compound) Grid_Gen 3. Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep 2. Protein Preparation (Target) Protein_Prep->Grid_Gen Docking_Sim 4. Docking Simulation Grid_Gen->Docking_Sim Result_Analysis 5. Results Analysis (Binding Energy, Pose) Docking_Sim->Result_Analysis Interaction_Vis 6. Interaction Visualization Result_Analysis->Interaction_Vis Final_Report Final Report & Interpretation Interaction_Vis->Final_Report

Caption: General Workflow of a Molecular Docking Study.

Conclusion

Molecular docking is an invaluable in silico tool for elucidating the potential mechanisms of action of natural compounds like this compound. The information and protocols provided in this document serve as a comprehensive guide for researchers to investigate the interactions between this compound and its protein targets. These studies can accelerate the drug discovery process by identifying promising lead compounds and providing a rational basis for further experimental validation and optimization. The continued exploration of this compound's interactions with various biological targets will undoubtedly contribute to the development of novel therapies for a range of diseases.

References

Quercetagetin in Alzheimer's Disease: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo therapeutic potential of quercetagetin in Alzheimer's disease (AD) models. This document summarizes key quantitative findings, details experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound, a flavonoid found in plants such as African marigold (Tagetes erecta), has emerged as a promising natural compound for the treatment of neurodegenerative diseases.[1] In the context of Alzheimer's disease, a condition characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, this compound has demonstrated significant neuroprotective effects in preclinical in vivo studies. Its therapeutic potential stems from its ability to inhibit tau aggregation, reduce tau phosphorylation, and mitigate neuroinflammation.[1][2] These notes are designed to provide researchers with the necessary information to design and execute in vivo studies to further investigate the efficacy of this compound in AD models.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in Alzheimer's disease models.

Table 1: Animal Model and Treatment Regimen

Animal ModelCompoundDosageRoute of AdministrationTreatment DurationAge of Animals at Treatment Start
P301S-tau transgenic miceQuercetagitrin (B192241)10 µg/mL in drinking waterOral3 consecutive months6 months old

Note: Quercetagitrin is a glucoside of this compound. In vivo, it is likely metabolized to this compound.

Table 2: Efficacy of this compound on Cognitive Function

Behavioral TestAnimal ModelTreatment GroupKey Finding
Y-maze TestP301S-tau transgenic miceQuercetagitrin (10 µg/mL)Restored impaired alternation score.[1]
Morris Water Maze (MWM) TestP301S-tau transgenic miceQuercetagitrin (10 µg/mL)Ameliorated deficits in spatial learning and memory.[1]

Table 3: Effects of this compound on Neuropathology

Pathological MarkerBrain RegionMeasurement TechniqueKey Finding
Tau Phosphorylation (AT8, PHF1)Hippocampus, CortexImmunohistochemistry, Western BlotSignificantly reduced levels of hyperphosphorylated tau.[1]
Neurofibrillary Tangles (NFTs)Hippocampus, CortexThioflavin S stainingPrevented the formation of NFTs.[1]
Neuroinflammation (GFAP, Iba1)Hippocampus, CortexImmunohistochemistry, Western BlotReduced astrogliosis and microgliosis.[1]
Synaptic Integrity (Synaptophysin)Hippocampus, CortexWestern BlotPartially elevated synaptophysin expression.[1]
NF-κB ActivationHippocampus, CortexWestern BlotInhibited the activation of NF-κB.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the in vivo studies of this compound.

Animal Model and Drug Administration
  • Animal Model: P301S-tau transgenic mice are a commonly used model for tauopathies, as they develop age-dependent tau pathology and cognitive deficits.[1][3]

  • Drug Preparation and Administration:

    • Dissolve quercetagitrin in water containing 0.05% DMSO.[1]

    • Provide the solution as the sole source of drinking water to the mice.

    • Prepare the solution fresh and protect it from light to prevent photolysis.[1]

    • Administer the treatment for a duration of 3 consecutive months.[1]

Behavioral Testing
  • Apparatus: A three-arm maze with arms of equal dimensions.

  • Procedure:

    • Place a mouse at the end of one arm and allow it to freely explore the maze for 5 minutes.[1]

    • Record the sequence of arm entries using a video camera.

    • An alternation is defined as consecutive entries into three different arms.

    • Calculate the alternation percentage as: (Number of alternations / (Total number of arm entries - 2)) x 100.[1]

  • Apparatus: A circular pool filled with opaque water, with a hidden platform submerged beneath the surface.

  • Procedure:

    • Acquisition Phase: For 5 consecutive days, place the mouse in the water at one of four starting positions and allow it to find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.

    • Probe Trial: On the 6th day, remove the platform and allow the mouse to swim for 60 seconds.

    • Record the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial using a video tracking system.

Histological and Biochemical Analyses
  • Tissue Preparation:

    • Perfuse mice with saline followed by 4% paraformaldehyde.

    • Post-fix the brains in 4% paraformaldehyde and then transfer to a sucrose (B13894) solution for cryoprotection.

    • Section the brains using a cryostat.

  • Staining:

    • Incubate sections with primary antibodies against phosphorylated tau (e.g., AT8, PHF1), astrocytes (GFAP), and microglia (Iba1).

    • Incubate with the appropriate secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

    • For NFT detection, stain sections with Thioflavin S.

    • Counterstain with DAPI to visualize cell nuclei.

  • Analysis:

    • Capture images using a fluorescence or bright-field microscope.

    • Quantify the staining intensity or the number of positive cells using image analysis software.

  • Protein Extraction:

    • Dissect the hippocampus and cortex from the mouse brains.

    • Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenates and collect the supernatant.

  • Electrophoresis and Transfer:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with non-fat milk or bovine serum albumin.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated tau, synaptophysin, GFAP, Iba1, NF-κB pathway components).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Visualization

The neuroprotective effects of this compound in Alzheimer's disease models are, in part, mediated by the inhibition of the NF-κB signaling pathway, which plays a crucial role in neuroinflammation.

This compound Experimental Workflow

G cluster_0 In Vivo Study Setup cluster_1 Behavioral Assessment cluster_2 Neuropathological Analysis P301S-tau Mice (6 mo) P301S-tau Mice (6 mo) This compound (10 µg/mL in water) This compound (10 µg/mL in water) P301S-tau Mice (6 mo)->this compound (10 µg/mL in water) 3-month Treatment 3-month Treatment This compound (10 µg/mL in water)->3-month Treatment Y-maze Y-maze 3-month Treatment->Y-maze Morris Water Maze Morris Water Maze 3-month Treatment->Morris Water Maze Brain Tissue Collection Brain Tissue Collection 3-month Treatment->Brain Tissue Collection Cognitive Function Cognitive Function Y-maze->Cognitive Function Morris Water Maze->Cognitive Function Immunohistochemistry Immunohistochemistry Brain Tissue Collection->Immunohistochemistry Western Blot Western Blot Brain Tissue Collection->Western Blot Tau Pathology & Neuroinflammation Tau Pathology & Neuroinflammation Immunohistochemistry->Tau Pathology & Neuroinflammation Western Blot->Tau Pathology & Neuroinflammation

Caption: Experimental workflow for in vivo evaluation of this compound.

This compound's Proposed Mechanism of Action

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Activation Pro-inflammatory Stimuli->IKK This compound This compound This compound->IKK IκBα IκBα Degradation IKK->IκBα NF-κB NF-κB Translocation to Nucleus IκBα->NF-κB Neuroinflammation Neuroinflammation NF-κB->Neuroinflammation Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage

Caption: this compound inhibits the NF-κB inflammatory pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Water Solubility of Quercetagetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of quercetagetin. The following sections offer detailed experimental protocols, quantitative data, and visual guides to aid in your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the poor water solubility of this compound?

A1: The primary challenge of this compound's low water solubility is its limited bioavailability. This poor solubility hinders its absorption in the gastrointestinal tract, reducing its therapeutic efficacy. It also presents significant challenges in developing aqueous formulations for parenteral administration.

Q2: What are the most common strategies to improve the water solubility of this compound?

A2: Several techniques can be employed to enhance the aqueous solubility of this compound and similar flavonoids like quercetin (B1663063). These include:

  • Nanoparticle Formulation: Reducing particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.

  • Cocrystallization: Forming cocrystals with a highly soluble coformer can significantly improve the solubility and dissolution of this compound.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a soluble inclusion complex.

  • Nanoemulsion Formulation: Incorporating this compound into the oil phase of a nanoemulsion can create a stable, aqueous-dispersible system.

Q3: How do I choose the best solubility enhancement technique for my experiment?

A3: The choice of method depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., oral or parenteral), the required drug loading, and the stability of the final formulation. A preliminary screening of different techniques with small amounts of material is often recommended.

Troubleshooting Guides

Nanoparticle Formulation Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency - Poor affinity of this compound for the polymer matrix.- High drug-to-polymer ratio.- Rapid precipitation of the drug during nanoparticle formation.- Screen different polymers (e.g., PLGA, zein) to find one with better interaction with this compound.- Optimize the drug-to-polymer ratio; start with a lower ratio and gradually increase.- Adjust the solvent/antisolvent addition rate or stirring speed to control precipitation.
Large Particle Size or Aggregation - Inefficient homogenization or sonication.- Inappropriate stabilizer concentration.- High concentration of nanoparticles leading to instability.- Increase homogenization pressure or sonication time/power.- Optimize the concentration of the stabilizer (e.g., PVA, Pluronic F-127).- Dilute the nanoparticle suspension after formation.
Poor Stability (Precipitation over time) - Ostwald ripening.- Insufficient surface charge.- Degradation of the polymer or drug.- Use a combination of stabilizers.- Select polymers that impart a higher zeta potential.- Store nanoparticles at a lower temperature and protect from light.
Cocrystal Formation Issues
Problem Possible Cause(s) Troubleshooting Steps
Failure to Form Cocrystals - Unsuitable coformer.- Incorrect stoichiometric ratio.- Inappropriate solvent for crystallization.- Screen a variety of coformers with complementary functional groups for hydrogen bonding.- Experiment with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).- Test different solvents or solvent mixtures for cocrystallization.
Low Yield of Cocrystals - Suboptimal crystallization conditions (temperature, cooling rate).- Coformer or drug degradation.- Optimize the crystallization temperature and cooling profile.- Ensure the stability of both this compound and the coformer in the chosen solvent.

Quantitative Data Summary

The following tables summarize quantitative data from studies on improving the solubility of quercetin, a structurally similar flavonoid to this compound. These values can serve as a reference for expected outcomes.

Table 1: Solubility Enhancement of Quercetin using Different Techniques

Technique Carrier/Coformer Solubility Enhancement (fold) Reference
NanoparticlesEudragit E (EE) and Polyvinyl alcohol (PVA)74[1][2]
CocrystalsCaffeine (QUECAF)14[3]
Isonicotinamide1.36 (1:1 ratio)[4]
Maleic Acid11.65 (1:3 ratio)[2]
Solid DispersionHydroxypropyl Methyl Cellulose (HPMC)-[5]
Polyvinylpyrrolidone (PVP)20,000[6]
Cyclodextrin Complexβ-cyclodextrin4.6[7][8]
Nanoemulsion--[9][10]

Table 2: Physicochemical Properties of Quercetin Formulations

Formulation Type Carrier Particle Size (nm) Encapsulation Efficiency (%) Reference
NanoparticlesZein (B1164903) and Hyaluronic Acid-93.22[11]
PLGA--[12]
Solid Lipid Nanoparticles155.391.1[12]
Nanoemulsion-207-28956-92[9][10]

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles by Antisolvent Coprecipitation

This protocol is adapted from a method used for this compound-loaded zein and hyaluronic acid composite nanoparticles.[11]

  • Preparation of Stock Solutions:

    • Dissolve this compound in ethanol (B145695) to prepare a stock solution.

    • Dissolve zein in aqueous ethanol.

    • Dissolve hyaluronic acid (HA) in deionized water.

  • Nanoparticle Formation:

    • Mix the this compound and zein solutions.

    • Add the above mixture dropwise into the hyaluronic acid solution under constant stirring.

    • Nanoparticles will form spontaneously due to the antisolvent effect.

  • Purification:

    • Stir the nanoparticle suspension for a specified time to allow for solvent evaporation.

    • Centrifuge the suspension to pellet the nanoparticles.

    • Wash the nanoparticles with deionized water to remove any unentrapped this compound and residual solvent.

  • Lyophilization:

    • Resuspend the washed nanoparticles in deionized water.

    • Freeze the suspension and lyophilize to obtain a dry powder.

Preparation of Quercetin Cocrystals by Solvent Evaporation

This protocol is based on methods used for preparing quercetin cocrystals.[4][13]

  • Solubilization:

    • Dissolve quercetin and the chosen coformer (e.g., isonicotinamide, maleic acid) in a suitable solvent such as ethanol.[2][4] The stoichiometric ratio of quercetin to coformer should be predetermined (e.g., 1:1 or 1:3).[2][4]

  • Solvent Evaporation:

    • Allow the solvent to evaporate slowly at room temperature or under controlled conditions (e.g., in a desiccator).

  • Crystal Collection and Characterization:

    • Collect the resulting solid material.

    • Characterize the solid form using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm cocrystal formation.[13]

Signaling Pathways and Experimental Workflows

This compound's Potential Impact on Cellular Signaling

This compound, similar to quercetin, is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for designing experiments to evaluate the biological activity of your this compound formulations.

signaling_pathway cluster_0 PI3K/AKT/mTOR Pathway cluster_1 MAPK/ERK Pathway cluster_2 Wnt/β-catenin Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b beta_catenin beta_catenin GSK3b->beta_catenin beta_catenin->Proliferation This compound This compound This compound->PI3K This compound->RAS This compound->Wnt

Caption: this compound's inhibitory effects on key signaling pathways.

General Experimental Workflow for Evaluating Solubility Enhancement

The following diagram illustrates a typical workflow for preparing and characterizing a novel this compound formulation to improve its solubility.

experimental_workflow cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_eval Solubility & Dissolution Testing cluster_bio Biological Evaluation A Select Solubility Enhancement Technique B Optimize Formulation Parameters (e.g., ratios, carriers) A->B C Prepare Formulation (e.g., Nanoparticles, Cocrystals) B->C D Particle Size & Zeta Potential Analysis (DLS) C->D E Morphology (SEM/TEM) C->E F Solid-State Analysis (PXRD, DSC) C->F G Encapsulation Efficiency & Drug Loading C->G H Equilibrium Solubility Studies C->H I In Vitro Dissolution Profile Analysis C->I J Cell-Based Assays (e.g., Cytotoxicity, Uptake) I->J K In Vivo Studies (e.g., Bioavailability) J->K

Caption: Workflow for developing and testing enhanced solubility formulations.

References

Technical Support Center: Enhancing Quercetagetin Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Quercetagetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: The primary challenges limiting the oral bioavailability of this compound are its low aqueous solubility and extensive first-pass metabolism in the gut and liver.[1][2][3][4][5] this compound is poorly soluble in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[4][5] Once absorbed, it undergoes rapid and extensive metabolism, primarily through glucuronidation and sulfation, leading to the formation of metabolites that may have different biological activities and are quickly eliminated from the body.[6][7][8]

Q2: What are the most common strategies to improve the oral bioavailability of this compound?

A2: Several strategies are being explored to overcome the challenges of poor solubility and extensive metabolism. These can be broadly categorized as:

  • Nanoformulations: Encapsulating this compound into nanocarriers such as liposomes, nanoparticles (polymeric and solid lipid), nanoemulsions, and micelles can enhance its solubility, protect it from degradation in the gastrointestinal tract, and improve its absorption.[1][2][3][9][10]

  • Solid Dispersions: Creating solid dispersions of this compound with hydrophilic polymers can improve its dissolution rate and, consequently, its absorption.[11]

  • Co-administration with Metabolic Inhibitors: The bioavailability of this compound can be enhanced by co-administering it with inhibitors of metabolic enzymes, such as piperine, which can reduce its first-pass metabolism.[12]

  • Chemical Modification: Modifying the chemical structure of this compound, for instance, through glycosylation, can alter its physicochemical properties and improve its absorption.[13]

Q3: I am not observing the expected increase in bioavailability with my nanoformulation. What could be the issue?

A3: Several factors could contribute to this. First, consider the physicochemical properties of your nanoformulation, including particle size, polydispersity index (PDI), and zeta potential. Sub-optimal values for these parameters can lead to instability, aggregation, and poor absorption. Ensure your formulation is stable under gastrointestinal conditions (pH, enzymes). Also, the drug loading and encapsulation efficiency of your nanoformulation are critical; low values will result in a lower effective dose being delivered. Finally, the in vivo experimental design, including the animal model, dosing regimen, and blood sampling time points, can significantly impact the observed pharmacokinetic profile.

Q4: How can I accurately quantify this compound and its metabolites in plasma samples?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and its metabolites in biological matrices.[6][13][14] It is crucial to develop and validate a sensitive and specific HPLC method. This typically involves:

  • Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from the plasma.

  • Chromatographic Separation: Using a suitable C18 column and a mobile phase gradient to separate this compound from its metabolites and endogenous plasma components.

  • Detection: UV or mass spectrometry (MS) detection for sensitive and specific quantification.

  • Enzymatic Hydrolysis: To measure total this compound (aglycone + conjugates), plasma samples are often treated with β-glucuronidase and sulfatase to convert the metabolites back to the parent compound before HPLC analysis.

Troubleshooting Guides

Issue: Low or No Detectable Plasma Levels of this compound After Oral Administration

Possible Cause Troubleshooting Steps
Poor aqueous solubility of the formulation. 1. Verify the dissolution profile of your formulation in simulated gastric and intestinal fluids. 2. Consider reformulating using techniques known to enhance solubility, such as nanoemulsions, solid dispersions, or complexation with cyclodextrins.[10][11]
Extensive first-pass metabolism. 1. Co-administer your formulation with a known inhibitor of relevant metabolic enzymes, such as piperine.[12] 2. Analyze plasma samples for major metabolites (glucuronides and sulfates) to confirm if metabolism is the primary issue.
Instability of the formulation in the GI tract. 1. Assess the stability of your formulation in simulated gastric fluid (low pH) and simulated intestinal fluid (containing enzymes). 2. Consider enteric coating or using mucoadhesive polymers to protect the formulation and increase its residence time at the absorption site.
Inadequate analytical method sensitivity. 1. Optimize your HPLC or LC-MS/MS method to achieve a lower limit of quantification (LLOQ). 2. Ensure efficient extraction of this compound and its metabolites from the plasma matrix.
High inter-individual variability in animal studies. 1. Increase the number of animals per group to ensure statistical power. 2. Ensure consistent dosing procedures and minimize stress to the animals, as this can affect gastrointestinal physiology.[15]

Issue: Formulation Instability (e.g., aggregation, precipitation, phase separation)

Possible Cause Troubleshooting Steps
Suboptimal formulation parameters. 1. Systematically optimize formulation parameters such as the type and concentration of surfactants, co-solvents, and stabilizers. 2. For nanoemulsions, optimize the homogenization pressure and number of cycles.[16]
Inappropriate storage conditions. 1. Investigate the effect of temperature and light on the stability of your formulation. Store protected from light and at a suitable temperature (e.g., 4°C).[17][18] 2. Conduct long-term stability studies under controlled conditions.[17]
Zeta potential is too low. 1. For nanosuspensions and nanoemulsions, a zeta potential of at least ±30 mV is generally required for good electrostatic stability.[19] 2. Adjust the pH or add charged excipients to increase the zeta potential.

Quantitative Data Summary

Table 1: Improvement in Oral Bioavailability of Quercetin (B1663063) with Different Formulations

FormulationAnimal ModelDoseFold Increase in AUC (Compared to Control)Fold Increase in Cmax (Compared to Control)Reference
Quercetin Nanosuspension (TPGS stabilized)Rats50 mg/kg4.33.1[12]
Quercetin Nanosuspension (SPC stabilized)Rats50 mg/kg3.42.5[12]
Quercetin Nanosuspension with PiperineRats50 mg/kg6.54.2[12]
Quercetin Phytosome®Humans500 mg~20~17[20]
Quercetin Crystalline Solid Dispersion----[11]
Quercetin NanoemulsionRats50 mg/kg--[10]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its oral bioavailability.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween 80, Lecithin)

  • Co-surfactant (e.g., Transcutol HP, Ethanol)

  • Purified water

  • High-pressure homogenizer

Methodology:

  • Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the selected oil phase. Gentle heating and stirring may be required to facilitate dissolution.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer or a high-shear mixer.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi).

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze the nanoemulsion using dynamic light scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoemulsion droplets using electrophoretic light scattering.

    • Encapsulation Efficiency: Separate the free this compound from the encapsulated drug (e.g., by ultracentrifugation) and quantify the amount of drug in the supernatant and the nanoemulsion.

    • Morphology: Visualize the nanoemulsion droplets using transmission electron microscopy (TEM).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of a this compound formulation in a rodent model.

Materials:

  • This compound formulation

  • Control formulation (e.g., this compound suspension in water)

  • Sprague-Dawley or Wistar rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing EDTA or heparin)

  • Centrifuge

  • HPLC or LC-MS/MS system

Methodology:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation or control to the rats via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into anticoagulant-containing tubes.[4][8]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Plasma Analysis:

    • Thaw the plasma samples on ice.

    • Perform protein precipitation or solid-phase extraction.

    • For total this compound determination, perform enzymatic hydrolysis of the plasma samples.

    • Analyze the samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_data Data Interpretation F1 Selection of Excipients F2 Preparation of Nanoemulsion F1->F2 F3 Physicochemical Characterization (Size, PDI, Zeta Potential) F2->F3 I1 Animal Dosing (Oral Gavage) F3->I1 Optimized Formulation I2 Blood Sampling I1->I2 I3 Plasma Analysis (HPLC/LC-MS) I2->I3 I4 Pharmacokinetic Analysis I3->I4 D1 Bioavailability Assessment I4->D1

Caption: Workflow for enhancing and evaluating the oral bioavailability of this compound.

Quercetagetin_Metabolism cluster_absorption Intestinal Lumen & Enterocyte cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation cluster_excretion Excretion Q_oral Oral this compound Q_abs Absorbed this compound Q_oral->Q_abs Absorption Metabolites This compound Glucuronides & Sulfates Q_abs->Metabolites Phase II Enzymes (UGTs, SULTs) Circulation To Systemic Circulation Metabolites->Circulation Excretion Biliary and Renal Excretion Circulation->Excretion

Caption: Simplified metabolic pathway of orally administered this compound.

References

Technical Support Center: Overcoming Quercetagetin's Low Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low metabolic stability of Quercetagetin.

Frequently Asked Questions (FAQs)

Q1: My this compound shows rapid degradation in my in vitro assay. What are the primary reasons for this instability?

A1: The low metabolic stability of this compound in in vitro systems is primarily attributed to two factors:

  • Extensive Phase I and Phase II Metabolism: Like other flavonoids, this compound is susceptible to rapid metabolism by drug-metabolizing enzymes.[1] Phase I reactions, such as oxidation, and Phase II reactions, including glucuronidation and sulfation, convert the parent molecule into more polar and easily excretable metabolites.[2][3] This process is particularly prominent in liver microsome and hepatocyte-based assays.[4]

  • Chemical Instability: The polyphenolic structure of this compound makes it susceptible to oxidative degradation, which can be accelerated by factors like the pH of the culture medium and exposure to light and high temperatures.[5]

Q2: I am observing poor oral bioavailability of my this compound derivative in animal studies, despite good in vitro activity. What are the likely causes?

A2: Poor oral bioavailability of this compound and its derivatives is a common challenge and can stem from several factors beyond metabolic instability:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with poor water solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.[6][7]

  • First-Pass Metabolism: After absorption from the gut, this compound undergoes extensive first-pass metabolism in the intestine and liver, significantly reducing the amount of unchanged drug that reaches systemic circulation.[8][9]

  • Efflux Transporter Activity: this compound can be a substrate for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), which actively pump the compound out of intestinal cells and back into the gut lumen, thereby limiting its net absorption.[10]

Q3: What are the main strategies to improve the metabolic stability and bioavailability of this compound?

A3: Several strategies can be employed to overcome the low metabolic stability and enhance the bioavailability of this compound:

  • Structural Modification (Prodrugs and Derivatives): Modifying the chemical structure of this compound by creating derivatives, such as methylated or glycosylated forms, can protect the vulnerable hydroxyl groups from metabolic enzymes.[11] This approach aims to improve lipophilicity and metabolic stability.

  • Formulation Strategies: Encapsulating this compound in various drug delivery systems can protect it from degradation in the gastrointestinal tract and enhance its absorption. Commonly explored formulations include:

    • Nanosuspensions and Nanocrystals: These increase the surface area of the drug, improving its dissolution rate and saturation solubility.[12][13]

    • Liposomes and Phytosomes: These lipid-based carriers can encapsulate this compound, protecting it from metabolic enzymes and facilitating its transport across the intestinal membrane.[14][15]

    • Nanoemulsions and Solid Lipid Nanoparticles (SLNs): These systems can improve the solubility and absorption of lipophilic drugs like this compound.[9][12]

  • Use of Metabolic Inhibitors: Co-administration of this compound with inhibitors of drug-metabolizing enzymes or efflux transporters can increase its bioavailability. For instance, piperine (B192125) is a known inhibitor of P-gp and cytochrome P450 enzymes.[12]

Troubleshooting Guides

Issue 1: High variability in metabolic stability data between experimental batches.

  • Possible Cause 1: Inconsistent quality of liver microsomes or hepatocytes.

    • Troubleshooting Step: Ensure that the biological materials are sourced from a reputable supplier and have been properly stored and handled. Perform a quality control check of each new batch using a standard compound with known metabolic stability.

  • Possible Cause 2: Variability in incubation conditions.

    • Troubleshooting Step: Strictly standardize all incubation parameters, including temperature, pH, incubation time, and the concentration of cofactors like NADPH.[16]

  • Possible Cause 3: Inaccurate quantification of the parent compound.

    • Troubleshooting Step: Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision.[17][18] Use an appropriate internal standard to account for variations in sample processing and instrument response.

Issue 2: A this compound derivative designed for improved stability shows no enhancement in a liver microsomal assay.

  • Possible Cause 1: The modification did not block the primary site of metabolism.

    • Troubleshooting Step: Conduct a metabolite identification study to determine the major metabolic pathways of the parent this compound. This will help in designing derivatives that specifically block the key metabolic "hotspots."

  • Possible Cause 2: The new derivative is a substrate for other metabolic enzymes.

    • Troubleshooting Step: Even if one metabolic pathway is blocked, "metabolic switching" can occur, where the compound is metabolized by another enzyme.[8] Consider using a more comprehensive in vitro model, such as hepatocytes, which contain a wider range of metabolic enzymes.

  • Possible Cause 3: The derivative is chemically unstable in the assay buffer.

    • Troubleshooting Step: Assess the chemical stability of the derivative in the assay buffer without the presence of metabolic enzymes to rule out non-enzymatic degradation.

Quantitative Data Summary

The following table summarizes the improvement in bioavailability for various formulations of Quercetin (B1663063), a structurally similar flavonoid, which can provide insights for this compound formulation development.

Formulation StrategyDrug Delivery SystemFold Increase in Bioavailability (AUC)Reference
Nanosuspensions Quercetin-loaded nanosuspensions with Piperine6.53[12][19]
Phytosomes Quercetin-lecithin phytosome20.1[15][20]
Self-Emulsifying Systems Self-emulsifying fenugreek galactomannans and lecithin (B1663433) encapsulation62[15][20]
Cyclodextrin Complex Quercetin-3-O-glucoside-γ-cyclodextrin inclusion complex10.8[15][20]
Hybrid-Hydrogel System Natural self-emulsifying reversible hybrid-hydrogel system18.61 (free quercetin), 62.08 (total quercetin)[21]

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of this compound or its derivatives by liver microsomes.

Materials:

  • Test compound (this compound or derivative)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compound (e.g., testosterone (B1683101) or midazolam)

  • Acetonitrile (B52724) (for reaction termination)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare a working solution by diluting the stock solution in phosphate buffer.

  • Incubation: In a 96-well plate, add the liver microsome suspension to the phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[22]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.[5]

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites in Plasma

Objective: To quantify the concentration of this compound and its major metabolites in plasma samples from pharmacokinetic studies.

Materials:

  • Plasma samples

  • Internal standard (e.g., a structurally similar flavonoid not present in the sample)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system with a C18 column

Methodology:

  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate the proteins. c. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the mobile phase for injection.[22]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and its expected metabolites (e.g., glucuronides and sulfates).

Visualizations

Quercetagetin_Metabolism_Workflow cluster_strategies Strategies to Overcome Low Stability cluster_evaluation Experimental Evaluation Structural_Modification Structural Modification (e.g., Methylation) In_Vitro_Assay In Vitro Metabolic Stability Assay (Liver Microsomes) Structural_Modification->In_Vitro_Assay Evaluated by Formulation Formulation Strategies (e.g., Nanosuspension) In_Vivo_Study In Vivo Pharmacokinetic Study (Animal Model) Formulation->In_Vivo_Study Tested in Inhibitors Co-administration with Metabolic Inhibitors Inhibitors->In_Vivo_Study LC_MS_MS LC-MS/MS Analysis In_Vitro_Assay->LC_MS_MS Quantified by In_Vivo_Study->LC_MS_MS Data_Analysis Data Analysis (Half-life, AUC) LC_MS_MS->Data_Analysis Leads to This compound This compound This compound->Structural_Modification Improves This compound->Formulation Protects This compound->Inhibitors Enhances

Caption: Workflow for improving and evaluating this compound's metabolic stability.

Quercetagetin_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Quercetagetin_Aglycone This compound Aglycone Oxidation Oxidation Quercetagetin_Aglycone->Oxidation CYP450s Glucuronidation Glucuronidation Quercetagetin_Aglycone->Glucuronidation UGTs Sulfation Sulfation Quercetagetin_Aglycone->Sulfation SULTs Methylation Methylation Quercetagetin_Aglycone->Methylation COMT Oxidation->Glucuronidation Oxidation->Sulfation Oxidation->Methylation Metabolites Polar Metabolites (Excreted) Glucuronidation->Metabolites Sulfation->Metabolites Methylation->Metabolites

Caption: Major metabolic pathways of this compound.

References

Quercetagetin Extraction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the extraction and purification of Quercetagetin from plant materials. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your experimental workflows and enhance extraction yields.

Frequently Asked questions (FAQs)

Q1: My this compound extract appears brownish and degraded. What could be the cause?

A1: Browning of the extract often indicates degradation of flavonoids. This can be caused by several factors, including excessive heat during extraction or solvent evaporation, exposure to light and oxygen, or the presence of oxidative enzymes in the plant material. To mitigate this, consider using lower extraction temperatures, evaporating solvents under reduced pressure (e.g., with a rotary evaporator), and working in an environment with minimal light and oxygen exposure. Storing extracts in dark, airtight containers at low temperatures is also recommended.

Q2: The yield of this compound is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several aspects of your protocol. Key areas to troubleshoot include:

  • Solvent Choice: The polarity of your solvent may not be optimal for this compound.

  • Extraction Parameters: Temperature, time, and the solid-to-liquid ratio are critical and may need optimization.

  • Plant Material: The species, plant part, and even the harvesting time can significantly affect this compound content.

  • Particle Size: Inadequate grinding of the plant material can limit solvent penetration and extraction efficiency.

Q3: I am having trouble purifying this compound from the crude extract. What are some effective methods?

A3: Purification of this compound can be challenging due to the presence of other similar flavonoids. A common and effective initial step is to wash the crude extract with water, as this compound has low water solubility, which helps remove more polar impurities.[1] For higher purity, column chromatography using silica (B1680970) gel or other stationary phases is a standard method.[2] High-speed countercurrent chromatography has also been reported as an effective technique for obtaining high-purity this compound.[3]

Q4: Can I use the same extraction protocol for this compound as for Quercetin?

A4: While this compound and Quercetin are structurally similar, their solubility and stability characteristics can differ slightly. Therefore, a protocol optimized for Quercetin may not be optimal for this compound. It is advisable to perform specific optimization experiments for this compound to achieve the best possible yield and purity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Extraction Yield 1. Inappropriate Solvent: The solvent polarity may not be suitable for this compound. 2. Suboptimal Parameters: Incorrect temperature, time, or solid-to-liquid ratio. 3. Poor Cell Lysis: Inefficient disruption of plant cell walls.1. Solvent Screening: Test a range of solvents with varying polarities, such as different concentrations of aqueous ethanol (B145695) (50-80%) or methanol.[1] 2. Parameter Optimization: Systematically vary the temperature (e.g., 40-70°C), extraction time (e.g., 1-2 hours), and solid-to-liquid ratio to find the optimal conditions.[1] 3. Improve Grinding: Ensure the plant material is finely powdered. Consider using extraction methods that enhance cell disruption, such as ultrasound-assisted or microwave-assisted extraction.
Extract Degradation (Color Change) 1. High Temperature: Thermal degradation of this compound. 2. Oxidation: Exposure to air and light.1. Lower Temperature: Use lower extraction temperatures and remove solvent under vacuum at temperatures below 50°C.[4] 2. Inert Atmosphere: Conduct extraction and processing under an inert atmosphere (e.g., nitrogen) and protect the extract from light.
Co-extraction of Impurities 1. Solvent Non-selectivity: The solvent is extracting a wide range of compounds. 2. Presence of Pigments/Lipids: Chlorophylls and other lipids are often co-extracted.1. Solvent System Modification: Adjust the solvent system to be more selective for flavonoids. 2. Pre-extraction/Purification: Perform a pre-extraction wash with a non-polar solvent like n-hexane to remove lipids.[5] Subsequent purification steps like water washing or column chromatography are crucial.[1][2]
Emulsion Formation during Liquid-Liquid Partitioning 1. Presence of Surfactant-like Molecules: Natural compounds in the extract can act as emulsifiers. 2. Vigorous Agitation: Excessive shaking can lead to stable emulsions.1. Break the Emulsion: Add a small amount of a saturated salt solution (brine) or use centrifugation to help separate the layers. 2. Gentle Mixing: Use gentle inversion instead of vigorous shaking during the partitioning process.

Quantitative Data Presentation

The following tables summarize key parameters and yields for this compound extraction from various sources and methods.

Table 1: this compound Extraction from Tagetes erecta (Marigold)

Extraction MethodSolventTemperature (°C)TimeYield/PurityReference
Soxhletn-hexane (defatting), then 70% ethanol80 (defatting), Reflux (ethanol)2h (defatting), 4h (ethanol)89.91 ± 0.26% purity after purification[6]
Ultrasonic-assisted50-80% EthanolRoom Temperature10-30 min3.4% product yield[1]
Maceration/RefluxEthanolNot specifiedNot specified>99% purity after 2D-HPLC[2]
Leaching99% Acetone505 hNot specified (industrial process)[7]

Table 2: General Parameters for Flavonoid Extraction

ParameterTypical RangeRationale
Solvent Concentration 50-95% aqueous ethanol/methanolBalances polarity for extracting flavonoid glycosides and aglycones.[8]
Temperature 40-80°CIncreases solubility and diffusion; higher temperatures risk degradation.[4]
Solid-to-Liquid Ratio 1:10 to 1:30 (w/v)Ensures complete wetting of the plant material and efficient mass transfer.[4]
Particle Size < 0.5 mmIncreases surface area for solvent penetration.
pH Slightly acidic to neutralEnhances stability of many flavonoids.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Tagetes erecta (Marigold) Flowers

This protocol is adapted from methodologies described in the literature.[1]

  • Preparation of Plant Material:

    • Dry the marigold flower petals at a temperature not exceeding 50°C to prevent degradation.

    • Grind the dried petals into a fine powder (approximately 30-50 mesh).

  • Extraction:

    • Weigh 10 g of the powdered marigold petals and place them in a 250 mL beaker.

    • Add 100 mL of 70% aqueous ethanol (a 1:10 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonicate the mixture for 30 minutes at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

    • Wash the residue with a small amount of 70% ethanol to recover any remaining extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C until a crude extract is obtained.

  • Purification (Water Wash):

    • Add 100 mL of distilled water to the crude extract and stir for 30 minutes at room temperature.[1]

    • Separate the solid this compound-rich precipitate from the water by filtration or centrifugation.

    • Repeat the washing step 2-3 times.

    • Dry the purified extract in a vacuum oven at a temperature below 60°C.

Protocol 2: Purification of this compound by Column Chromatography

This is a general protocol for further purification of the crude extract.

  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) by comparing with a this compound standard.

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

Visualizations

Experimental Workflow

Quercetagetin_Extraction_Workflow plant_material Plant Material (e.g., Tagetes erecta flowers) drying Drying (< 50°C) plant_material->drying grinding Grinding (Fine Powder) drying->grinding extraction Extraction (e.g., Ultrasound-assisted with 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator < 50°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Water Wash, Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: General workflow for this compound extraction and purification.

Signaling Pathways Modulated by this compound

1. Nrf2 Signaling Pathway Activation

This compound has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection

Caption: this compound activates the Nrf2 antioxidant pathway.

2. PI3K/Akt Signaling Pathway Inhibition

This compound can inhibit the PI3K/Akt signaling pathway, which is often overactive in various diseases and promotes cell survival and proliferation.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Effects Downstream Effects (Cell Survival, Proliferation, Inhibition of Apoptosis) Akt->Downstream_Effects This compound This compound This compound->Inhibition Inhibition->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt pro-survival pathway.

References

Quercetagetin stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Quercetagetin in solution and during storage. Due to a notable lack of specific experimental data on the stability of this compound in solution, this guide leverages data from the closely related and extensively studied flavonoid, Quercetin.

Disclaimer: The quantitative data, experimental protocols, and degradation pathways described below are primarily based on studies of Quercetin. While this compound (6-hydroxyquercetin) is structurally similar to Quercetin, its stability profile may differ. Researchers are strongly advised to conduct their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep it at -20°C.[1] As a crystalline solid, it is expected to be stable for at least four years under these conditions.[1]

Q2: What solvents can be used to dissolve this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] It is sparingly soluble in aqueous solutions. To prepare aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1] However, it is not recommended to store aqueous solutions for more than one day.[1]

Q3: How stable is this compound in a DMSO stock solution?

While specific long-term stability data for this compound in DMSO is limited, general guidance for flavonoid stock solutions is to store them in tightly sealed vials, protected from light, at -20°C or -80°C. For this compound, it is recommended to use stock solutions within one month and avoid repeated freeze-thaw cycles.

Q4: What factors can affect the stability of this compound in solution?

Based on studies of the closely related compound Quercetin, several factors can significantly impact its stability in solution:

  • pH: Flavonoids like Quercetin are generally more stable in acidic conditions and show increased degradation in neutral to alkaline solutions.[2]

  • Temperature: Higher temperatures accelerate the degradation of flavonoids.[3][4]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[6]

  • Solvent Composition: The type of solvent and the presence of other components, such as metal ions or antioxidants, can influence stability.[2][6]

Troubleshooting Guide

Issue EncounteredPotential CauseTroubleshooting Steps
Precipitation in aqueous buffer after dilution from DMSO stock. Low aqueous solubility of this compound. The final concentration may exceed its solubility limit in the aqueous buffer.- Increase the proportion of the organic solvent in the final solution if the experiment allows.- Prepare a more dilute stock solution in DMSO.- Use the freshly prepared solution immediately after dilution.
Discoloration of the solution (e.g., turning yellow/brown). Degradation of this compound, potentially due to oxidation or pH-mediated effects, especially in neutral or alkaline conditions.- Prepare fresh solutions before each experiment.- If possible, use a buffer with a slightly acidic pH.- Protect the solution from light.- Purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
Loss of biological activity in experiments. Degradation of this compound in the experimental medium (e.g., cell culture medium) over the incubation period.- Minimize the incubation time.- Conduct a time-course experiment to assess the stability of this compound under your specific assay conditions.- Consider the inclusion of antioxidants like ascorbic acid in the medium, but be aware of potential confounding effects on the experiment.

Quantitative Data Summary (Based on Quercetin Studies)

The following tables summarize quantitative data on the stability of Quercetin under various conditions. This data should be used as a general guide only and may not reflect the actual stability of this compound.

Table 1: Effect of pH on Quercetin Degradation

pHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Reference
6.0372.81 x 10⁻²[7]
7.5370.375[7]
2.0Room Temp79.21% degradation (in ethanol)[2]
6.8Room Temp99.57% stability (in ethanol)[2]

Table 2: Effect of Temperature on Quercetin Degradation

Temperature (°C)pHDegradation Rate Constant (k) (h⁻¹)Reference
377.0-[7]
507.00.245[7]
657.01.42[7]
100Aqueous SolutionAccelerated degradation observed[3]

Table 3: Solubility of Quercetin in Common Solvents

SolventSolubilityReference
Ethanol~2 mg/mL[8]
DMSO~30 mg/mL[8]
Dimethyl Formamide (DMF)~30 mg/mL[8]
WaterSparingly soluble[9]

Experimental Protocols

Protocol 1: General Procedure for Assessing Flavonoid Stability by HPLC

This protocol provides a general framework for determining the stability of this compound in a specific solution.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a suitable organic solvent (e.g., HPLC-grade DMSO or methanol) to a known concentration (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired experimental solvent (e.g., buffer of a specific pH, cell culture medium) to a final working concentration.

    • Prepare several identical samples for analysis at different time points.

  • Incubation:

    • Store the test solutions under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from a test sample.

    • If necessary, quench any ongoing degradation by adding an equal volume of cold methanol (B129727) containing an acid (e.g., 1% HCl) to precipitate proteins and stabilize the flavonoid.

    • Centrifuge the sample to remove any precipitate.

    • Analyze the supernatant by a validated HPLC method to quantify the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order degradation).

Visualizations

Signaling Pathway Modulated by this compound

This compound is known to be a moderately potent and selective inhibitor of Pim-1 kinase, which is involved in cell growth, differentiation, and apoptosis.

Pim1_Pathway This compound This compound Pim1 Pim-1 Kinase This compound->Pim1 Downstream Downstream Targets (e.g., Bad, p21) Pim1->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Apoptosis Apoptosis Downstream->Apoptosis

Caption: this compound inhibits Pim-1 kinase signaling.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in DMSO) Test Prepare Test Solutions (in experimental buffer/medium) Stock->Test Incubate Incubate under controlled conditions (T, pH, light) Test->Incubate Sample Sample at Time Points Incubate->Sample HPLC Quantify by HPLC Sample->HPLC Data Analyze Data (Degradation Kinetics) HPLC->Data

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Mixed-Solvency approach for Quercetagetin Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the mixed-solvency approach to enhance the aqueous solubility of Quercetagetin and other poorly soluble flavonoids.

Disclaimer: The following data and protocols are primarily based on studies conducted with Quercetin (B1663063), a structurally similar flavonoid. The principles of mixed-solvency are broadly applicable to other poorly soluble flavonoids like this compound.

Troubleshooting Guides

This section addresses common issues encountered during the solubilization of this compound using mixed-solvency techniques.

Issue 1: this compound Precipitates from the Mixed-Solvency Blend

Potential Cause Troubleshooting Step
Solvent Shock Instead of a single large dilution of a concentrated this compound stock solution into the aqueous blend, perform serial dilutions. This gradual change in solvent polarity can prevent the compound from crashing out of solution.
pH Shift The solubility of flavonoids like this compound is often pH-dependent, with increased solubility in alkaline conditions.[1] Measure the pH of your final blend. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH, being mindful of the compound's stability.
Inadequate Solubilizer Concentration The total concentration of the solubilizers in the blend may be insufficient. The mixed-solvency concept relies on a sufficiently high total concentration of hydrotropes and co-solvents (e.g., 40% w/v has been shown to be effective for Quercetin).[2][3][4]
Temperature Fluctuation A decrease in temperature can reduce solubility.[5] Ensure your experiments are conducted at a consistent and controlled temperature. Gently warming the solution to 37°C might help redissolve the precipitate, but be cautious of potential degradation at higher temperatures.[5]
Saturation Point Exceeded You may be attempting to dissolve this compound beyond its saturation point in that specific blend. Try preparing a more dilute solution initially to establish the solubility limit of your formulation.

Issue 2: Low or Inconsistent Solubility Enhancement

Potential Cause Troubleshooting Step
Suboptimal Blend Composition The specific combination and ratio of hydrotropes and co-solvents are critical. A synergistic effect is desired.[6] Systematically screen different combinations of solubilizers from various classes (e.g., salts like sodium citrate, polyols like propylene (B89431) glycol, and polymers like PEGs).[2]
Incorrect Order of Addition The order in which components are mixed can sometimes affect the final solution. Try different mixing orders, for example, pre-dissolving this compound in a small amount of a good organic solvent (like DMSO or ethanol) before adding it to the aqueous mixed-solvency blend.[7]
Insufficient Equilibration Time The solubilization process may not have reached equilibrium. Ensure adequate mixing time (e.g., mechanical shaking for 12 hours) followed by an equilibration period (e.g., 24 hours) to allow the system to stabilize.[1]
Degradation of this compound Flavonoids can be susceptible to degradation, especially in alkaline pH, high temperatures, or when exposed to light.[8][9] Protect your solutions from light by using amber vials or covering them with aluminum foil.[1] Consider performing stability studies at your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mixed-solvency approach?

A1: The mixed-solvency approach is a technique to enhance the aqueous solubility of poorly soluble compounds.[3] It is based on the principle that using a combination of several solubilizing agents (hydrotropes and co-solvents) at lower, safer concentrations can achieve a greater synergistic increase in solubility than using a single agent at a high concentration.[6][10]

Q2: Which solubilizers are commonly used for flavonoids like this compound?

A2: Common solubilizers include a combination of hydrotropes and co-solvents.[2]

  • Hydrotropes: Sodium citrate, sodium acetate, urea.[2]

  • Co-solvents: Propylene glycol (PG), glycerin, Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 200, PEG 400, PEG 600).[2]

Q3: How much can the solubility of a flavonoid be increased with this method?

A3: The enhancement can be substantial. For Quercetin, studies have shown that a blend of 10% sodium citrate, 5% sodium acetate, and 25% S co-solvents (a mix of PG, glycerin, and various PEGs) can increase aqueous solubility by more than 600-fold.[2]

Q4: How do I determine the concentration of this compound in my solution?

A4: The concentration of this compound can be determined using spectrophotometric methods, such as UV-Vis spectrophotometry, or more selectively and accurately using High-Performance Liquid Chromatography (HPLC).[11]

Q5: What are the critical parameters to control during the experiment?

A5: Key parameters to control are the composition and concentration of the solubilizer blend, pH, temperature, and equilibration time.[1][8]

Q6: My final formulation is too viscous. What can I do?

A6: High concentrations of certain solubilizers, particularly high molecular weight PEGs or glycerin, can increase viscosity.[2] Try substituting a portion of the high-viscosity component with a less viscous one (e.g., a lower molecular weight PEG or propylene glycol) while maintaining the total solubilizer concentration.

Q7: Are there any stability concerns with this compound in these blends?

A7: Yes, flavonoids can be unstable. Degradation can be influenced by pH, temperature, and light.[9] Formulations may require specific storage conditions, such as refrigeration at 4°C, to maintain stability.[1] It is recommended to conduct stability studies for your specific formulation.[1][12]

Data Presentation: Solubility Enhancement of Quercetin

The following tables summarize quantitative data from studies on Quercetin solubilization, which can serve as a starting point for developing formulations for this compound.

Table 1: Solubility of Quercetin in Individual Solubilizers

Solubilizer (40% w/v)Solubility Enhancement Ratio
Sodium CitrateHigh
Sodium AcetateHigh
UreaModerate
PEG 400Moderate
PEG 200Low
Distilled Water (Reference)1.0
Source: Data adapted from studies on Quercetin, indicating relative enhancement.[1][13]

Table 2: Solubility of Quercetin in Mixed-Solvency Blends

Blend IDCompositionQuercetin Solubility (mg/mL)Fold Increase vs. Water
A410% Sodium Citrate + 5% Sodium Acetate + 25% S Co-solvents~43>600
ReferenceDistilled Water~0.072 - 0.1651
S Co-solvents consist of a mixture of Propylene Glycol, Glycerin, PEG 200, PEG 400, and PEG 600.[2]

Experimental Protocols

Protocol 1: Preparation of Mixed-Solvency Blends

  • Calculate the required weight of each solid solubilizer (e.g., sodium citrate, urea) and the volume of each liquid solubilizer (e.g., propylene glycol, glycerin) to achieve the desired final percentage concentration (w/v or v/v) in a specific total volume.

  • Accurately weigh the solid components and transfer them to a volumetric flask.

  • Accurately measure the liquid components and add them to the same volumetric flask.

  • Add a portion of the solvent (typically distilled water) to the flask and mix thoroughly to dissolve all components.

  • Once all components are dissolved, add the solvent to the final volume mark.

  • Ensure the solution is homogenous by further mixing.

Protocol 2: Determination of this compound Solubility

  • Prepare the desired mixed-solvency blends as described in Protocol 1.

  • Add an excess amount of this compound powder to a known volume of each blend in a sealed container (e.g., a screw-cap vial).

  • Protect the samples from light by wrapping the containers in aluminum foil.[1]

  • Place the containers in an orbital shaker and agitate at a constant temperature (e.g., 37 ± 2°C) for a specified duration (e.g., 12 hours) to facilitate solubilization.[1]

  • After shaking, allow the solutions to equilibrate for an extended period (e.g., 24 hours) at the same temperature to ensure saturation is reached.[1]

  • Centrifuge the samples to separate the undissolved this compound.

  • Carefully withdraw a supernatant aliquot, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of your quantification method.

  • Quantify the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[11]

Visualizations

MixedSolvencyWorkflow cluster_prep Phase 1: Formulation cluster_solubilization Phase 2: Solubilization cluster_analysis Phase 3: Analysis start Select Solubilizers (Hydrotropes & Co-solvents) prep_blend Prepare Mixed-Solvency Blend (e.g., 40% w/v total) start->prep_blend add_drug Add Excess this compound prep_blend->add_drug shake Mechanical Shaking (e.g., 12h at 37°C) add_drug->shake equilibrate Equilibration (e.g., 24h) shake->equilibrate centrifuge Centrifuge to Separate Undissolved Drug equilibrate->centrifuge quantify Quantify Soluble Drug (HPLC / UV-Vis) centrifuge->quantify result Determine Solubility (mg/mL) quantify->result

Caption: Experimental workflow for determining this compound solubility.

LogicalRelationship cluster_factors Influencing Factors cluster_components Mixed-Solvency Components cluster_outcome Potential Issues QS This compound Solubility Precipitation Precipitation QS->Precipitation can lead to Degradation Degradation QS->Degradation can lead to pH Solution pH pH->QS directly affect Temp Temperature Temp->QS directly affect Blend Blend Composition Hydrotropes Hydrotropes (e.g., Sodium Citrate) Blend->Hydrotropes Cosolvents Co-solvents (e.g., PEG 400, PG) Blend->Cosolvents Hydrotropes->QS synergistically increase Cosolvents->QS synergistically increase

Caption: Factors influencing this compound solubilization.

References

Quercetagetin Encapsulation in Lipid-Based Nanocarriers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the encapsulation of quercetagetin in lipid-based nanocarriers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process of encapsulating this compound in lipid-based nanocarriers such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and liposomes.

Issue 1: Low Encapsulation Efficiency (%EE)

Q: My encapsulation efficiency for this compound is consistently low. What are the potential causes and how can I improve it?

A: Low encapsulation efficiency is a common challenge, often stemming from the physicochemical properties of this compound and the formulation parameters. Here are several factors to consider and troubleshoot:

  • Solubility of this compound in the Lipid Matrix: this compound has poor solubility in aqueous solutions, which is a primary reason for using lipid nanocarriers.[1] However, its solubility in the chosen solid and/or liquid lipid is crucial for high encapsulation.

    • Solution: Screen various solid lipids (e.g., tristearin, glyceryl monostearate, Precirol ATO 5) and liquid lipids (e.g., oleic acid, castor oil, sunflower oil) to find a matrix where this compound has higher solubility.[2][3] The inclusion of a liquid lipid in NLCs generally increases the drug loading capacity compared to SLNs.[4]

  • Lipid Composition and Concentration: The type and amount of lipid can significantly impact the space available for drug incorporation.

    • Solution: Optimize the lipid concentration. Increasing the lipid content can provide more space for the drug, but an excessive amount may lead to larger particle sizes. For NLCs, varying the ratio of solid lipid to liquid lipid can create a less ordered lipid core, allowing for higher drug loading.[3]

  • Surfactant Type and Concentration: The choice of surfactant and its concentration affects the stability of the nanoparticles and the partitioning of the drug between the lipid and aqueous phases.

    • Solution: Experiment with different surfactants (e.g., Tween 80, Span 80, Poloxamer 188, lecithin) and their concentrations.[5][6] An optimal surfactant concentration is necessary to form stable nanoparticles and prevent drug leakage.

  • Method of Preparation: The manufacturing process plays a vital role in drug entrapment.

    • Solution: Ensure that the temperature during preparation (for methods involving heat) is sufficient to dissolve the this compound in the molten lipid. The speed and duration of homogenization or sonication can also be optimized to ensure efficient encapsulation.[7]

  • pH of the Aqueous Phase: The ionization state of this compound can influence its partitioning into the lipid phase.

    • Solution: Adjust the pH of the aqueous phase. Since this compound is a flavonoid with acidic protons, a lower pH may promote its partitioning into the lipid phase.

Issue 2: Particle Aggregation and Instability

Q: My lipid nanocarrier formulation shows signs of aggregation over time. How can I improve the stability of the suspension?

A: Particle aggregation is a sign of colloidal instability, which can be addressed by modifying the surface charge and steric hindrance of the nanoparticles.

  • Insufficient Surface Charge: A low zeta potential (close to 0 mV) indicates a lack of electrostatic repulsion between particles, leading to aggregation.

    • Solution: Aim for a zeta potential of at least ±30 mV for good electrostatic stabilization.[8] This can be achieved by:

      • Using charged lipids in the formulation.

      • Incorporating charged surfactants.

      • Coating the nanoparticles with a charged polymer like chitosan.[6]

  • Inadequate Steric Hindrance: For some systems, electrostatic stabilization alone may not be sufficient.

    • Solution: Include non-ionic surfactants with long polyethylene (B3416737) glycol (PEG) chains (e.g., Poloxamers, PEGylated lipids) to provide steric stabilization.[9] This creates a hydrophilic layer on the particle surface that prevents close contact and aggregation.

  • Improper Storage Conditions: Temperature fluctuations can affect the physical state of the lipids and the stability of the formulation.

    • Solution: Store the nanocarrier suspension at a constant, appropriate temperature, typically at 4°C, to minimize lipid recrystallization and particle growth.[10][11] Avoid freezing unless the formulation is designed for it.

  • High Particle Concentration: A high concentration of nanoparticles can increase the frequency of collisions and the likelihood of aggregation.

    • Solution: If possible, work with a more diluted suspension or assess the stability at different concentrations to determine the optimal range for your application.

Issue 3: Drug Expulsion During Storage

Q: I'm observing a decrease in the encapsulated this compound content over time, suggesting drug expulsion. Why is this happening and what can be done to prevent it?

A: Drug expulsion is a common issue with solid lipid-based nanocarriers, particularly SLNs, and is often related to the crystalline nature of the lipid matrix.

  • Lipid Polymorphism and Recrystallization: During storage, the solid lipid matrix can undergo polymorphic transitions to a more stable, highly ordered crystalline state.[12] This process can reduce the imperfections in the crystal lattice where the drug is housed, leading to its expulsion.

    • Solution:

      • Use Nanostructured Lipid Carriers (NLCs): NLCs are formulated with a blend of solid and liquid lipids, which creates a less ordered, imperfect lipid core. This amorphous structure provides more space for the drug and reduces the tendency for recrystallization and subsequent drug expulsion.[4]

      • Optimize Cooling Rate: A rapid cooling process during preparation can lead to the formation of a less stable polymorphic form of the lipid. Controlling the cooling rate can promote the formation of a more stable crystal structure from the beginning, although this might also impact initial encapsulation efficiency.

  • High Drug Loading: Overloading the lipid matrix beyond its capacity can lead to the drug being loosely incorporated and more prone to expulsion.

    • Solution: Determine the maximum drug loading capacity of your system and work within that limit. It may be necessary to accept a lower drug loading to achieve better long-term stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of lipid-based nanocarriers for this compound, and what are their main differences?

A1: The most common types are Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Liposomes.

  • Solid Lipid Nanoparticles (SLNs): These are composed of a solid lipid core stabilized by a surfactant. They are biocompatible and can protect the encapsulated drug from degradation.[5] However, they can have lower drug loading and may exhibit drug expulsion during storage due to lipid recrystallization.[12]

  • Nanostructured Lipid Carriers (NLCs): NLCs are an advanced form of SLNs where the core is a blend of solid and liquid lipids. This creates a less ordered lipid matrix, which generally allows for higher drug loading and reduces drug expulsion.[3][13]

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers (typically phospholipids (B1166683) and cholesterol) surrounding an aqueous core. This compound, being lipophilic, is primarily entrapped within the lipid bilayer.[9][14] Liposomes are highly biocompatible but can have issues with stability and premature drug leakage.

Q2: Which analytical techniques are essential for characterizing this compound-loaded lipid nanocarriers?

A2: A comprehensive characterization of your formulation should include the following techniques:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS). Particle size influences the biological fate of the nanocarriers, PDI indicates the size distribution, and zeta potential is a measure of colloidal stability.[1][12]

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): Typically determined by separating the unencapsulated drug from the nanocarriers (e.g., by centrifugation or dialysis) and quantifying the drug in both fractions using techniques like HPLC-DAD or UV-Vis spectrophotometry.[15][16][17]

  • Morphology: Visualized using electron microscopy techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the shape and surface characteristics of the nanoparticles.[1]

  • Physical State of the Drug and Lipid: Assessed using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR). DSC can reveal changes in the melting behavior of the lipid and drug, indicating amorphization or interactions.[6] FTIR can identify potential chemical interactions between the drug and the excipients.[1]

  • In Vitro Drug Release: Studied using methods like dialysis bag diffusion to determine the rate and extent of this compound release from the nanocarriers over time in a specific release medium.[5][18]

Q3: How can I determine the amount of this compound encapsulated in my nanocarriers?

A3: The most common method is an indirect approach:

  • Separate Free Drug: Separate the unencapsulated this compound from the nanocarrier suspension. This is often done by ultracentrifugation, where the nanoparticles form a pellet, leaving the free drug in the supernatant.[16] Another method is to use a dialysis bag with a molecular weight cutoff that allows the free drug to diffuse out while retaining the nanocarriers.[9]

  • Quantify Free Drug: Measure the concentration of this compound in the supernatant (or the dialysis medium) using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or UV-Vis spectrophotometry.[15][17]

  • Calculate Encapsulation Efficiency: The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total amount of drug used in the formulation. The encapsulation efficiency (%EE) is then calculated using the following formula:

    %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Q4: What is a typical drug release profile for this compound from lipid nanocarriers?

A4: The release of this compound from lipid nanocarriers often follows a biphasic pattern:

  • Initial Burst Release: A rapid release of the drug is often observed in the first few hours. This is attributed to the drug that is adsorbed on the surface of the nanoparticles or located in the outer layers of the lipid matrix.

  • Sustained Release: Following the initial burst, a slower, more controlled release phase occurs over an extended period. This corresponds to the diffusion of the drug from the core of the lipid matrix.[2][12]

The specific release rate depends on the type of nanocarrier (NLCs and SLNs often provide a more sustained release than nanoemulsions), the composition of the lipid matrix, the particle size, and the release medium used.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the encapsulation of quercetin (B1663063) in different lipid-based nanocarriers.

Table 1: Comparison of Different Lipid-Based Nanocarriers for Quercetin Encapsulation

Nanocarrier TypeLipid(s)Surfactant(s)Particle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
SLNStearic AcidArabic Gum~150High (not specified)Not specified[12]
SLNTrilaurinRH40< 500> 60~2[19]
SLNTripalmitin, LecithinChitosan (coating)~111> 99Not specified[6]
SLNPrecirol ATO 5Tween 80, Span 80~18287.6~12[1]
NLCNot specifiedNot specified~34-47> 90Not specified[13]
NLCGlyceryl Monostearate, Sunflower OilTween 80, Span 8023-4162-86Not specified[3]
NLCMyristic Acid, Various Natural OilsNot specifiedNot specifiedHigh (not specified)Not specified[2]
Liposome (B1194612)L-α-phosphatidylcholine, CholesterolPEG4000~100-150~65 (dialysis)Not specified[9]
LNENot specifiedNot specified~82-83> 90Not specified[13]

Table 2: Influence of Formulation Parameters on Quercetin-Loaded NLCs

Solid Lipid:Liquid Lipid RatioParticle Size (nm)PDIEncapsulation Efficiency (%)Reference
Not specified215.2< 0.389.95[20]
Not specified118.20.2288.74
Not specified155.60.23695.63[21]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded NLCs by High Shear Homogenization

This protocol is adapted from methodologies described for preparing NLCs.[3]

  • Preparation of Lipid Phase:

    • Weigh the required amounts of solid lipid (e.g., glyceryl monostearate) and liquid lipid (e.g., sunflower oil).

    • Place them in a beaker and heat to 5-10°C above the melting point of the solid lipid until a clear, molten lipid mixture is formed.

    • Dissolve the predetermined amount of this compound in the molten lipid phase with continuous stirring.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve the surfactant(s) (e.g., Tween 80, Span 80) in double-distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring.

    • Homogenize the mixture using a high-shear homogenizer (e.g., at 6000 rpm) for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • The resulting hot nanoemulsion is then dispersed in cold water (2-4°C) under gentle stirring to solidify the lipid droplets and form the NLCs.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the NLC dispersion can be centrifuged or subjected to dialysis.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol is a standard method for liposome preparation.[9][22]

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., L-α-phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent mixture (e.g., chloroform:methanol 3:1 v/v) in a round-bottom flask.[9]

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 60°C).

    • A thin, dry lipid film containing this compound will form on the inner wall of the flask.

    • To ensure complete removal of the solvent, the flask can be kept under vacuum overnight.

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.

    • Hydrate the lipid film by rotating the flask (without vacuum) at a temperature above the lipid transition temperature for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To obtain smaller, unilamellar vesicles (SUVs), the liposomal suspension is sonicated. This can be done using a probe sonicator or a bath sonicator for a specific duration until the suspension becomes translucent.

  • Purification:

    • Remove the unencapsulated this compound by centrifuging the liposome suspension and collecting the pellet, or by using dialysis.[16]

Protocol 3: Determination of Encapsulation Efficiency by HPLC-DAD

This protocol is based on validated methods for quantifying quercetin in nanoparticles.[15][17][23]

  • Sample Preparation:

    • Take a known volume of the this compound-loaded nanocarrier suspension.

    • Separate the free drug from the nanoparticles using ultracentrifugation (e.g., 15,000 rpm for 60 minutes).[16]

    • Carefully collect the supernatant containing the unencapsulated this compound.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a mixture of water, acetonitrile, and methanol, acidified with acetic acid (e.g., 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5).[10][15]

    • Column: A C18 reverse-phase column is typically used.

    • Detection: Set the DAD detector to a wavelength of 368 nm for optimal quercetin detection.[10][15]

    • Quantification: Inject the supernatant into the HPLC system. Quantify the amount of quercetin by comparing the peak area to a standard calibration curve prepared with known concentrations of quercetin.

  • Calculation:

    • Calculate the amount of free drug in the initial suspension volume.

    • Use the formula provided in FAQ 3 to determine the %EE.

Visualizations

experimental_workflow_NLC cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation lp1 Weigh Solid & Liquid Lipids lp2 Heat to Melt (T > Tm) lp1->lp2 lp3 Dissolve this compound lp2->lp3 em1 Mix Phases lp3->em1 Hot Lipid Phase ap1 Dissolve Surfactant in Water ap2 Heat to Same Temperature ap1->ap2 ap2->em1 Hot Aqueous Phase em2 High Shear Homogenization em1->em2 em3 Disperse in Cold Water em2->em3 em4 NLC Formation em3->em4

Caption: Workflow for preparing this compound-Loaded NLCs.

experimental_workflow_liposome cluster_film Thin-Film Formation cluster_hydration Hydration & Size Reduction f1 Dissolve Lipids & this compound in Organic Solvent f2 Rotary Evaporation f1->f2 f3 Dry Thin Film Formation f2->f3 h1 Add Aqueous Buffer f3->h1 Hydrate Film h2 Hydrate to form MLVs h1->h2 h3 Sonication h2->h3 h4 Liposome (SUV) Formation h3->h4

Caption: Workflow for preparing this compound-Loaded Liposomes.

References

Technical Support Center: Development of Quercetagetin Prodrugs for Enhanced Absorption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development of Quercetagetin prodrugs. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at improving the oral bioavailability of this compound.

This compound, a potent flavonoid with numerous therapeutic properties, suffers from low oral bioavailability due to its poor aqueous solubility and extensive first-pass metabolism. The development of prodrugs is a key strategy to overcome these limitations. This guide provides practical information and detailed protocols to support your research in this area.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the synthesis, characterization, and evaluation of this compound prodrugs.

1. Prodrug Synthesis & Characterization

  • Question: My synthesis of a this compound-amino acid conjugate is resulting in a complex mixture of products with low yield. What could be the issue?

    • Answer: This is a common challenge due to the multiple hydroxyl groups on the this compound molecule with varying reactivity.

      • Troubleshooting:

        • Selective Protection: Consider using protecting groups to selectively block the more reactive hydroxyls (e.g., at the 7-OH position) before coupling the amino acid.

        • Reaction Conditions: The choice of solvent and base is critical. Aprotic polar solvents like DMF or THF are often used. The base, such as K₂CO₃ or DIPEA, should be carefully chosen to control the reaction's selectivity.[1][2]

        • Activation of Amino Acid: Ensure the carboxylic acid group of the amino acid is properly activated (e.g., using EDC/HOBt or converting to an acid chloride) to facilitate efficient ester bond formation.[3]

        • Purification: Complex mixtures may require multi-step purification. Start with column chromatography and consider preparative HPLC for final purification.

  • Question: I'm having trouble confirming the structure of my synthesized this compound ester prodrug. Which analytical techniques are most effective?

    • Answer: A combination of spectroscopic methods is essential for unambiguous structure elucidation.

      • Recommended Techniques:

        • ¹H NMR and ¹³C NMR: These are crucial for determining the position of acylation. A shift in the proton or carbon signals of the this compound backbone adjacent to a hydroxyl group will indicate where the ester bond has formed.

        • Mass Spectrometry (MS): To confirm the molecular weight of the prodrug. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4]

        • FT-IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch from the new ester group and changes in the hydroxyl (O-H) stretching region.[5]

2. Solubility & Stability Assessment

  • Question: My this compound prodrug shows poor stability in aqueous buffer during my solubility assay. How can I get a reliable measurement?

    • Answer: Prodrug stability, particularly for ester-based prodrugs, can be a significant hurdle. Hydrolysis can occur, converting the prodrug back to this compound.

      • Troubleshooting:

        • pH of the Medium: Ester hydrolysis is often pH-dependent. Assess stability at different pH values (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid) to understand the degradation kinetics.

        • Kinetic vs. Thermodynamic Solubility: For unstable compounds, a kinetic solubility assay with a shorter incubation time may be more appropriate than a thermodynamic (shake-flask) assay that requires 24-48 hours to reach equilibrium.[6]

        • Analytical Method: Use a stability-indicating HPLC method that can separate the prodrug from the parent this compound and other degradation products. This allows you to quantify the amount of intact prodrug at the time of solubility measurement.

  • Question: My this compound prodrug has improved lipophilicity but still shows low aqueous solubility. Isn't this counterintuitive?

    • Answer: While increasing lipophilicity can enhance membrane permeability, it doesn't always translate to increased aqueous solubility. In fact, highly lipophilic prodrugs can be "brick dust" - very insoluble in water.[7] The goal is to find a balance.

      • Strategy:

        • Promoieties: Consider using promoieties that increase both lipophilicity and aqueous solubility. For example, conjugating this compound with a hydrophilic amino acid like glutamic acid can improve water solubility significantly.[8][9][10]

        • Formulation: Even with a prodrug approach, formulation strategies like using co-solvents (e.g., PEG 400) or creating nanosuspensions may be necessary to improve the overall solubility of the final product.

3. Permeability & In Vivo Studies

  • Question: In my Caco-2 permeability assay, I'm observing high efflux of my this compound prodrug. What does this mean and how can I address it?

    • Answer: High efflux, indicated by a Papp (B-A) that is significantly higher than the Papp (A-B), suggests that your prodrug is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2] These transporters pump the compound back into the intestinal lumen, reducing its net absorption.

      • Troubleshooting & Next Steps:

        • Inhibitor Studies: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP. A significant increase in the A-B permeability in the presence of the inhibitor confirms that your prodrug is a substrate.

        • Structural Modification: If efflux is a major issue, you may need to modify the prodrug structure to reduce its affinity for these transporters.

  • Question: The oral bioavailability of my this compound prodrug in a rat model is still low, despite good in vitro permeability. What are the potential reasons?

    • Answer: Several factors can contribute to low in vivo bioavailability even with good membrane permeability.

      • Possible Causes:

        • Pre-systemic Metabolism: The prodrug might be rapidly hydrolyzed in the gut lumen, gut wall, or liver, releasing this compound which is then subject to extensive first-pass metabolism.[11] Assess the prodrug's stability in intestinal and liver microsomes.

        • Poor Solubility in GI Fluids: The prodrug may have precipitated in the gastrointestinal tract before it could be absorbed. Re-evaluate its solubility in simulated gastric and intestinal fluids.

        • Efflux in vivo: The in vitro Caco-2 assay may not fully capture the extent of in vivo efflux.

        • Formulation Effects: The vehicle used to administer the prodrug can significantly impact its absorption. Ensure the formulation is optimized for oral delivery.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Quercetin (B1663063) prodrugs. Due to the structural similarity, these results can provide a benchmark for expected improvements with this compound prodrugs.

Table 1: Solubility and Stability of Quercetin Prodrugs

Prodrug TypeExampleSolubility Improvement vs. QuercetinStability (Half-life)Reference(s)
Amino Acid Conjugate Quercetin-Glutamic AcidRemarkable increase180 minutes in hydrolase solution[12]
Acyl Ester Quercetin Propyl/Butyl EstersMore water-soluble than QuercetinReadily hydrolyzed by human plasma[13]
Benzenesulfonate Quercetin Pentabenzensulfonate (QPBS)Insoluble in water, highly soluble in ethyl acetate3.85 hours (hydrolysis)[4][14]

Table 2: Permeability and Bioavailability of Quercetin Prodrugs & Formulations

Compound/FormulationModelKey FindingReference(s)
Quercetin-Glutamic Acid Conjugate Caco-2 cellsRemarkable increase in cell permeability[8][9]
Quercetin Acyl Esters Excised human skinPropyl and Butyl esters penetrated better than Quercetin[13]
Quercetin Pentabenzensulfonate (QPBS) InferredLogP of 2.04 suggests improved oral bioavailability[4][14]
Quercetin (Oral Admin. in rats) RatsAbsolute bioavailability of 16% (aqueous suspension)[15]
Quercetin 3-O-β-glucuronide (Q3G) (Oral Admin. in rats) RatsAUC was 18-fold higher than for Quercetin[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific prodrugs.

1. Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the this compound prodrug to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the prodrug using a validated HPLC-UV or LC-MS/MS method.

  • Data Reporting: Express the solubility in µg/mL or µM.

2. In Vitro Prodrug Stability (Human Plasma)

  • Preparation: Prepare a stock solution of the this compound prodrug in a minimal amount of organic solvent (e.g., DMSO) and dilute it into pre-warmed (37°C) human plasma to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

  • Incubation: Incubate the plasma samples at 37°C in a shaking water bath.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining intact prodrug and the appearance of the parent this compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining prodrug versus time and calculate the half-life (t₁/₂) of the prodrug in plasma.

3. Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. Only use inserts with TEER values within the acceptable range for your laboratory.

  • Assay Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound (this compound prodrug) in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound in transport buffer to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Quantification: Analyze the concentration of the prodrug in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

4. In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the study.

  • Dosing Formulation: Prepare a solution or suspension of the this compound prodrug in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer a single oral dose of the prodrug to fasted rats via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Separate plasma by centrifugation and store at -80°C until analysis.

  • Sample Analysis: Extract the prodrug and its major metabolites (including parent this compound) from the plasma samples and quantify their concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t₁/₂ (elimination half-life).

Visualizations

Prodrug Development Workflow

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Identify Limitations Identify Limitations Select Promoiety Select Promoiety Identify Limitations->Select Promoiety Synthesize Prodrug Synthesize Prodrug Select Promoiety->Synthesize Prodrug Characterize Characterize Synthesize Prodrug->Characterize Solubility Assay Solubility Assay Characterize->Solubility Assay Stability Assay Stability Assay Solubility Assay->Stability Assay Permeability Assay Permeability Assay Stability Assay->Permeability Assay Pharmacokinetics Pharmacokinetics Permeability Assay->Pharmacokinetics Bioavailability Bioavailability Pharmacokinetics->Bioavailability Lead Candidate Lead Candidate Bioavailability->Lead Candidate

Caption: A generalized workflow for the development and evaluation of this compound prodrugs.

Intestinal Absorption Pathway for Flavonoid Prodrugs

G cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Portal Vein (to Liver) Prodrug This compound Prodrug (Q-P) Transport Passive Diffusion Prodrug->Transport Hydrolysis Esterases Transport->Hydrolysis This compound This compound (Q) Hydrolysis->this compound Metabolism UGTs, SULTs (Phase II Metabolism) This compound->Metabolism Efflux P-gp / BCRP Efflux This compound->Efflux Metabolites This compound Metabolites (Q-M) Metabolism->Metabolites Metabolites->Efflux Absorbed Q-M Q (minor) Metabolites->Absorbed Efflux->Prodrug Back to Lumen

Caption: Mechanism of intestinal absorption for a this compound prodrug.

References

Technical Support Center: Formulation Strategies to Mitigate Quercetagetin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercetagetin (commonly referred to as Quercetin (B1663063) in scientific literature) formulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during experimental and formulation processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in formulations?

A1: this compound is susceptible to degradation through several pathways, primarily influenced by environmental factors. The main causes include:

  • Oxidation: The polyphenolic structure of this compound makes it prone to oxidation, especially in the presence of oxygen, metal ions, and high pH. This is a major degradation pathway.

  • Photodegradation: Exposure to UV light can induce degradation, leading to a loss of conjugation in the chromophore.[1]

  • High pH: Alkaline conditions (pH > 7) significantly accelerate the degradation of this compound.[2][3] It has been proposed that deprotonation at alkaline pH accelerates its oxidation.[2]

  • Elevated Temperature: High temperatures can promote thermal degradation.[2][4]

Q2: My this compound solution is changing color. What does this indicate?

A2: A color change in your this compound solution, often to a brownish hue, is a common indicator of degradation, specifically oxidation. This occurs as the molecular structure of this compound is altered.

Q3: Can I use antioxidants to stabilize my this compound formulation?

A3: Yes, incorporating antioxidants is a viable strategy. Ascorbic acid and L-cysteine have been shown to retard the thermal degradation of this compound.[2][5] However, the interaction between antioxidants can be complex, and in some cases, an antagonistic effect has been observed in binary mixtures.[6][7] Therefore, the choice and ratio of antioxidants should be carefully evaluated.

Q4: What are the primary degradation products of this compound?

A4: The main degradation products resulting from the oxidation of this compound are protocatechuic acid and phloroglucinol (B13840) carboxylic acid.[2] Under UV irradiation in the presence of alcohol, a product formed by the addition of an alcohol molecule to the 2,3 double bond has been identified.[1]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

  • Problem: You observe a rapid decrease in this compound concentration and the appearance of degradation peaks in your analytical chromatogram when dissolved in an aqueous buffer (e.g., PBS at pH 7.4).

  • Possible Causes & Solutions:

    • High pH: Buffers with neutral to alkaline pH will accelerate degradation.

      • Solution: If your experiment allows, use a buffer with a slightly acidic pH (e.g., pH 4-6) to improve stability.

    • Dissolved Oxygen: The presence of dissolved oxygen in the buffer promotes oxidation.

      • Solution: Deoxygenate your buffer by sparging with an inert gas like nitrogen or argon before dissolving the this compound.

    • Exposure to Light: Ambient light can contribute to photodegradation.

      • Solution: Protect your solution from light by using amber vials or covering the container with aluminum foil.

Issue 2: Poor Stability of this compound in Topical Formulations (Creams, Gels)

  • Problem: The this compound content in your topical formulation decreases significantly over a short period, even at room temperature.

  • Possible Causes & Solutions:

    • Incompatible Excipients: Certain excipients may promote degradation.

      • Solution: Conduct compatibility studies with all excipients.[8][9][10][11] Techniques like DSC, FTIR, and XRD can be used to assess interactions.[8][9][11]

    • Oxidation: The formulation matrix may not adequately protect this compound from atmospheric oxygen.

      • Solution 1: Incorporate antioxidants such as ascorbic acid or its derivatives, or chelating agents like EDTA to sequester metal ions that can catalyze oxidation.

      • Solution 2: Consider an encapsulation strategy, such as liposomes or nanoparticles, to create a protective barrier around the this compound molecule.[12][13][14]

    • Temperature Fluctuations: Storage at elevated temperatures accelerates degradation.

      • Solution: Store the formulation at controlled room temperature or in a refrigerated environment, and perform stability studies at various temperatures to determine the optimal storage conditions.[15][16][17]

Quantitative Data Summary

Table 1: Effect of pH and Temperature on this compound Degradation Rate

pHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)Reference
6.0370.028124.66[3]
7.5370.3751.85[3]
7.0500.2452.83[3]
7.0651.420.49[3]
7.5900.043 (first-order model)16.1[2]
7.5900.101 (sigmoidal model)25.0[2]

Table 2: Stability of this compound in Topical Formulations

Formulation TypeStorage Temperature (°C)Time to >10% Activity Loss (days)% Activity Loss at 182 daysReference
Nonionic Cream412622.2[15][16][17]
Nonionic Cream4518213.2[15][16][17]
Anionic Gel-Cream3718212.0[15][16][17]
Anionic Gel-Cream458440.3[15][16][17]

Experimental Protocols

1. Protocol for Encapsulation of this compound in Liposomes (Thin-Film Hydration Method)

  • Objective: To encapsulate this compound within a lipid bilayer to enhance its stability.

  • Materials:

    • This compound

    • Phosphatidylcholine (e.g., from soybean)

    • Cholesterol

    • Chloroform

    • Methanol (B129727)

    • Phosphate-buffered saline (PBS), pH 7.4 (or a suitable acidic buffer)

    • Rotary evaporator

    • Bath sonicator or probe sonicator

  • Methodology:

    • Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common lipid ratio is 9:1 (phosphatidylcholine:cholesterol).[14]

    • Add this compound to the lipid solution. The drug-to-lipid ratio can be optimized, for example, starting at 1:10 (w/w).[14]

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 35-40°C) to form a thin, dry lipid film on the flask wall.

    • Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and rotating the flask gently.

    • To reduce the size of the multilamellar vesicles formed, sonicate the liposome (B1194612) suspension using a bath or probe sonicator until the suspension becomes translucent.

    • The resulting liposomal suspension can be further processed (e.g., extrusion) to obtain a more uniform size distribution.

    • Separate the unencapsulated this compound by centrifugation or dialysis.

    • Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using HPLC-UV.

2. Validated HPLC-UV Method for this compound Quantification and Degradation Analysis

  • Objective: To quantify the concentration of this compound and its degradation products in a given sample.

  • Instrumentation & Conditions:

    • HPLC System: With a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][19]

    • Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v) or acetonitrile (B52724) and an acidic buffer (e.g., 0.1% formic acid or phosphoric acid).[20][21] The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.[18][20]

    • Detection Wavelength: 370-380 nm for this compound.[20][22]

    • Column Temperature: 35-40°C.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). From this stock, prepare a series of standard solutions of known concentrations to generate a calibration curve.

    • Sample Preparation: Dilute the formulation sample with the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve.

    • Degradation Analysis: The appearance of new peaks with different retention times indicates the presence of degradation products.

Visualizations

Quercetagetin_Degradation_Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV Light High_pH_Degradation High_pH_Degradation This compound->High_pH_Degradation pH > 7 Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation High Temperature Protocatechuic_Acid Protocatechuic_Acid Oxidation->Protocatechuic_Acid Phloroglucinol_Carboxylic_Acid Phloroglucinol_Carboxylic_Acid Oxidation->Phloroglucinol_Carboxylic_Acid Photoproducts Photoproducts Photodegradation->Photoproducts Degradation_Products Degradation_Products High_pH_Degradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Major degradation pathways of this compound.

Experimental_Workflow_for_Stability_Assessment cluster_prep Formulation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_stabilization Stabilization Strategy Formulate_this compound Prepare this compound Formulation High_Temp High Temperature Formulate_this compound->High_Temp UV_Light UV Light Exposure Formulate_this compound->UV_Light Different_pH Different pH Buffers Formulate_this compound->Different_pH HPLC_Analysis HPLC-UV Analysis High_Temp->HPLC_Analysis UV_Light->HPLC_Analysis Different_pH->HPLC_Analysis Quantify_Degradation Quantify Degradation Products HPLC_Analysis->Quantify_Degradation Encapsulation Encapsulation (e.g., Liposomes) Quantify_Degradation->Encapsulation If Unstable Add_Antioxidants Add Antioxidants Quantify_Degradation->Add_Antioxidants If Unstable

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potency of Quercetagetin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of two closely related flavonoids, Quercetagetin and quercetin (B1663063). By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to facilitate informed decisions in oncological research and drug development.

Introduction

Quercetin and this compound are natural flavonoids found in various plants. Both compounds are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Structurally, they are very similar, with the primary difference being an additional hydroxyl group at the C6 position of this compound.[1] This structural nuance may account for differences in their biological activity and anticancer potency. This guide explores the experimental evidence comparing their efficacy in inhibiting cancer cell growth and inducing apoptosis.

Quantitative Comparison of Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction data for this compound and quercetin across various cancer cell lines, providing a direct comparison of their cytotoxic and pro-apoptotic effects.

Table 1: Comparative IC50 Values of this compound and Quercetin in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Exposure Time (h)Reference
CaSki Cervical CancerQuercetin124.1 ± 1.224[1]
This compound116.3 ± 0.924[1]
MDA-MB-231 Breast CancerQuercetin129.1 ± 1.524[1]
This compound157.1 ± 1.124[1]
SK-Lu-1 Lung CancerQuercetin132.4 ± 0.924[1]
This compound116.3 ± 1.224[1]
U937 LeukemiaThis compound4.62Not Specified[3][4]
K562 LeukemiaThis compound Derivative (2a)0.159Not Specified[3]
A549 Lung CancerQuercetin~28.6 (8.65 µg/ml)24[5]
Quercetin~26.3 (7.96 µg/ml)48[5]
Quercetin~17.0 (5.14 µg/ml)72[5]
HCT116 Colon CancerQuercetin5.79 ± 0.13Not Specified[6]
MCF-7 Breast CancerQuercetin17.2Not Specified[7]
HL-60 LeukemiaQuercetin~7.796[8]

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Comparative Apoptosis Induction by this compound and Quercetin

Cell LineCancer TypeCompound (at IC50)% of Cells with Active Caspase-3Reference
CaSki Cervical CancerQuercetin14[1][2]
This compound31[1][2]
MDA-MB-231 Breast CancerQuercetin37[1][2]
This compound20[1][2]
SK-Lu-1 Lung CancerQuercetin45[1][2]
This compound45[1][2]

Mechanisms of Action: A Comparative Overview

Both flavonoids exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways.

This compound: Studies indicate that this compound induces apoptosis in cancer cells. In leukemia cells, for instance, it has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[4] One comparative study found that this compound was more effective at inducing apoptosis in CaSki cervical cancer cells than quercetin, as evidenced by higher activation of caspase-3.[1][2]

Quercetin: Quercetin's anticancer mechanisms are well-documented and involve the modulation of numerous signaling pathways. It is known to induce apoptosis by altering the expression of Bcl-2 family proteins and activating caspases.[9][10] It can also cause cell cycle arrest at different phases, such as G1 or G2/M, depending on the cancer cell type, thereby inhibiting proliferation.[11][12][13][14] Furthermore, quercetin targets several critical signaling pathways implicated in cancer progression, including PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin.[15][16][17][18][19][20][21]

A study comparing the two flavonoids found that both induce apoptosis through the intrinsic pathway, with a significantly higher number of cells positive for caspase-9 compared to caspase-8.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these flavonoids and a typical experimental workflow for assessing their anticancer potency.

G cluster_Quercetin Quercetin cluster_this compound This compound Quercetin Quercetin PI3K PI3K/Akt/mTOR Quercetin->PI3K Inhibits MAPK MAPK/ERK Quercetin->MAPK Modulates Wnt Wnt/β-catenin Quercetin->Wnt Inhibits p53 p53 Quercetin->p53 Activates Apoptosis Apoptosis PI3K->Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest Wnt->CellCycleArrest p53->Apoptosis p53->CellCycleArrest This compound This compound Bcl2 Bcl-2/Mcl-1 This compound->Bcl2 Inhibits Caspases Caspase Cascade Bcl2->Caspases (inhibition) Apoptosis_QG Apoptosis Caspases->Apoptosis_QG

Caption: Key anticancer signaling pathways modulated by Quercetin and this compound.

G cluster_assays Assessment of Anticancer Effects start Cancer Cell Culture treatment Treatment with This compound or Quercetin (Varying Concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation cell_viability Cell Viability Assay (e.g., MTT) incubation->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) incubation->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_analysis protein_expression Protein Expression (Western Blot) incubation->protein_expression data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) cell_viability->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis protein_expression->data_analysis

Caption: General experimental workflow for comparing anticancer potency.

Detailed Experimental Protocols

The following are summaries of standard protocols used in the cited studies to evaluate the anticancer effects of this compound and quercetin.

1. Cell Proliferation/Viability Assay (MTT Assay)

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Cancer cells are seeded in 96-well plates (e.g., 7,500 cells/well) and allowed to adhere overnight.

    • Cells are then treated with various concentrations of this compound or quercetin (e.g., 6, 12, 25, 50, and 100 µg/mL) for specific time periods (e.g., 24, 48, 72 hours).[1]

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from dose-response curves.[1][22]

2. Apoptosis Assay (Caspase-3 Activity by Flow Cytometry)

  • Objective: To quantify the percentage of cells undergoing apoptosis by measuring the activity of executioner caspase-3.

  • Procedure:

    • Cells are cultured and treated with the IC50 concentrations of this compound or quercetin for a specified time (e.g., 48 hours). Camptothecin may be used as a positive control.[2]

    • Cells are harvested, washed, and fixed.

    • The cells are then permeabilized to allow intracellular staining.

    • A fluorescently-labeled antibody specific for active caspase-3 is added.

    • The fluorescence of individual cells is analyzed using a flow cytometer.

    • The percentage of cells positive for active caspase-3 is determined, indicating the level of apoptosis induction.[1][2]

3. Western Blot Analysis for Protein Expression

  • Objective: To detect and quantify the levels of specific proteins involved in signaling pathways (e.g., Bcl-2, Mcl-1, p-Erk1/2).

  • Procedure:

    • Cells are treated with the compounds as described previously.

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the protein bands.[4]

Conclusion

The available experimental data suggests that both this compound and quercetin are potent anticancer agents. A direct comparative study indicates that their efficacy can be cell-type dependent. For instance, this compound showed a lower IC50 in CaSki and SK-Lu-1 cells, while quercetin was slightly more potent in MDA-MB-231 cells.[1] In terms of apoptosis induction, this compound was significantly more effective in CaSki cells, whereas both compounds showed similar high efficacy in SK-Lu-1 lung cancer cells.[1][2]

Quercetin's anticancer activities are supported by a broader body of research, detailing its interaction with a multitude of signaling pathways.[23] this compound, while less studied, shows promise, particularly in its ability to inhibit anti-apoptotic proteins like Mcl-1 and Bcl-2.[4] The subtle structural difference—the additional hydroxyl group in this compound—likely plays a key role in these observed variations in potency and mechanism.

For researchers and drug developers, these findings underscore the importance of selecting the appropriate flavonoid for a specific cancer type. Further head-to-head comparative studies across a wider range of cancer models are warranted to fully elucidate their therapeutic potential and to guide the development of novel, targeted anticancer strategies.

References

Quercetagetin's Efficacy in α-Glucosidase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for effective therapeutic agents for managing type 2 diabetes, the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, remains a critical strategy. This guide provides a comparative analysis of the inhibitory effects of Quercetagetin on α-glucosidase, benchmarked against established drugs, Acarbose and Voglibose. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel antidiabetic compounds.

Comparative Inhibitory Activity

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and the commercially available α-glucosidase inhibitors, Acarbose and Voglibose.

CompoundTarget EnzymeIC50 Value (µM)Source
This compound Human Intestinal SucraseApproaching 1.65[1]
Human Intestinal MaltaseApproaching 13.9[1]
Human Intestinal IsomaltaseApproaching 39.1[1]
Acarbose Intestinal α-glucosidase0.011[2][3][4]
Human Intestinal Sucrase1.65[1]
Human Intestinal Maltase13.9[1]
Human Intestinal Isomaltase39.1[1]
Voglibose Sucrase0.0039
Maltase0.0064
Human Lysosomal α-glucosidase5.6[5]
Rat Maltase0.11[5]
Rat Isomaltase0.16[5]
Rat Sucrase0.07[5]

Note: The IC50 values can vary depending on the specific enzyme source and experimental conditions.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following protocol outlines a standard method for determining the α-glucosidase inhibitory activity of a test compound. This colorimetric assay is based on the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (1 M)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in DMSO or phosphate buffer.

    • Prepare a series of dilutions of the test compound and positive control at various concentrations.

    • Dissolve α-glucosidase in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).[6]

    • Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.[6]

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the diluted test compound or positive control to the respective wells. For the control well (100% enzyme activity), add 10 µL of the solvent (DMSO or buffer).

    • Add 20 µL of the α-glucosidase solution to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.[6]

    • Pre-incubate the plate at 37°C for 10 minutes.[6]

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to all wells.[6]

    • Incubate the plate at 37°C for 20 minutes.[6]

    • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells.[6]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[6][7]

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).

      • Abs_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualizing the Process and Pathway

To better understand the experimental procedure and the underlying biological mechanism, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Solutions (Buffer, Enzyme, Substrate, Test Compound, Control) B Dispense Reagents into 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate (pNPG) C->D E Incubate at 37°C D->E F Terminate Reaction with Na2CO3 E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

G cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_inhibition Inhibition cluster_absorption Absorption Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Disaccharides Disaccharides (Maltose, Sucrose) Carbohydrates->Disaccharides Digestion AlphaGlucosidase α-Glucosidase Disaccharides->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis This compound This compound This compound->AlphaGlucosidase Inhibits Bloodstream Bloodstream Glucose->Bloodstream Absorption

References

Quercetagetin in Neuroprotection: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Quercetagetin's Neuroprotective Efficacy Against Other Prominent Flavonoids: Quercetin (B1663063), Kaempferol, and Luteolin (B72000)

In the landscape of neuroprotective research, flavonoids have emerged as promising candidates for the development of novel therapeutics against neurodegenerative diseases. Their potent antioxidant, anti-inflammatory, and anti-apoptotic properties make them a focal point of investigation. Among these, this compound, a lesser-known flavonoid, is gaining attention for its potential neuroprotective benefits. This guide provides a comprehensive, data-driven comparison of this compound against its more widely studied counterparts—quercetin, kaempferol, and luteolin—to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of these flavonoids are multifaceted, primarily revolving around their ability to mitigate oxidative stress and neuroinflammation, two key pathological drivers in neurodegenerative disorders. They achieve this by scavenging free radicals, upregulating endogenous antioxidant enzymes, and inhibiting pro-inflammatory signaling cascades.[1]

In Vitro Studies: A Head-to-Head Look at Cellular Protection

Direct comparative in vitro studies across all four flavonoids are limited. However, by collating data from various experimental models, we can construct a comparative overview of their neuroprotective potential at the cellular level.

FlavonoidCell LineInsult/ModelConcentrationOutcomeReference
This compound Vero cellsH₂O₂Not specifiedProtected against oxidative and DNA damage[2]
Quercetin SH-SY5YAmyloid-β (10 µM)100 µMIncreased cell viability by 22.06%[3]
HT22GlutamateIC₅₀ = 7.0 µMProtected against glutamate-induced apoptosis[4]
PC12H₂O₂150 µMImproved cell viability[5]
Kaempferol HT22Glutamate25 µMSignificantly increased cell viability[6]
SH-SY5Y6-OHDA1-10 µMCytoprotective effects[7]
Luteolin BV-2 microgliaLPSIC₅₀ = 6.9 µMInhibited nitric oxide production[1]
In Vivo Studies: Evidence from Animal Models

In vivo studies provide crucial insights into the therapeutic potential of these flavonoids in a complex biological system. The following table summarizes key findings from animal models of neurodegenerative diseases.

FlavonoidAnimal ModelDisease ModelDosage & AdministrationKey Behavioral OutcomesKey Neuropathological OutcomesReference
This compound P301S-tau Transgenic MiceTauopathy (Alzheimer's)10 µg/mL in drinking water for 3 monthsRestored impaired alternation score in Y-maze; Ameliorated memory deficits in Morris Water MazeReduced tau oligomerization and fibrillization; Attenuated hippocampal astro- and microgliosis; Inhibited NF-κB signaling[8]
Quercetin Adult MiceLPS-induced Neuroinflammation30 mg/kg/day, I.P. for 2 weeksImproved memory performance in MWM and Y-maze testsReduced activated gliosis and inflammatory markers; Rescued mitochondrial apoptotic pathway[9]
Kaempferol C57BL/6 MiceMiddle Cerebral Artery Occlusion (Stroke)Not SpecifiedNot SpecifiedInhibited dynamin-related protein 1 (DRP1) phosphorylation, reducing mitochondrial fission[1]
Luteolin Aged MiceAging-related Cognitive DeclineNot SpecifiedImproved spatial working memoryMitigated microglial-associated inflammation in the hippocampus[10]

Mechanistic Insights: Signaling Pathways in Neuroprotection

The neuroprotective actions of these flavonoids are mediated through the modulation of multiple critical signaling pathways. Understanding these mechanisms is vital for targeted drug development.

This compound's Neuroprotective Signaling

While research on this compound's specific neuroprotective pathways is still emerging, initial evidence points towards the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[8]

Established Pathways of Other Flavonoids

Quercetin, kaempferol, and luteolin have been more extensively studied, revealing their influence on a variety of signaling cascades.

  • Quercetin: Modulates the PI3K/Akt, Nrf2/HO-1, and NF-κB pathways to enhance neuronal survival and reduce inflammation.[11][12]

  • Kaempferol: Exerts neuroprotective effects by activating autophagy and inhibiting apoptosis-related pathways.[11]

  • Luteolin: Suppresses neuroinflammation by inhibiting the JNK and NF-κB signaling pathways.[13][14]

Flavonoid Neuroprotective Signaling Pathways Key Signaling Pathways in Flavonoid-Mediated Neuroprotection cluster_flavonoids Flavonoids cluster_pathways Signaling Pathways cluster_effects Neuroprotective Effects This compound This compound NF_kB NF-κB Pathway This compound->NF_kB Inhibits Quercetin Quercetin Quercetin->NF_kB Inhibits PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Activates Nrf2_HO1 Nrf2/HO-1 Pathway Quercetin->Nrf2_HO1 Activates Kaempferol Kaempferol Autophagy Autophagy Kaempferol->Autophagy Induces Luteolin Luteolin Luteolin->NF_kB Inhibits JNK JNK Pathway Luteolin->JNK Inhibits Anti_Inflammation Anti-inflammation NF_kB->Anti_Inflammation Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Antioxidant Antioxidant Response Nrf2_HO1->Antioxidant Autophagy->Neuronal_Survival JNK->Anti_Inflammation Anti_Inflammation->Neuronal_Survival Antioxidant->Neuronal_Survival Anti_Apoptosis Anti-apoptosis Anti_Apoptosis->Neuronal_Survival

Key signaling pathways modulated by the compared flavonoids.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are protocols for key assays used to evaluate the neuroprotective effects of flavonoids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., this compound, quercetin) and/or the neurotoxic insult (e.g., amyloid-β, H₂O₂) for a specified duration (e.g., 24-48 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[9]

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][15]

Experimental_Workflow_Neuroprotection_Assay General Experimental Workflow for In Vitro Neuroprotection Assays start Start: Neuronal Cell Culture treatment Treatment: - Flavonoid (e.g., this compound) - Neurotoxic Insult (e.g., Aβ, H₂O₂) start->treatment incubation Incubation (Defined Period) treatment->incubation assays Perform Assays incubation->assays viability Cell Viability (MTT Assay) assays->viability inflammation Anti-inflammatory (Griess Assay) assays->inflammation apoptosis Anti-apoptosis (Western Blot for Bcl-2/Bax) assays->apoptosis data_analysis Data Analysis viability->data_analysis inflammation->data_analysis apoptosis->data_analysis results Results & Conclusion data_analysis->results

A typical workflow for assessing neuroprotective effects in vitro.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

The Griess assay measures nitrite (B80452) levels in a sample, which is an indirect measure of nitric oxide (NO) production, a key inflammatory mediator in microglia.

  • Cell Culture and Stimulation: Culture microglial cells (e.g., BV-2) and pre-treat with different concentrations of the flavonoid for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[8][13]

  • Sample Collection: After a 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.[13]

  • Griess Reagent Addition: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[13]

  • Incubation and Measurement: Incubate the plate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[13] A standard curve using sodium nitrite is used for quantification.[13]

Anti-apoptotic Activity: Western Blot for Bcl-2 and Bax

Western blotting is used to quantify the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The ratio of Bcl-2 to Bax is a critical determinant of cell fate.

  • Cell Lysis: Following treatment, lyse the neuronal cells in a suitable buffer containing protease inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[8]

  • SDS-PAGE and Transfer: Separate the protein lysates (equal amounts of protein per lane) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[17] Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[17]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

  • Densitometry Analysis: Quantify the band intensities and normalize the Bcl-2 and Bax levels to the loading control. Calculate the Bcl-2/Bax ratio.[17]

Conclusion

References

A Comparative Analysis of the Bioactivities of Quercetagetin and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetagetin, a hexahydroxyflavone, and its glycosidic derivatives are natural compounds that have garnered significant interest in the scientific community for their diverse pharmacological properties. This guide provides an objective comparison of the bioactivities of this compound (the aglycone) and its glycosides, supported by experimental data. The primary focus will be on their antioxidant, anti-inflammatory, anticancer, and antidiabetic activities, with a crucial discussion on how glycosylation impacts bioavailability and, consequently, biological efficacy.

Executive Summary

Generally, the aglycone, this compound, exhibits superior bioactivity in in vitro assays compared to its glycosides. This is largely attributed to the presence of free hydroxyl groups, which are crucial for molecular interactions and radical scavenging. However, the oral bioavailability of this compound is limited. Glycosylation, while often reducing in vitro activity, can enhance water solubility and alter absorption and metabolism, which may lead to improved bioavailability and modified bioactivity in vivo. The type and position of the sugar moiety on the flavonoid backbone are critical determinants of the ultimate biological effect.

Bioavailability: The Decisive Factor

The therapeutic potential of any bioactive compound is intrinsically linked to its bioavailability. For this compound and its glycosides, this is a key point of differentiation.

  • This compound (Aglycone): Possesses low water solubility, which limits its absorption in the gastrointestinal tract.

  • This compound Glycosides: The sugar moieties increase the water solubility of the molecule.[1] Some glycosides can be absorbed more efficiently than the aglycone. For instance, certain quercetin (B1663063) glucosides are absorbed in the small intestine via glucose transporters.[1] However, larger sugar groups, like the rutinoside on rutin, can hinder absorption in the small intestine, requiring microbial enzymatic action in the colon for the release of the aglycone.[2]

This difference in absorption and metabolism means that while this compound may show high potency in cell-based assays, its glycosides might be more effective when administered orally due to their enhanced bioavailability.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and its related compounds. It is important to note that direct comparative studies for a wide range of this compound glycosides are limited. Much of the available data compares this compound to the more extensively studied flavonoid, quercetin, and its glycosides.

Antioxidant Activity

The antioxidant capacity is a cornerstone of the bioactivity of these flavonoids. It is primarily evaluated through their ability to scavenge free radicals.

CompoundAssayIC50 ValueReference
This compound DPPH27.12 ± 1.31 µmol/L
This compound ABTS12.16 ± 0.56 µmol/L
QuercetinDPPH27.85 µmol/L
Rutin (Quercetin-3-O-rutinoside)DPPH17.82 µmol/L
This compound-7-O-β-D-glucopyranosideDPPH3.92 µg/mL[3]
Patuletin-7-O-β-D-glucopyranosideDPPH12.1 µg/mL[3]

Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its derivatives are mediated through the modulation of various inflammatory pathways. A common measure of this activity is the inhibition of nitric oxide (NO) production in stimulated macrophages.

CompoundAssayCell LineIC50 ValueReference
This compound NO InhibitionRAW 264.7Stronger than Quercetin[4]
QuercetinNO InhibitionRAW 264.7-[4]

Direct IC50 values for NO inhibition by this compound were not found in the provided search results, but comparative studies indicate its potent activity.

Anticancer Activity

The antiproliferative effects of this compound have been demonstrated in various cancer cell lines.

CompoundCell LineIC50 ValueReference
This compound U937 (Leukemia)4.62 µM[5]
This compound CaSki (Cervical Cancer)37-88 µg/mL[6]
This compound MDA-MB-231 (Breast Cancer)37-88 µg/mL[6]
This compound SK-Lu-1 (Lung Cancer)37-88 µg/mL[6]
QuercetinMCF-7 (Breast Cancer)73 µM (48h)[7]
QuercetinMDA-MB-231 (Breast Cancer)85 µM (48h)[7]
Antidiabetic Activity

A key mechanism for the antidiabetic activity of flavonoids is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase.

CompoundAssayIC50 ValueReference
This compound α-glucosidase inhibition180.11 ± 3.68 µmol/L
Quercetinα-glucosidase inhibition163.44 ± 3.44 µmol/L
Rutin (Quercetin-3-O-rutinoside)α-glucosidase inhibition99.13 ± 1.99 µmol/L
Acarbose (Positive Control)α-glucosidase inhibition810.85 ± 5.96 µmol/L
This compound-7-O-(6-O-caffeoyl-β-d-glucopyranoside)α-glucosidase inhibition0.79 to 460 µM (range for various glycosides)[3]

Lower IC50 values indicate higher antidiabetic activity.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound are underpinned by its interaction with various cellular signaling pathways. Upon absorption and metabolism, its glycosides are expected to exert their effects through the aglycone, thus likely modulating similar pathways.

Anti-inflammatory Signaling

This compound has been shown to suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK.[8][9] It can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPK (p38, ERK) TAK1->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation This compound This compound This compound->TAK1 This compound->IKK This compound->NFkB Inhibits Translocation This compound->MAPK NFkB_n NF-κB NFkB_n->Inflammatory_Genes AP1_n AP-1 AP1_n->Inflammatory_Genes Antidiabetic_Pathway This compound This compound AMP ↑ AMP/ATP Ratio This compound->AMP AMPK AMPK AMP->AMPK Activates p38MAPK p38 MAPK AMPK->p38MAPK Activates GLUT4_vesicle GLUT4 Vesicles p38MAPK->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix Sample and DPPH in 96-well plate DPPH_sol->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate aGlucosidase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_sol Prepare α-Glucosidase Solution Pre_incubate Pre-incubate Enzyme and Sample (37°C) Enzyme_sol->Pre_incubate Substrate_sol Prepare pNPG Solution Add_substrate Add pNPG to Initiate Reaction Substrate_sol->Add_substrate Sample_sol Prepare Sample Dilutions Sample_sol->Pre_incubate Pre_incubate->Add_substrate Incubate Incubate (37°C) Add_substrate->Incubate Stop_reaction Stop Reaction (Na2CO3) Incubate->Stop_reaction Measure Measure Absorbance (405 nm) Stop_reaction->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

References

Quercetagetin's Pro-Apoptotic Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms underlying apoptosis induction by Quercetagetin, a naturally occurring flavonoid, with its well-studied structural analog, Quercetin (B1663063). By presenting key experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a comprehensive resource for researchers investigating the therapeutic potential of these compounds in oncology.

Comparative Analysis of Cytotoxicity

This compound and Quercetin exhibit dose-dependent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of these compounds. The data below, compiled from multiple studies, highlights their antiproliferative activities.

Table 1: Comparative IC50 Values of this compound and Quercetin in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueIncubation TimeReference
This compound SK-Lu-1Lung Adenocarcinoma37 µg/mL (~116 µM)24 h[1]
CaSkiCervical Cancer56 µg/mL (~176 µM)24 h[1]
MDA-MB-231Breast Cancer88 µg/mL (~276 µM)24 h[1]
U937Leukemia4.62 µMNot Specified[2]
K562LeukemiaNot SpecifiedNot Specified[2]
Quercetin SK-Lu-1Lung Adenocarcinoma40 µg/mL (~132 µM)24 h[1]
CaSkiCervical Cancer45 µg/mL (~149 µM)24 h[1]
MDA-MB-231Breast Cancer62 µg/mL (~205 µM)24 h[1]
A549Lung Cancer5.14 µg/mL (~17 µM)72 h[3]
H69Lung Cancer9.18 µg/mL (~30 µM)72 h[3]
HeLaCervical Cancer~50 µM48 h[4]
U937Leukemia~20-30 µM9 h[5]
HepG2Liver Cancer~50 µM18 h[6]

Mechanism of Apoptosis Induction

Both this compound and Quercetin trigger programmed cell death primarily through the intrinsic, or mitochondrial, pathway of apoptosis.[1][5] This is characterized by the activation of specific initiator and effector caspases.

The Intrinsic (Mitochondrial) Pathway

Studies indicate that both flavonoids induce apoptosis by activating Caspase-9, the key initiator caspase of the intrinsic pathway, which in turn activates the executioner Caspase-3.[1][7][8] The activation of this pathway is often regulated by the Bcl-2 family of proteins. Quercetin, for instance, has been shown to upregulate the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1, leading to mitochondrial membrane permeabilization and subsequent caspase activation.[5][7]

G cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway appears dominant, some studies suggest Quercetin can also engage the extrinsic pathway.[4][9] This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to cell surface receptors, leading to the activation of the initiator Caspase-8.[8] Activated Caspase-8 can then directly cleave and activate the executioner Caspase-3.

G cluster_receptor Death Receptor Activation cluster_stimulus cluster_caspase Caspase Cascade Ligand Death Ligands (e.g., FasL, TRAIL) Receptor Death Receptors (e.g., Fas, DR4/5) Ligand->Receptor Casp8 Caspase-8 (Initiator) Receptor->Casp8 Activates Quercetin Quercetin Quercetin->Receptor Upregulates Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Supporting Experimental Data

The induction of apoptosis by this compound and Quercetin is substantiated by the activation of key molecular markers.

Table 2: Effect of this compound and Quercetin on Apoptotic Markers

CompoundCell LineEffect ObservedMethodReference
This compound CaSki, MDA-MB-231, SK-Lu-1Increased percentage of active Caspase-9 positive cells.Flow Cytometry[1]
CaSki, MDA-MB-231, SK-Lu-1Increased percentage of active Caspase-3 positive cells.Flow Cytometry[1]
Quercetin MDA-MB-231Promoted activation of Caspase-3, -8, and -9.Not Specified[7]
Increased pro-apoptotic Bax, decreased anti-apoptotic Bcl-2.Not Specified[7]
U937Increased percentage of Annexin V positive cells.Flow Cytometry[5]
Down-regulation of Mcl-1.Western Blot[5]
HepG2Activation of Caspase-3 and -9, but not Caspase-8.Not Specified[10]
Decreased Bcl-xL:Bcl-xS ratio; increased Bax translocation.Western Blot[10]
HeLaIncreased sub-G0 (apoptotic) population.Flow Cytometry[4]
CT-26, LNCaP, MOLT-4, RajiSignificant increase in apoptotic rate.Annexin V/PI Staining[9]

Key Experimental Protocols

Reproducible and standardized protocols are essential for investigating the mechanisms of apoptosis. Below are detailed methodologies for key assays cited in the analysis of this compound and Quercetin.

G

Protocol 1: Detection of Apoptosis by Annexin V/PI Flow Cytometry

This method quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution (e.g., 50 µg/mL)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with this compound, Quercetin, or a vehicle control for the desired time.

    • Harvest cells (including supernatant for suspension cells) and centrifuge at 300-400 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Centrifuge again and carefully remove the supernatant.

  • Resuspension:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a clean flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Add 2-5 µL of PI solution. Gently vortex the tube.

  • Incubation:

    • Incubate the tubes for 15 minutes at room temperature in the dark.[11]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[12]

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells[11]

Protocol 2: Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of executioner Caspase-3, which cleaves a specific substrate to release a fluorescent molecule.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT)

  • 2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% Glycerol, 2 mM DTT)

  • Caspase-3 Substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

  • 96-well microplate (black, for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cells as required. Harvest approximately 1-2 x 10⁶ cells per sample.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 50 µL of cold Cell Lysis Buffer.[13]

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Reaction:

    • Dilute the cell lysate with Lysis Buffer to a standardized protein concentration.

    • In a 96-well plate, add 50 µL of each cell lysate sample per well.

    • Prepare a master mix containing 50 µL of 2X Reaction Buffer and the specific Caspase-3 substrate (e.g., 5 µL of 1 mM Ac-DEVD-AFC) per reaction.

    • Add 55 µL of the master mix to each well containing the cell lysate.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[14]

  • Data Analysis:

    • Subtract the reading from a blank control (buffer only).

    • The caspase activity is proportional to the fluorescence intensity and can be expressed as fold-change over the vehicle control.[13]

Protocol 3: Western Blotting for Bcl-2 Family Proteins

This technique is used to detect and quantify changes in the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Materials:

  • RIPA Buffer (with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat and harvest cells as previously described.

    • Lyse cells in ice-cold RIPA buffer.[15]

    • Determine protein concentration of the lysates.

  • SDS-PAGE:

    • Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.[16]

  • Antibody Incubation:

    • Incubate the membrane with the desired primary antibody (e.g., anti-Bcl-2, diluted in Blocking Buffer) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Analysis:

    • Use densitometry software to quantify the band intensity for each protein. Normalize the intensity of target proteins (Bax, Bcl-2) to a loading control (e.g., β-actin).[15]

References

A Head-to-Head Comparison of Quercetagetin Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

Quercetagetin, a potent flavonoid primarily sourced from plants like the African marigold (Tagetes erecta), has garnered significant attention for its anti-inflammatory and antioxidant properties. For researchers and drug development professionals, selecting an optimal extraction method is a critical first step to harnessing its therapeutic potential. This guide provides an objective, data-driven comparison of common and modern techniques for this compound extraction, including traditional methods like maceration and Soxhlet extraction, alongside advanced methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).

Quantitative Performance of Extraction Methods

The efficiency of flavonoid extraction is contingent on several factors, including the chosen method, solvent, temperature, and duration. While direct comparative studies for this compound are limited, extensive research on the structurally similar flavonoid, quercetin (B1663063), provides valuable insights. The following table summarizes quantitative data from various studies to compare the performance of different extraction techniques. It is important to note that yields can vary significantly based on the plant matrix, solvent system, and specific experimental conditions.

Extraction Method Plant Source Target Compound Solvent Time Temperature Yield Key Findings & Citations
Maceration Raphanus sativus (Radish) LeavesQuercetinMethanol24 hRoom Temp.1.8%A conventional method with low yield and long extraction time.[1]
Red Kidney BeanQuercetin60% Acetone--32.75 mg/gHigher yield than Soxhlet in this specific study, but still time-consuming.
Soxhlet Extraction Raphanus sativus (Radish) LeavesQuercetinMethanol24 hSolvent Boiling PointVery Low YieldLong extraction times at high temperatures can lead to the thermal degradation of target compounds.[1]
Red Kidney BeanQuercetin60% Acetone-Solvent Boiling Point24.6 mg/gLess efficient than MAE and maceration for this source.
Ultrasound-Assisted Extraction (UAE) Raphanus sativus (Radish) LeavesQuercetinMethanol10 minRoom Temp.11.8%Significantly higher yield and drastically shorter time compared to conventional methods due to acoustic cavitation.[1][2]
Pteris cretica L.Total Flavonoids56.74% Ethanol~46 min74.3°C4.71%Optimized conditions yielded higher flavonoid content than heat reflux extraction.[3]
Microwave-Assisted Extraction (MAE) Red Kidney BeanQuercetin60% Acetone1 min-35.8 mg/gOffers the highest yield in the shortest time, highlighting its efficiency.
Syzygium nervosum FruitsDMC (a flavonoid)Ethanol38 min-1409 µg/gMAE produced a higher yield in significantly less time compared to maceration (20 h) and heat reflux extraction (2 h).[4]
Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are generalized protocols for each key extraction method, based on common laboratory practices for flavonoids.

1. Maceration Maceration is a simple soaking technique performed at room temperature.[5]

  • Sample Preparation : The plant material (e.g., dried flower petals of Tagetes erecta) is ground into a fine powder to increase the surface area for extraction.

  • Extraction : A pre-weighed amount of the powdered sample is placed in a sealed container with a specific volume of solvent (e.g., a 1:30 solid-to-liquid ratio with 80% ethanol).

  • Incubation : The mixture is left to stand for an extended period, typically 24 to 72 hours, with occasional agitation to enhance diffusion.[5]

  • Separation : The mixture is filtered to separate the liquid extract (miscella) from the solid plant residue (marc).

  • Concentration : The solvent is evaporated from the filtrate, often using a rotary evaporator, to yield the crude extract.

2. Soxhlet Extraction This method involves continuous extraction with a fresh portion of the solvent, which is recycled through the sample.

  • Sample Preparation : The dried, powdered plant material is placed inside a thimble made of porous material (e.g., cellulose).

  • Apparatus Setup : The thimble is placed into the main chamber of the Soxhlet extractor, which is then placed atop a flask containing the extraction solvent (e.g., methanol) and below a condenser.

  • Extraction Cycle : The solvent is heated to its boiling point. The vapor travels up a distillation arm and floods into the chamber housing the thimble. The condenser cools the vapor, causing it to drip back down into the chamber. Once the chamber is full, the solvent is siphoned back into the flask. This cycle is repeated, typically over several hours (e.g., 2 to 24 hours).[5]

  • Concentration : After extraction, the solvent in the flask, now containing the extracted compounds, is evaporated to yield the crude extract. The primary disadvantage is the prolonged exposure of the extract to high temperatures, which can degrade thermolabile compounds like flavonoids.[5][6]

3. Ultrasound-Assisted Extraction (UAE) UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

  • Sample Preparation : The powdered plant material is suspended in the chosen extraction solvent (e.g., 75% ethanol) in a flask.[7]

  • Sonication : The flask is placed in an ultrasonic bath or an ultrasonic probe is inserted into the mixture. The system is operated at a specific frequency (e.g., 40 kHz) and power (e.g., 87.5 W) for a relatively short duration (e.g., 10-45 minutes).[2][3][7]

  • Parameter Control : Temperature is often controlled by a cooling water jacket, as prolonged sonication can generate heat.

  • Separation and Concentration : The extract is filtered and concentrated using the same methods described for maceration.

4. Microwave-Assisted Extraction (MAE) MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and the release of target compounds.[8]

  • Sample Preparation : The powdered plant sample is mixed with a suitable solvent (e.g., 78% ethanol) in a microwave-safe extraction vessel.[9]

  • Irradiation : The vessel is placed in a microwave reactor and irradiated at a set power (e.g., 500-600 W) for a very short time (e.g., 1-25 minutes).[8][9]

  • Cooling : The vessel is cooled to room temperature after irradiation to prevent the degradation of heat-sensitive compounds.

  • Separation and Concentration : The resulting mixture is filtered, and the solvent is evaporated to obtain the crude extract.

Visualizing Workflows and Mechanisms

Experimental Workflow for this compound Extraction

The general process for extracting and analyzing this compound, regardless of the specific heating method, follows a consistent workflow from sample preparation to final analysis.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Concentration cluster_3 Analysis & Quantification A Plant Material (e.g., Tagetes erecta flowers) B Drying & Grinding A->B C Extraction with Solvent (Maceration / Soxhlet / UAE / MAE) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Chromatographic Separation (e.g., HPLC) F->G H Quantification of this compound G->H

A generalized workflow for the extraction and analysis of this compound.
Signaling Pathway Modulation by this compound

This compound exerts its anti-inflammatory effects by modulating key cellular signaling pathways. One of the most significant is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 Receptor Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_Inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_Inactive NFkB_Active NF-κB (p65/p50) (Active) NFkB_Inactive->NFkB_Active Release Nucleus Nucleus NFkB_Active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK Inhibits This compound->NFkB_Active Inhibits Translocation

This compound's inhibition of the NF-κB inflammatory pathway.

Studies on quercetin, a closely related flavonoid, show that it can inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory mediators.[10][11][12][13][14] this compound is believed to act similarly by preventing the degradation of IκBα and inhibiting the nuclear translocation of NF-κB, which in turn suppresses the transcription of inflammatory genes like COX-2, TNF-α, and various interleukins.

Conclusion

For researchers aiming to extract this compound, the choice of method presents a trade-off between yield, time, cost, and the potential for thermal degradation.

  • Maceration is simple and requires no specialized equipment but is slow and often results in lower yields.

  • Soxhlet extraction is more efficient than maceration but poses a significant risk of degrading heat-sensitive compounds like this compound.[5]

  • Ultrasound-Assisted Extraction (UAE) offers a substantial improvement, providing higher yields in a fraction of the time required by conventional methods, all while operating at lower temperatures.[1][2]

  • Microwave-Assisted Extraction (MAE) stands out as the most rapid and often highest-yielding method, making it an excellent choice for efficient, high-throughput extraction.[4][8]

Ultimately, for modern drug discovery and development where both efficiency and the integrity of the bioactive compound are paramount, advanced methods like UAE and MAE are superior alternatives to traditional techniques. The selection between UAE and MAE may depend on available equipment, scalability requirements, and specific optimization for the plant material .

References

A Comparative Guide to the Cross-Validation of HPLC and UV Spectrophotometry for Quercetagetin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of bioactive compounds is paramount. Quercetagetin, a flavonoid with significant therapeutic potential, requires robust analytical methods for its determination in various matrices, from raw materials to finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry are two commonly employed techniques for this purpose. This guide provides a comprehensive cross-validation comparison of these methods, offering supporting experimental data and detailed protocols to aid in method selection and validation.

While direct cross-validation studies for this compound are not extensively available in the reviewed literature, a wealth of data exists for the structurally similar and commonly co-occurring flavonoid, Quercetin. The validation parameters and methodologies presented herein are based on established methods for Quercetin and are considered highly transferable to this compound due to their structural similarities. This comparison will enable researchers to make informed decisions based on the specific requirements of their application, such as required sensitivity, selectivity, and sample throughput.

Quantitative Method Comparison

The performance of HPLC and UV spectrophotometry for the quantification of flavonoid compounds can be evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the typical performance characteristics of each method.

Table 1: Comparison of Validation Parameters for HPLC and UV Spectrophotometric Methods for Flavonoid Analysis

Validation ParameterHPLC MethodUV Spectrophotometric Method
Linearity Range 5 - 25 µg/mL[1]10 - 50 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]> 0.999[1]
Accuracy (% Recovery) 97.73% - 98.89%99.25% - 99.42%[1]
Precision (% RSD) < 2%[1]< 2%[1]
Limit of Detection (LOD) 0.046 µg/mL[2]0.043 µg/mL[3]
Limit of Quantification (LOQ) 0.14 µg/mL[2]1.303 µg/mL[3]

Table 2: Summary of Key Characteristics of HPLC and UV Spectrophotometric Methods

FeatureHPLCUV Spectrophotometry
Principle Separation based on polarity and interaction with stationary phase, followed by UV detection.Measurement of light absorbance at a specific wavelength.
Selectivity High (can separate from other interfering compounds).Low (potential for interference from other compounds that absorb at the same wavelength).[4]
Sensitivity High (low LOD and LOQ).[2]Moderate.[3]
Instrumentation Cost HighLow
Analysis Time Longer (due to chromatographic separation).Rapid.
Solvent Consumption HighLow
Ideal Application Complex mixtures, stability studies, quantification in biological matrices.Pure substance analysis, simple formulations, preliminary screening.

Experimental Protocols

Detailed methodologies for both HPLC and UV spectrophotometric analysis are crucial for reproducibility and method transfer.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the quantification of Quercetin.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 x 4.6 mm, 5µm), and an autosampler.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and acetonitrile (B52724) (50:50 v/v).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: UV detection is performed at the wavelength of maximum absorbance for this compound, which is expected to be similar to Quercetin (around 256 nm).[1]

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 5-25 µg/mL).[1]

  • Sample Preparation: Samples are accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm membrane filter before injection.

  • Analysis: Equal volumes of the standard solutions and samples are injected into the HPLC system. The peak area of this compound is used for quantification based on the calibration curve.

UV Spectrophotometric Method

This protocol is based on a validated method for the quantification of Quercetin.[1]

  • Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Solvent: Ethanol (B145695) is a suitable solvent as Quercetin shows good solubility and spectral characteristics in it.[5]

  • Wavelength of Maximum Absorbance (λmax): The λmax for this compound needs to be determined by scanning a dilute solution in the range of 200-400 nm. For Quercetin, the λmax is around 255 nm in ethanol.[5]

  • Standard Preparation: A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in the chosen solvent (e.g., 10 mg in 100 mL of ethanol to get 100 µg/mL).[5] Working standards are prepared by diluting the stock solution to obtain concentrations within the linear range (e.g., 10-50 µg/mL).[1]

  • Sample Preparation: Samples are accurately weighed, dissolved in the solvent, sonicated, and filtered if necessary to obtain a clear solution. The concentration should be adjusted to fall within the calibration range.

  • Analysis: The absorbance of the standard and sample solutions is measured at the determined λmax against a solvent blank. A calibration curve of absorbance versus concentration is plotted for the standards, and the concentration of this compound in the sample is determined from this curve.

Cross-Validation Workflow

The process of cross-validating two analytical methods involves a systematic comparison of their performance characteristics to ensure that they provide equivalent results.

Cross-Validation Workflow for HPLC and UV Methods cluster_0 Method Development & Individual Validation cluster_1 Cross-Validation cluster_2 Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation (Linearity, Accuracy, Precision, etc.) HPLC_Dev->HPLC_Val UV_Dev UV Method Development UV_Val UV Method Validation (Linearity, Accuracy, Precision, etc.) UV_Dev->UV_Val Sample_Analysis Analyze Same Set of Samples by Both Methods HPLC_Val->Sample_Analysis UV_Val->Sample_Analysis Data_Comparison Compare Quantitative Results (e.g., using t-test, F-test) Sample_Analysis->Data_Comparison Correlation Assess Correlation between Methods Data_Comparison->Correlation Equivalence Determine if Methods are Equivalent for the Intended Purpose Correlation->Equivalence

Caption: Workflow for the cross-validation of HPLC and UV spectrophotometric methods.

Conclusion

Both HPLC and UV spectrophotometry are viable techniques for the quantification of this compound, each with its own set of advantages and limitations.

  • HPLC is the superior method when high selectivity and sensitivity are required, particularly for the analysis of complex samples where interfering substances may be present. Its ability to separate analytes makes it the gold standard for stability-indicating assays and for quantification in biological matrices.

  • UV Spectrophotometry offers a rapid, cost-effective, and simpler alternative for the quantification of this compound in relatively pure samples or simple formulations.[5] While it is less selective than HPLC, its accuracy and precision can be comparable when interferences are minimal.[1]

The choice between the two methods should be based on the specific analytical problem at hand. For routine quality control of a known, pure substance, UV spectrophotometry may be sufficient. However, for research, development, and situations requiring the separation of this compound from other components, HPLC is the more appropriate and reliable method. Cross-validation is essential when methods are used interchangeably or for comparing data from different analytical platforms, ensuring the consistency and integrity of the results.

References

A Head-to-Head Battle of Flavonoids: Quercetagetin vs. Rutin in the Management of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective anti-diabetic compounds from natural sources is a continuous endeavor. Among the vast array of flavonoids, quercetagetin and its glycoside derivative, rutin (B1680289), have emerged as promising candidates. This guide provides an objective comparison of their anti-diabetic potential, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development.

At a Glance: Key Quantitative Comparisons

To facilitate a clear understanding of the anti-diabetic efficacy of this compound and rutin, the following tables summarize key quantitative data from various experimental studies.

Compound α-Glucosidase Inhibition IC50 (µM) α-Amylase Inhibition IC50 (µM) Reference
This compound180.11 ± 3.68137.71 ± 3.55[1][2][3][4]
Rutin99.13 ± 1.99Not explicitly provided in direct comparison[1]
Quercetin (B1663063) (aglycone of Rutin)163.44 ± 3.44Not explicitly provided in direct comparison[1]
Acarbose (B1664774) (Positive Control)810.85 ± 5.96Not explicitly provided in direct comparison[1]
Note: Lower IC50 values indicate greater inhibitory potential.
Compound In Vivo Model Dosage Key Findings Reference
This compoundSTZ-induced diabetic mice10 mg/kgSignificantly reduced fasting blood glucose and insulin (B600854) levels; improved glucose tolerance.
RutinSTZ-induced diabetic rats10 mg/kgOffered complete cardioprotection by limiting infarct size.[5]
Quercetin (aglycone of Rutin)STZ-induced diabetic rats25, 50, and 75 mg/kg for 28 daysSignificant decrease in blood glucose and urine sugar; significant rise in plasma insulin.[3]

In Vitro Anti-Diabetic Mechanisms: A Closer Look

The anti-diabetic properties of this compound and rutin are underpinned by their ability to modulate key enzymes and cellular processes involved in glucose homeostasis.

Inhibition of Carbohydrate-Digesting Enzymes

A primary strategy in managing postprandial hyperglycemia is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

Experimental data indicates that both this compound and rutin are effective inhibitors of these enzymes. In a comparative study, rutin demonstrated a significantly lower IC50 value for α-glucosidase inhibition (99.13 ± 1.99 µM) compared to this compound (180.11 ± 3.68 µM) and its aglycone, quercetin (163.44 ± 3.44 µM), suggesting a superior potential in delaying carbohydrate digestion.[1] All three compounds were considerably more potent than the commercially available drug, acarbose (IC50 = 810.85 ± 5.96 µM).[1] this compound also exhibited strong inhibitory activity against α-amylase with an IC50 value of 137.71 ± 3.55 µM.[1][2][3][4]

Enhancement of Glucose Uptake

The uptake of glucose into peripheral tissues, such as skeletal muscle, is a critical step in maintaining blood glucose levels. Both flavonoids have been shown to enhance glucose uptake in cell-based assays.

Studies on L6 myotubes, a rat skeletal muscle cell line, have demonstrated that both rutin and quercetin can increase glucose uptake. This effect is attributed to the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane.[6][7] While direct comparative quantitative data on glucose uptake for this compound and rutin is limited, studies on quercetin, the aglycone of rutin, show a significant increase in glucose uptake in L6 myotubes, an effect mediated by the AMPK signaling pathway.[8][9][10]

In Vivo Evidence: Efficacy in Animal Models

Animal models of diabetes provide a crucial platform for evaluating the therapeutic potential of novel compounds.

In a study utilizing a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, oral administration of this compound at a dose of 10 mg/kg resulted in a significant reduction in fasting blood glucose and insulin levels, alongside improved glucose tolerance. Rutin has also demonstrated significant in vivo efficacy. In STZ-induced diabetic rats, rutin treatment has been shown to lower plasma glucose and increase insulin levels.[11] Furthermore, at a dose of 10 mg/kg, rutin provided complete cardioprotection by limiting the infarct size in a model of myocardial infarction in diabetic rats.[5] Quercetin, the aglycone of rutin, has also been extensively studied in vivo, with oral administration leading to significant reductions in blood glucose and improvements in plasma insulin in STZ-induced diabetic rats.[3]

Signaling Pathways: Unraveling the Molecular Mechanisms

The anti-diabetic effects of this compound and rutin are mediated through the modulation of distinct intracellular signaling pathways.

This compound and the AMPK Pathway

Evidence suggests that this compound, similar to its close structural relative quercetin, exerts its anti-diabetic effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and utilization while inhibiting gluconeogenesis in the liver.

Quercetagetin_AMPK_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Gluconeogenesis Decreased Gluconeogenesis (Liver) AMPK->Gluconeogenesis Inhibits Glucose_Uptake Increased Glucose Uptake (Muscle) GLUT4->Glucose_Uptake

Caption: this compound activates the AMPK pathway.

Rutin and the PI3K/Akt Pathway

Rutin, on the other hand, appears to predominantly influence the insulin signaling pathway, specifically through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt cascade. This pathway is central to insulin-mediated glucose uptake in peripheral tissues.

Rutin_PI3K_Akt_Pathway Rutin Rutin Insulin_Receptor Insulin Receptor Rutin->Insulin_Receptor PI3K PI3K Activation Insulin_Receptor->PI3K Akt Akt Phosphorylation PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake (Muscle, Adipose) GLUT4->Glucose_Uptake

Caption: Rutin enhances insulin signaling via the PI3K/Akt pathway.

Experimental Protocols: A Guide for Replication

To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are provided below.

In Vitro α-Glucosidase Inhibition Assay

This assay is designed to determine the inhibitory effect of a compound on the activity of α-glucosidase.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Incubation: In a 96-well microplate, add the test compound (this compound or rutin) at various concentrations. Add the α-glucosidase solution to each well and pre-incubate at 37°C for a specified time (e.g., 5 minutes).

  • Reaction Initiation: Add the pNPG solution to each well to initiate the enzymatic reaction.

  • Absorbance Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals. The increase in absorbance corresponds to the formation of p-nitrophenol, a product of the enzymatic reaction.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

In Vitro Glucose Uptake Assay in L6 Myotubes

This assay measures the ability of a compound to stimulate glucose uptake in a skeletal muscle cell line.

  • Cell Culture and Differentiation: Culture L6 myoblasts in a suitable growth medium. Upon reaching confluence, induce differentiation into myotubes by switching to a differentiation medium.

  • Serum Starvation: Before the assay, serum-starve the differentiated myotubes to minimize basal glucose uptake.

  • Treatment: Treat the myotubes with the test compound (this compound or rutin) at various concentrations for a specified period.

  • Glucose Uptake Measurement: Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for a short period.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a fluorescence microplate reader or a flow cytometer. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

  • Data Analysis: Compare the fluorescence intensity of the treated cells to that of the untreated control cells to determine the effect of the compound on glucose uptake.[6][7]

In Vivo Streptozotocin (STZ)-Induced Diabetic Animal Model

This model is widely used to induce a diabetic state in rodents for the evaluation of anti-diabetic compounds.

  • Animal Acclimatization: Acclimate the animals (e.g., mice or rats) to the laboratory conditions for at least one week before the experiment.

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ, dissolved in a suitable buffer (e.g., citrate (B86180) buffer, pH 4.5), to the animals. The dose of STZ may vary depending on the animal species and the desired severity of diabetes.

  • Confirmation of Diabetes: After a few days, measure the fasting blood glucose levels of the animals. Animals with blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic and are included in the study.

  • Treatment: Administer the test compound (this compound or rutin) orally or via another appropriate route to the diabetic animals for a specified duration. A control group of diabetic animals should receive the vehicle only.

  • Monitoring: Throughout the treatment period, monitor various parameters, including fasting blood glucose levels, body weight, and food and water intake. At the end of the study, blood and tissue samples can be collected for further biochemical and histological analysis.[13]

Conclusion

Both this compound and rutin demonstrate significant anti-diabetic potential through various mechanisms, including the inhibition of carbohydrate-digesting enzymes and the enhancement of cellular glucose uptake. While rutin appears to be a more potent inhibitor of α-glucosidase in vitro, this compound shows strong efficacy in in vivo models. Their distinct primary signaling pathways, AMPK for this compound and PI3K/Akt for rutin, suggest that they may offer different therapeutic advantages or could potentially be used in combination for a synergistic effect. Further direct comparative studies, particularly in vivo and on glucose uptake, are warranted to fully elucidate their relative therapeutic potential for the development of novel anti-diabetic agents.

References

Safety Operating Guide

Proper Disposal of Quercetagetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Quercetagetin, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to handle this compound waste with the appropriate safety measures to mitigate risks. Quercetin and its derivatives may be toxic if swallowed and can cause skin and eye irritation.[1][2]

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Skin and Body Protection: A laboratory coat or long-sleeved clothing.[1]

All handling of this compound, including the preparation of waste for disposal, should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local environmental regulations.[2] Improper disposal can lead to significant penalties and environmental harm.[2]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.[2]

  • Crucially, do not mix this compound waste with other waste streams. [1][2] It should be kept separate from non-hazardous trash and other chemical wastes unless they are compatible.[2]

  • Segregate solid waste from liquid waste.[1]

2. Containerization and Labeling:

  • Solid Waste:

    • Place solid this compound waste in its original container if possible, or in a clearly labeled, leak-proof container.[2]

    • The container must be securely sealed to prevent spills or the release of dust.[2]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a dedicated, leak-proof container.[1]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • Identify the contents as "this compound Waste."

    • Include the date when the waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][3]

  • The SAA must be at or near the point of waste generation.[4][5]

  • Store this compound waste away from incompatible materials such as strong oxidizing agents.[1]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[1]

  • Do not attempt to dispose of this compound down the drain or in the regular trash. [2]

Spill Cleanup Procedures

In the event of a this compound spill:

  • Evacuate all non-essential personnel from the area.[1]

  • Remove all sources of ignition.[1]

  • For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable hazardous waste container using absorbent paper.[6]

  • For larger spills, contain the spill with sand, earth, or vermiculite.[1]

  • All materials used for cleanup must be disposed of as hazardous waste.[1]

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited, the following table summarizes key regulatory and safety parameters for laboratory chemical waste, which are applicable to this compound.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[4][5]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[4]
Maximum Storage Time in SAA 12 months (if accumulation limits are not exceeded)[3][4]
Corrosivity (for liquid waste consideration) pH ≤ 2 or ≥ 12.5[4]

Experimental Protocols

The standard protocol for the disposal of solid chemical waste, as outlined by safety data sheets and laboratory guidelines, should be followed. No unique experimental protocols for this compound disposal are cited in the available literature beyond the standard procedures for hazardous chemical waste. The key is strict adherence to waste segregation, proper containerization and labeling, and disposal through a licensed hazardous waste contractor.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

QuercetagetinDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_container Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Ventilated Area (Fume Hood) A->B C Identify this compound Waste (Unused product, contaminated labware) B->C D Segregate Solid vs. Liquid Waste C->D E Do Not Mix with Other Waste Streams D->E F Use Leak-Proof, Sealed Containers E->F G Label as 'Hazardous Waste: This compound' with Date F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Store Away from Incompatible Materials H->I J Arrange Pickup by Licensed Hazardous Waste Contractor I->J

Caption: this compound Disposal Workflow.

References

Essential Safety and Handling Protocols for Quercetagetin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling and disposal of Quercetagetin, a flavonoid compound. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like the closely related compound Quercetin, requires careful handling due to its potential hazards. Some safety data sheets (SDS) indicate that Quercetin is toxic if swallowed[1][2][3][4]. While one SDS for this compound states it is not classified as hazardous under the Globally Harmonized System (GHS), another advises that the material should be considered hazardous until more information is available[5][6]. Dust from the compound may cause slight eye and respiratory system irritation[7]. Therefore, a cautious approach and the use of appropriate personal protective equipment are essential.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartPersonal Protective Equipment (PPE)Standard/Specification
Eyes/Face Chemical safety goggles or eyeglasses with side protection.OSHA 29 CFR 1910.133 or European Standard EN166[3][8]
Skin Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and full-length pants. A full suit and boots may be necessary for large quantities or spill cleanup.Gloves tested to EN 374 standard[1][2].
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. For fire situations, a self-contained breathing apparatus (SCBA) is required.Follow established respiratory protection programs.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure and ensure safety. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_weigh Weighing (in ventilated enclosure) prep_ppe->handle_weigh handle_solubilize Solubilization handle_weigh->handle_solubilize cleanup_decontaminate Decontaminate Work Area handle_solubilize->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste cleanup_segregate->cleanup_dispose

Figure 1: A step-by-step workflow for the safe handling of this compound.
  • Review Safety Data Sheet (SDS): Before handling, thoroughly read the most current SDS for this compound to be aware of all potential hazards[1][2][3][4][5][7][8][9].

  • Don Appropriate PPE: As detailed in Table 1, wear eye protection, gloves, and a lab coat[3][9].

  • Weighing: Conduct all weighing and handling of powdered this compound in a chemical fume hood or other ventilated enclosure to avoid dust formation[3].

  • Solubilization: this compound is soluble in organic solvents like DMSO[6]. When preparing solutions, add the solvent to the solid to minimize dust.

  • Decontaminate Work Area: After handling, decontaminate all surfaces and equipment.

  • Segregate Waste: Separate waste contaminated with this compound from other waste streams[10].

  • Dispose of Hazardous Waste: Dispose of all this compound waste as hazardous waste in accordance with local, regional, and national regulations[2][3][4].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: For small spills of solid material, first, remove all ignition sources[11]. Dampen the spilled solid with 60-70% ethanol (B145695) and carefully transfer it to a sealed container for disposal[11]. Use absorbent paper dampened with the same ethanol solution to clean the area, and dispose of the paper as hazardous waste[11].

  • Large Spills: For larger spills, evacuate the area and prevent the spread of dust. Contain the spill with an inert material such as sand or vermiculite[10].

  • Personal Contamination:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][3][8][9].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound and its containers should be treated as hazardous waste[2][4].

  • Waste Segregation: Do not mix this compound waste with other laboratory waste[10]. Maintain separate, clearly labeled, and sealed containers for solid and liquid waste[10].

  • Disposal Method: All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste management company[3][4][8]. Do not empty into drains[4].

By adhering to these safety protocols, researchers can handle this compound with a high degree of safety, minimizing personal risk and environmental impact.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetagetin
Reactant of Route 2
Quercetagetin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。